molecular formula C33H30ClN5O3 B1682778 TG 100801 CAS No. 867331-82-6

TG 100801

カタログ番号: B1682778
CAS番号: 867331-82-6
分子量: 580.1 g/mol
InChIキー: JMGXJHWTVBGOKG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TG100801 is a topically applied kinase inhibitor in macular degeneration patients. It is administered noninvasively as an eye drop and is designed to suppress VEGF mediated leakage and additional kinase targets associated with inflammation, edema, and angiogenesis which are the pathological hallmarks of AMD and other back of the eye diseases including diabetic macular edema and proliferative diabetic retinopathy.
TG100-801 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30ClN5O3/c1-22-19-24(28-21-27(13-14-29(28)34)42-32(40)23-7-3-2-4-8-23)20-30-31(22)36-33(38-37-30)35-25-9-11-26(12-10-25)41-18-17-39-15-5-6-16-39/h2-4,7-14,19-21H,5-6,15-18H2,1H3,(H,35,36,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGXJHWTVBGOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)OC(=O)C6=CC=CC=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20235791
Record name TG 100801
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20235791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867331-82-6
Record name TG 100801
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867331826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TG-100801
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05075
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TG 100801
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20235791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TG-100801
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VZO7A0J9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

TG100801: A Multi-Targeted Kinase Inhibitor for Retinal Neovascularization and Edema - A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of TG100801, a multi-targeted kinase inhibitor, within retinal cells. TG100801 is a prodrug that is rapidly converted to its active metabolite, TG100572, a potent inhibitor of key signaling pathways implicated in the pathology of neovascular age-related macular degeneration (AMD) and other retinal diseases characterized by abnormal blood vessel growth and fluid leakage.

Core Mechanism of Action

TG100801, through its active form TG100572, exerts its therapeutic effects by simultaneously targeting multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases, primarily Vascular Endothelial Growth Factor Receptors (VEGFRs) and Src family kinases.[1][2] This dual inhibition disrupts the critical signaling cascades that drive pathological angiogenesis and increase vascular permeability in the retina.

The primary mechanism involves the suppression of VEGF-mediated signaling, a key driver of neovascularization and edema in retinal diseases.[1] By inhibiting VEGFR2, TG100572 blocks the downstream activation of several key pathways, including the PLCγ, PI3K/Akt, and ERK/MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival.[2][3]

Furthermore, the inhibition of Src family kinases, which act as crucial downstream mediators of VEGF signaling and are also involved in other pro-angiogenic and pro-inflammatory pathways, provides a more comprehensive blockade of pathological processes in the retina.[4] This multi-targeted approach suggests a broader efficacy compared to agents that target a single signaling molecule.

Quantitative Analysis of Kinase Inhibition

The potency of TG100572 against a panel of relevant kinases has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) demonstrate the compound's high affinity for key targets in the VEGFR and Src families.

Kinase TargetIC50 (nM)
VEGFR12[1][2][4]
VEGFR27[1][2][4]
FGFR12[1][2][4]
FGFR216[1][2][4]
PDGFRβ13[1][2][4]
Src1[1][2][4]
Fgr5[1][2][4]
Fyn0.5[1][2][4]
Hck6[1][2][4]
Lck0.1[1][2][4]
Lyn0.4[1][2][4]
Yes0.2[1][2][4]

Signaling Pathway Inhibition

The binding of VEGF to its receptor, VEGFR2, on retinal endothelial cells triggers a phosphorylation cascade that activates multiple downstream signaling pathways. TG100572 intervenes at critical points in this cascade, primarily by inhibiting the kinase activity of VEGFR2 and Src. This disruption prevents the pro-angiogenic and pro-permeability signals from being transduced within the cell.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to Src Src VEGFR2->Src Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K TG100572 TG100572 (Active Metabolite) TG100572->VEGFR2 Inhibits TG100572->Src Inhibits Src->PI3K ERK ERK/MAPK PLCg->ERK Permeability Increased Vascular Permeability PLCg->Permeability Akt Akt PI3K->Akt Survival Endothelial Cell Survival (Anti-Apoptosis) Akt->Survival Proliferation Endothelial Cell Proliferation ERK->Proliferation Migration Endothelial Cell Migration ERK->Migration

Caption: Simplified signaling pathway of TG100572 action in retinal endothelial cells.

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the mechanism of action of TG100801 and its active metabolite, TG100572.

In Vivo Model: Laser-Induced Choroidal Neovascularization (CNV) in Mice

This model is a standard for studying the exudative form of AMD.

  • Animal Model: C57BL/6 mice are typically used.

  • Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated.

  • Laser Photocoagulation: An argon laser is used to create burns on the retina, rupturing Bruch's membrane. The formation of a vapor bubble confirms a successful rupture.

  • Drug Administration: TG100801 is administered topically as eye drops, typically for 14 days.

  • CNV Quantification: After the treatment period, mice are perfused with a fluorescent dye (e.g., fluorescein-isothiocyanate dextran). The eyes are enucleated, and choroidal flat mounts are prepared. The area of CNV at the rupture sites is then measured using imaging software.

G cluster_0 In Vivo Experiment A Mouse Anesthesia & Pupil Dilation B Laser-Induced Rupture of Bruch's Membrane A->B C Topical Administration of TG100801 B->C D Fluorescein Angiography & Choroidal Flat Mounts C->D E Quantification of CNV Area D->E

Caption: Experimental workflow for the laser-induced CNV model.
In Vitro Assay: Endothelial Cell Proliferation

This assay determines the effect of TG100572 on the growth of retinal endothelial cells.

  • Cell Culture: Human retinal microvascular endothelial cells (HRMECs) are cultured in appropriate growth medium.

  • Seeding: Cells are seeded into 96-well plates and allowed to adhere.

  • Treatment: The cells are then treated with varying concentrations of TG100572 or a vehicle control.

  • Proliferation Measurement: After a set incubation period (e.g., 72 hours), cell proliferation is assessed using a standard method such as the MTT or XTT assay, which measures metabolic activity as an indicator of cell number.

  • Data Analysis: The absorbance is read using a plate reader, and the percentage of cell growth inhibition is calculated relative to the vehicle control.

In Vitro Assay: Endothelial Cell Apoptosis

This assay evaluates the ability of TG100572 to induce programmed cell death in proliferating endothelial cells.

  • Cell Culture and Treatment: HRMECs are cultured and treated with TG100572 as described for the proliferation assay.

  • Apoptosis Detection: Apoptosis can be detected using several methods:

    • Annexin V/Propidium Iodide (PI) Staining: Cells are stained with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and PI, which stains the nucleus of late apoptotic or necrotic cells. Stained cells are then analyzed by flow cytometry.

    • TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently tagged dUTP.

  • Quantification: The percentage of apoptotic cells is quantified based on the fluorescence intensity.

In Vitro Assay: Western Blot for Phosphorylated Akt

This technique is used to measure the inhibition of a key downstream signaling molecule.

  • Cell Lysis: HRMECs are treated with TG100572 and then stimulated with VEGF. The cells are then lysed to extract total protein. Phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of Akt (p-Akt). A separate blot is often probed with an antibody for total Akt as a loading control.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction. The resulting light signal is captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the p-Akt band is normalized to the total Akt band to determine the relative level of Akt phosphorylation.

Concluding Remarks

TG100801 represents a promising therapeutic strategy for neovascular retinal diseases due to its multi-targeted mechanism of action. By inhibiting both VEGFR and Src kinase signaling pathways, its active metabolite, TG100572, effectively suppresses the key drivers of angiogenesis and vascular permeability. The preclinical data strongly support its potential as a topical treatment, which would offer a significant advantage over the current standard of care involving intravitreal injections. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patients.

References

TG 100572 Kinase Inhibitor: A Technical Overview of its Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG 100572 is a potent, multi-targeted kinase inhibitor that has demonstrated significant activity against key mediators of angiogenesis and cell proliferation.[1] This small molecule inhibitor targets both receptor tyrosine kinases (RTKs) and Src family kinases, positioning it as a compound of interest for therapeutic development, particularly in oncology and ophthalmology.[1][2] Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain, thereby blocking downstream signaling pathways crucial for cell growth, survival, and migration. This technical guide provides a detailed summary of the kinase selectivity profile of TG 100572, outlines the experimental methodologies for its characterization, and visualizes its impact on relevant signaling pathways.

Data Presentation: Kinase Inhibition Profile of TG 100572

The inhibitory activity of TG 100572 has been quantified against a panel of kinases, with the half-maximal inhibitory concentration (IC50) values indicating high potency against specific targets. The data reveals sub-nanomolar to low nanomolar activity against key RTKs and Src family kinases.[1][3]

Kinase FamilyTarget KinaseIC50 (nM)
Receptor Tyrosine Kinases VEGFR12
VEGFR27
FGFR12
FGFR216
PDGFRβ13
Src Family Kinases Fgr5
Fyn0.5
Hck6
Lck0.1
Lyn0.4
Src1
Yes0.2

Table 1: The IC50 values for TG 100572 against a selection of receptor tyrosine kinases and Src family kinases. Data sourced from multiple references.[1][3]

Experimental Protocols

The determination of IC50 values for kinase inhibitors like TG 100572 is typically achieved through in vitro biochemical assays. These assays measure the enzymatic activity of a purified kinase in the presence of varying concentrations of the inhibitor. While the specific protocol for TG 100572 is detailed in primary literature[2], a generalized, representative methodology based on common industry practices is described below.

Generalized Protocol for In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ or LanthaScreen™)

Objective: To determine the concentration of TG 100572 required to inhibit 50% of the activity of a target kinase.

Materials:

  • Purified, recombinant kinase of interest.

  • Specific peptide or protein substrate for the kinase.

  • Adenosine Triphosphate (ATP), typically at a concentration close to the Km for the specific kinase.[4]

  • TG 100572, serially diluted in a suitable solvent (e.g., DMSO).

  • Kinase assay buffer (e.g., containing HEPES, MgCl₂, Brij-35, EGTA).[5]

  • Detection reagents (e.g., ADP-Glo™ reagents or LanthaScreen™ terbium-labeled antibody and fluorescently labeled tracer).[6][7]

  • Microplates (e.g., 384-well, low-volume, white plates for luminescence or black plates for fluorescence).[8]

  • Microplate reader capable of detecting luminescence or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Procedure:

  • Compound Preparation: A serial dilution of TG 100572 is prepared in DMSO and then further diluted in the kinase assay buffer to achieve the final desired concentrations.

  • Kinase Reaction Setup:

    • The kinase, substrate, and assay buffer are added to the wells of the microplate.

    • The serially diluted TG 100572 or vehicle control (DMSO) is then added to the respective wells.

    • The mixture is incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding to the kinase.

  • Initiation of Kinase Reaction: The reaction is initiated by the addition of ATP.

  • Reaction Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation. The reaction time is optimized to ensure it remains within the linear range of the assay.[4]

  • Reaction Termination and Signal Detection:

    • For ADP-Glo™ Assay: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[9] Subsequently, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal proportional to the kinase activity.[9]

    • For LanthaScreen™ Assay: The reaction is stopped by the addition of a solution containing EDTA and a terbium-labeled antibody specific for the phosphorylated substrate.[10] The binding of the antibody to the phosphorylated, fluorescently-labeled substrate results in a TR-FRET signal.[11]

  • Data Analysis:

    • The luminescent or TR-FRET signal is measured using a microplate reader.

    • The data is normalized to controls (0% inhibition with vehicle and 100% inhibition with a potent, broad-spectrum inhibitor or no enzyme).

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the TG 100572 concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Mandatory Visualizations

Signaling Pathways Modulated by TG 100572

The primary targets of TG 100572 are integral components of signaling cascades that drive angiogenesis, cell proliferation, and survival. The following diagram illustrates the key pathways affected by this inhibitor.

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR Src Src Family Kinases VEGFR->Src PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K FGFR->Src FGFR->PLCg FGFR->PI3K PDGFR->Src PDGFR->PLCg PDGFR->PI3K TG100572 TG 100572 TG100572->VEGFR TG100572->FGFR TG100572->PDGFR TG100572->Src Src->PI3K RAS RAS Src->RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Cellular_Response Cell Proliferation, Survival, Angiogenesis AKT->Cellular_Response MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cellular_Response G A 1. Reagent Preparation (Kinase, Substrate, Buffer, ATP) C 3. Assay Plate Setup (Add Kinase, Substrate, Inhibitor) A->C B 2. Inhibitor Serial Dilution (TG 100572) B->C D 4. Initiate Reaction (Add ATP) C->D E 5. Incubate (e.g., 60 min at 30°C) D->E F 6. Stop Reaction & Add Detection Reagents E->F G 7. Signal Measurement (Luminescence or TR-FRET) F->G H 8. Data Analysis (Dose-Response Curve Fitting) G->H I IC50 Value H->I

References

In-Depth Technical Guide: Biological Activity of TG100572 on Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TG100572 is a potent, multi-targeted small molecule kinase inhibitor demonstrating significant biological activity on endothelial cells. Primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Src family kinases, TG100572 effectively curtails angiogenesis and reduces vascular permeability. This is achieved through the inhibition of endothelial cell proliferation and the induction of apoptosis in actively dividing endothelial cells. These characteristics position TG100572 and its prodrugs as promising candidates for therapeutic intervention in neovascular diseases, particularly those affecting the ocular region, such as age-related macular degeneration and diabetic retinopathy. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways associated with the action of TG100572 on endothelial cells.

Quantitative Data Summary

The biological activity of TG100572 has been quantified through various in vitro and in vivo assays. The following tables summarize the key inhibitory concentrations and efficacy data.

Table 1: In Vitro Kinase Inhibitory Activity of TG100572

Target KinaseIC50 (nM)
VEGFR12
VEGFR27
FGFR12
FGFR216
PDGFRβ13
Fgr5
Fyn0.5
Hck6
Lck0.1
Lyn0.4
Src1
Yes0.2

Data sourced from MedChemExpress.[1][2]

Table 2: In Vitro Efficacy of TG100572 on Endothelial Cells

AssayCell TypeParameterValue
Cell ProliferationHuman Retinal Microvascular Endothelial Cells (hRMVEC)ED50610 ± 71 nM

This value represents the effective dose for 50% inhibition of cell proliferation.[3]

Table 3: In Vivo Efficacy of TG100572 in a Murine Model of Choroidal Neovascularization (CNV)

TreatmentModelEndpointResult
TG100572 (5 mg/kg, i.p.)Laser-Induced CNVCNV Area Reduction40% reduction compared to vehicle

Intraperitoneal (i.p.) administration of TG100572 demonstrated significant suppression of CNV.[4][5]

Signaling Pathways

TG100572 exerts its effects on endothelial cells by interfering with key signaling pathways that regulate angiogenesis and vascular permeability. The primary mechanism involves the inhibition of VEGFR2 and Src family kinases.

When Vascular Endothelial Growth Factor (VEGF) binds to its receptor, VEGFR2, on the surface of endothelial cells, it triggers a signaling cascade that promotes cell proliferation, migration, and survival, while also increasing vascular permeability. Src kinases are crucial downstream mediators in this pathway. By inhibiting both VEGFR2 and Src, TG100572 effectively blocks these pro-angiogenic signals.

TG100572 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Src Kinases Src Kinases VEGFR2->Src Kinases Activates TG100572 TG100572 TG100572->VEGFR2 Inhibits TG100572->Src Kinases Inhibits Apoptosis Apoptosis TG100572->Apoptosis Induces in proliferating cells Downstream Signaling Downstream Signaling Src Kinases->Downstream Signaling Proliferation Proliferation Downstream Signaling->Proliferation Permeability Permeability Downstream Signaling->Permeability

Figure 1. Simplified signaling pathway of TG100572 action on endothelial cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of TG100572's biological activity on endothelial cells.

Endothelial Cell Proliferation Assay

This assay quantifies the effect of TG100572 on the proliferation of human retinal microvascular endothelial cells (hRMVEC).

  • Cell Culture:

    • Human retinal microvascular endothelial cells (hRMVEC) are cultured in a complete endothelial growth medium (EGM), typically supplemented with 10% fetal bovine serum and endothelial cell growth supplements.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • For experiments, cells are seeded into 96-well plates at a density of approximately 4,000 cells per well and allowed to adhere overnight.

  • Treatment Protocol:

    • The following day, the culture medium is replaced with a basal medium containing 0.5% FBS for 8-12 hours to induce quiescence.

    • Cells are then treated with varying concentrations of TG100572 or vehicle control in the presence of a pro-angiogenic stimulus, such as VEGF.

    • The plates are incubated for a further 48-72 hours.

  • Quantification of Proliferation:

    • Cell proliferation is assessed using a commercially available assay, such as the xCELLigence Real-Time Cell Analyzer, which measures changes in electrical impedance as cells proliferate.

    • Alternatively, colorimetric assays like the MTS or WST-1 assay, or DNA synthesis assays like the BrdU incorporation assay, can be used.

    • The results are expressed as a percentage of the proliferation observed in vehicle-treated control cells, and the ED50 value is calculated.

Endothelial Cell Proliferation Assay Workflow Start Start Seed_hRMVEC Seed hRMVEC in 96-well plates Start->Seed_hRMVEC Adherence Allow cells to adhere overnight Seed_hRMVEC->Adherence Quiescence Induce quiescence in low serum medium Adherence->Quiescence Treatment Treat with TG100572 and VEGF Quiescence->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Quantification Quantify proliferation (e.g., MTS assay) Incubation->Quantification Analysis Calculate ED50 value Quantification->Analysis End End Analysis->End

Figure 2. Workflow for the endothelial cell proliferation assay.

Endothelial Cell Apoptosis Assay

This assay determines the ability of TG100572 to induce apoptosis in proliferating endothelial cells.

  • Cell Culture and Treatment:

    • hRMVEC are cultured in 6-well plates or T25 flasks until they are actively proliferating.

    • Cells are treated with TG100572 at a concentration known to inhibit proliferation (e.g., 1 µM) or vehicle control.

    • The incubation period is typically 24-48 hours.

  • Apoptosis Detection:

    • Apoptosis is detected using an Annexin V-FITC and Propidium Iodide (PI) staining kit, followed by flow cytometry analysis.

    • Both floating and adherent cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

    • The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

In Vivo Laser-Induced Choroidal Neovascularization (CNV) Assay

This in vivo model assesses the efficacy of TG100572 in a setting that mimics a key pathological feature of neovascular AMD.

  • Animal Model:

    • The study is conducted in C57BL/6 mice.

    • Animals are anesthetized, and their pupils are dilated.

  • CNV Induction:

    • Four laser photocoagulation spots are delivered to the retina of one eye per mouse using a diode laser, intentionally rupturing Bruch's membrane. The formation of a vapor bubble indicates a successful rupture.

  • Treatment Protocol:

    • Mice receive daily intraperitoneal injections of TG100572 (e.g., 5 mg/kg) or vehicle control for a specified period, typically starting on the day of laser treatment and continuing for 7-14 days.

  • Quantification of CNV:

    • At the end of the treatment period, mice are euthanized, and their eyes are enucleated.

    • The choroid is dissected and flat-mounted.

    • The neovascularization is visualized by staining with an endothelial cell-specific marker, such as isolectin B4 conjugated to a fluorescent dye.

    • The area of CNV at each laser spot is imaged using fluorescence microscopy and quantified using image analysis software. The total CNV area per eye is then calculated.

Laser-Induced CNV Assay Workflow Start Start Anesthesia Anesthetize mouse and dilate pupil Start->Anesthesia Laser Induce CNV with laser photocoagulation Anesthesia->Laser Treatment Administer TG100572 or vehicle daily Laser->Treatment Euthanasia Euthanize mouse after 7-14 days Treatment->Euthanasia Dissection Enucleate eye and prepare choroidal flat mount Euthanasia->Dissection Staining Stain with fluorescent isolectin B4 Dissection->Staining Imaging Image CNV lesions with fluorescence microscopy Staining->Imaging Quantification Quantify CNV area using image analysis Imaging->Quantification End End Quantification->End

Figure 3. Workflow for the laser-induced choroidal neovascularization assay.

Conclusion

TG100572 demonstrates potent anti-angiogenic and anti-permeability effects on endothelial cells, driven by its dual inhibition of VEGFR2 and Src family kinases. The quantitative data and experimental findings outlined in this guide provide a solid foundation for its further investigation and development as a therapeutic agent for neovascular disorders. The detailed protocols offer a framework for researchers to replicate and expand upon these seminal findings. The development of topical prodrug formulations, such as TG100801, further enhances the therapeutic potential of TG100572 by enabling targeted delivery to the posterior segment of the eye while minimizing systemic toxicity.[3][4]

References

TG100801: A Multi-Targeted Kinase Inhibitor Prodrug in VEGF Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TG100801 is a novel prodrug that undergoes conversion to its active form, TG100572, a potent multi-targeted kinase inhibitor. This technical guide delves into the intricate role of TG100801's active metabolite in the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical regulator of angiogenesis and vascular permeability. The document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data against key kinases, and detailed protocols for relevant in vitro and in vivo experimental models. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of ophthalmology, oncology, and drug development who are investigating the therapeutic potential of targeting the VEGF pathway.

Introduction

Vascular Endothelial Growth Factor (VEGF) is a pivotal signaling protein that modulates angiogenesis, the formation of new blood vessels from pre-existing ones. Dysregulation of the VEGF signaling pathway is a hallmark of various pathologies, including neovascular age-related macular degeneration (AMD), diabetic retinopathy, and solid tumors. Consequently, the development of inhibitors targeting this pathway has been a major focus of therapeutic research.

TG100801 is a topically administered prodrug designed to deliver its active metabolite, TG100572, to the posterior segment of the eye. TG100572 is a small molecule inhibitor that targets multiple key kinases within the VEGF signaling cascade, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Src family kinases. This dual-inhibition strategy offers a promising approach to suppress pathological angiogenesis and vascular leakage, hallmarks of diseases like wet AMD.[1][2]

Mechanism of Action of TG100572 in the VEGF Signaling Pathway

Upon administration, TG100801 is converted by endogenous esterases into its active form, TG100572.[3] TG100572 exerts its therapeutic effects by inhibiting the catalytic activity of several key protein kinases involved in the VEGF signaling pathway.

The binding of VEGF-A to its receptor, VEGFR2 (also known as KDR/Flk-1), triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream events that ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.

TG100572 directly targets and inhibits the kinase activity of VEGFR1 and VEGFR2, thereby blocking the initial and critical step in the signaling cascade.[2] Furthermore, TG100572 potently inhibits Src family kinases, which are non-receptor tyrosine kinases that play a crucial role in mediating VEGF-induced vascular permeability.[2] The inhibition of both VEGFR and Src provides a dual blockade of VEGF-driven pathology. Additionally, TG100572 has been shown to inhibit other receptor tyrosine kinases involved in angiogenesis, such as Platelet-Derived Growth Factor Receptor (PDGFR).[2]

The following diagram illustrates the points of intervention of TG100572 in the VEGF signaling pathway.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibition by TG100572 VEGF VEGF-A VEGFR2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization Src Src VEGFR2:f2->Src Activation PLCg PLCγ VEGFR2:f2->PLCg Phosphorylation PI3K PI3K VEGFR2:f2->PI3K Phosphorylation Permeability Vascular Permeability Src->Permeability PKC PKC PLCg->PKC Ras Ras PLCg->Ras Akt Akt PI3K->Akt PKC->Permeability Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation ERK ERK Ras->ERK ERK->Proliferation TG100572 TG100572 TG100572->VEGFR2:f2 Inhibits Kinase Activity TG100572->Src Inhibits Kinase Activity

Caption: VEGF Signaling Pathway and TG100572 Inhibition.

Quantitative Data: Kinase Inhibition Profile of TG100572

The potency of TG100572 has been evaluated against a panel of purified recombinant kinases. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for key kinases in the VEGF and other pro-angiogenic pathways.

Kinase TargetIC50 (nM)
VEGFR1 (Flt-1) 2
VEGFR2 (KDR/Flk-1) 7
FGFR1 2
FGFR2 16
PDGFRβ 13
Fgr 5
Fyn 0.5
Hck 6
Lck 0.1
Lyn 0.4
Src 1
Yes 0.2
Data sourced from MedChemExpress and TargetMol.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of TG100801 and its active metabolite, TG100572.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 values of TG100572 against target kinases. Specific assay conditions may vary depending on the kinase and the detection platform used.

Objective: To quantify the inhibitory activity of TG100572 against specific tyrosine kinases.

Materials:

  • Recombinant human kinases (e.g., VEGFR2, Src)

  • Specific peptide substrate for each kinase

  • TG100572 (serial dilutions)

  • ATP (adenosine triphosphate)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen®, or equivalent)

  • Microplate reader compatible with the chosen detection method

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of TG100572 in the appropriate solvent (e.g., DMSO) and then dilute further in kinase reaction buffer.

  • In a 384-well plate, add the kinase and its specific peptide substrate to each well.

  • Add the serially diluted TG100572 or vehicle control to the wells.

  • Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagent to quantify the amount of product formed (phosphorylated substrate) or ATP consumed.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each concentration of TG100572 relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

The following diagram outlines the general workflow for an in vitro kinase inhibition assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of TG100572 E Add TG100572 dilutions or vehicle A->E B Prepare kinase and substrate solution D Dispense kinase/substrate into 384-well plate B->D C Prepare ATP solution F Initiate reaction with ATP C->F D->E E->F G Incubate at 30°C F->G H Stop reaction and add detection reagent G->H I Read plate (luminescence/ fluorescence) H->I J Calculate % inhibition and determine IC50 I->J

Caption: In Vitro Kinase Inhibition Assay Workflow.
HUVEC Proliferation Assay

This protocol details a method to assess the effect of TG100572 on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with VEGF.

Objective: To determine the anti-proliferative effect of TG100572 on endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Starvation medium (e.g., EGM-2 with reduced serum and no growth factors)

  • Recombinant human VEGF-A

  • TG100572 (serial dilutions)

  • Cell proliferation assay reagent (e.g., MTT, CyQUANT)

  • 96-well cell culture plates

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Seed HUVECs into a 96-well plate at a density of approximately 5,000 cells per well in complete EGM-2 medium.

  • Allow cells to adhere and grow for 24 hours.

  • Replace the growth medium with starvation medium and incubate for 12-24 hours to synchronize the cells.

  • Treat the cells with serial dilutions of TG100572 in the presence of a constant concentration of VEGF-A (e.g., 20 ng/mL). Include appropriate controls (no VEGF, VEGF alone, vehicle control).

  • Incubate the plate for 48-72 hours.

  • Add the cell proliferation reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • If using MTT, solubilize the formazan crystals with a solubilization buffer.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Calculate the percentage of cell proliferation relative to the VEGF-stimulated control and determine the IC50 value for inhibition of proliferation.

In Vivo Model: Laser-Induced Choroidal Neovascularization (CNV) in Mice

This protocol describes the induction and evaluation of CNV in a mouse model to assess the efficacy of topically administered TG100801.

Objective: To evaluate the ability of TG100801 to inhibit the formation of new blood vessels in the choroid.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Topical mydriatic (e.g., tropicamide)

  • Argon laser photocoagulator

  • Slit lamp delivery system with a coverslip for corneal contact

  • TG100801 formulation (e.g., 0.5% in a suitable vehicle) and vehicle control

  • Fluorescein-dextran or isolectin B4 for vascular visualization

  • Microscope for imaging choroidal flat mounts

Procedure:

  • Anesthetize the mice and dilate their pupils with a topical mydriatic.

  • Using a slit lamp and a coverslip, deliver four laser spots (e.g., 50 µm spot size, 100 ms duration, 250 mW power) around the optic nerve in each eye to rupture Bruch's membrane. The formation of a vapor bubble indicates a successful rupture.[2][6][7]

  • Administer topical eye drops of TG100801 or vehicle to the mice according to the desired dosing regimen (e.g., twice daily for 14 days).[1]

  • At the end of the treatment period, anesthetize the mice and perfuse them with a fluorescent vascular label (e.g., fluorescein-dextran).

  • Enucleate the eyes and fix them in paraformaldehyde.

  • Dissect the retina, and prepare choroidal flat mounts.

  • Image the flat mounts using a fluorescence microscope.

  • Quantify the area of CNV at each laser spot using image analysis software.

  • Compare the CNV area between the TG100801-treated and vehicle-treated groups.

In Vivo Model: Rat Model of Retinal Vein Occlusion (RVO)

This protocol outlines the creation of an RVO model in rats to study the effect of TG100801 on retinal edema.

Objective: To assess the efficacy of TG100801 in reducing retinal vascular leakage and edema.

Materials:

  • Long-Evans rats

  • Anesthetic

  • Photosensitive dye (e.g., Rose Bengal)

  • Argon laser

  • TG100801 formulation and vehicle control

  • Fundus camera and fluorescein angiography setup

  • Optical Coherence Tomography (OCT) system

Procedure:

  • Anesthetize the rats and inject the photosensitive dye intravenously.

  • Use a laser to irradiate a major retinal vein to induce thrombosis.[8]

  • Administer topical eye drops of TG100801 or vehicle at specified time points before and after RVO induction.

  • Assess retinal vascular leakage using fluorescein angiography at various time points post-RVO.

  • Measure retinal thickness as an indicator of edema using OCT.

  • Compare the extent of fluorescein leakage and retinal thickness between the TG100801-treated and vehicle-treated groups.

Conclusion

TG100801, through its active metabolite TG100572, represents a potent, multi-targeted approach to inhibiting the VEGF signaling pathway. Its ability to block both VEGFR and Src family kinases provides a comprehensive blockade of angiogenesis and vascular permeability. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of TG100801 in a variety of disease models. The non-invasive topical delivery of this compound further enhances its appeal as a potential therapeutic for ocular diseases characterized by pathological neovascularization.

References

An In-depth Technical Guide to the Src Family Kinase Inhibitor: TG 100572

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG 100572 is a potent, multi-targeted kinase inhibitor with significant activity against Src family kinases and various receptor tyrosine kinases (RTKs) implicated in angiogenesis and cell proliferation. This document provides a comprehensive technical overview of TG 100572, including its inhibitory profile, effects on key signaling pathways, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in kinase inhibitor research and drug development.

Introduction

TG 100572 has emerged as a significant small molecule inhibitor, demonstrating sub-nanomolar efficacy against the Src family of kinases as well as RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptor β (PDGFRβ)[1]. Its ability to target multiple critical signaling nodes involved in cell growth, migration, and angiogenesis makes it a compound of interest for therapeutic development, particularly in ophthalmology for conditions like age-related macular degeneration (AMD)[1]. This guide details the quantitative inhibitory data, experimental protocols for its characterization, and the signaling pathways it modulates.

Quantitative Inhibitory Profile of TG 100572

The inhibitory activity of TG 100572 has been quantified against a panel of kinases, revealing a potent and multi-targeted profile. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Kinase Target FamilyKinaseIC50 (nM)
Src Family Kinases Fgr5
Fyn0.5
Hck6
Lck0.1
Lyn0.4
Src1
Yes0.2
Receptor Tyrosine Kinases VEGFR12
VEGFR27
FGFR12
FGFR216
PDGFRβ13

Data compiled from multiple sources[1].

Signaling Pathway Inhibition

TG 100572 exerts its biological effects by inhibiting key signaling pathways involved in cellular proliferation and angiogenesis, primarily the VEGF and Src signaling cascades.

VEGF Signaling Pathway Inhibition

Vascular Endothelial Growth Factor (VEGF) is a critical driver of angiogenesis. Upon binding to its receptor (VEGFR), it initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival. TG 100572 inhibits VEGFR1 and VEGFR2, thereby blocking these downstream effects. One of the key downstream mediators of VEGF signaling is the Extracellular signal-regulated kinase (ERK). TG 100572 has been shown to block the VEGF-induced phosphorylation of ERK[1].

VEGF_Pathway_Inhibition VEGF Signaling Pathway Inhibition by TG 100572 VEGF VEGF VEGFR VEGFR1/2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates TG100572 TG 100572 TG100572->VEGFR Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylates Proliferation Endothelial Cell Proliferation ERK->Proliferation Promotes

Caption: Inhibition of the VEGF signaling pathway by TG 100572.

Src Family Kinase Signaling Inhibition

Src family kinases are non-receptor tyrosine kinases that act as crucial signaling hubs downstream of various receptors, including RTKs and integrins. They regulate a multitude of cellular processes such as cell adhesion, migration, proliferation, and survival. By inhibiting multiple members of the Src family, TG 100572 can broadly impact these fundamental cellular functions.

Src_Pathway_Inhibition Src Family Kinase Signaling Inhibition by TG 100572 Upstream Upstream Signals (RTKs, Integrins) Src_Family Src Family Kinases (Src, Fyn, Lck, etc.) Upstream->Src_Family Activate Downstream Downstream Pathways Src_Family->Downstream Activate TG100572 TG 100572 TG100572->Src_Family Inhibits Cell_Functions Cell Adhesion, Migration, Proliferation, Survival Downstream->Cell_Functions Regulate

Caption: General schematic of Src family kinase signaling inhibition by TG 100572.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of TG 100572.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the IC50 values of TG 100572 against target kinases. Specific substrates and buffer conditions may vary depending on the kinase.

Objective: To quantify the inhibitory effect of TG 100572 on the enzymatic activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • TG 100572

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled for fluorescence-based assays)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Phosphocellulose paper (for radiolabeled assays) or appropriate detection reagents for non-radioactive assays

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of TG 100572 in DMSO.

  • Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase.

  • Inhibitor Incubation: Add the diluted TG 100572 or DMSO (vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction: Initiate the reaction by adding ATP.

  • Reaction Incubation: Incubate the reaction at 30°C for a specific duration (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Termination and Detection:

    • For Radiolabeled Assays: Stop the reaction by spotting a portion of the mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • For Fluorescence-Based Assays: Stop the reaction according to the specific assay kit instructions and measure the fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each TG 100572 concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow In Vitro Kinase Inhibition Assay Workflow Start Start Prep_Inhibitor Prepare Serial Dilutions of TG 100572 Start->Prep_Inhibitor Incubate_Inhibitor Incubate with Inhibitor Prep_Inhibitor->Incubate_Inhibitor Prep_Reaction Prepare Kinase Reaction Mixture Prep_Reaction->Incubate_Inhibitor Initiate_Reaction Initiate Reaction with ATP Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Detect Stop Reaction & Detect Signal Incubate_Reaction->Stop_Detect Analyze Analyze Data & Determine IC50 Stop_Detect->Analyze End End Analyze->End

References

The Early Research and Discovery of TG100801: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early-stage research and discovery of TG100801, a novel prodrug developed for the topical treatment of age-related macular degeneration (AMD). TG100801 is the benzoate ester of TG100572, a potent multi-targeted kinase inhibitor. This document details the mechanism of action, preclinical pharmacology, and initial clinical findings related to TG100801. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the development of novel ophthalmic therapeutics. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using the DOT language.

Introduction

Age-related macular degeneration (AMD) is a leading cause of irreversible vision loss in the elderly population. The exudative, or "wet," form of AMD is characterized by choroidal neovascularization (CNV), a process involving the abnormal growth of new blood vessels from the choroid into the subretinal space. These new vessels are fragile and prone to leakage, leading to retinal edema, photoreceptor damage, and central vision loss. Vascular endothelial growth factor (VEGF) has been identified as a key mediator of angiogenesis and vascular permeability in wet AMD. While anti-VEGF therapies administered via intravitreal injection have revolutionized the treatment of this disease, the need for frequent injections poses a significant treatment burden.

TG100801 was developed as a topically administered small molecule that could deliver the active kinase inhibitor, TG100572, to the posterior segment of the eye, thereby offering a non-invasive treatment option for AMD. This guide will delve into the foundational preclinical and early clinical research that characterized this compound.

Mechanism of Action

TG100801 is a prodrug that is rapidly converted to its active metabolite, TG100572, by esterases present in ocular tissues. TG100572 is a multi-targeted kinase inhibitor that targets key signaling pathways involved in angiogenesis and vascular permeability.

Kinase Inhibition Profile of TG100572

The primary mechanism of action of TG100572 is the inhibition of a specific set of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases, most notably VEGFR2 and Src family kinases. The inhibitory activity of TG100572 against a panel of relevant kinases is summarized in Table 1.

Table 1: In Vitro Kinase Inhibition Profile of TG100572

Kinase TargetIC50 (nM)
VEGFR12
VEGFR27
FGFR12
FGFR216
PDGFRβ13
Fgr5
Fyn0.5
Hck6
Lck0.1
Lyn0.4
Src1
Yes0.2
Signaling Pathways

By inhibiting VEGFR2, TG100572 directly blocks the downstream signaling cascade initiated by VEGF, a critical driver of angiogenesis and increased vascular permeability. The inhibition of Src family kinases further disrupts cellular processes involved in cell growth, migration, and survival, which are also implicated in pathological neovascularization.

TG100572_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Src Src VEGFR2->Src Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Src->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Permeability Vascular Permeability Downstream->Permeability TG100572 TG100572 TG100572->VEGFR2 TG100572->Src

Figure 1: Simplified signaling pathway inhibited by TG100572.

Preclinical Pharmacology

The preclinical development of TG100801 focused on its pharmacokinetic profile in ocular tissues and its efficacy in animal models of retinal disease.

Ocular Pharmacokinetics

Following topical administration as an eye drop, TG100801 penetrates the ocular tissues and is converted to the active metabolite, TG100572. Pharmacokinetic studies were conducted in multiple preclinical species to determine the concentration of both compounds in various ocular compartments.

Table 2: Ocular Pharmacokinetic Parameters of TG100572 after Topical Administration of TG100801

SpeciesOcular TissueTmax (h)Cmax (µM)T½ (h)
RabbitChoroid/Sclera0.523.4> 7
RabbitRetina-Low> 7

Note: Data presented are representative values from preclinical studies. "-" indicates data not available.

Systemic exposure to both TG100801 and TG100572 following topical administration was found to be minimal, suggesting a favorable safety profile with a low risk of systemic side effects.

Experimental_Workflow_PK cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Dose Topical Administration of TG100801 Eye Drops Sacrifice Animal Sacrifice at Various Time Points Dose->Sacrifice Dissection Dissection of Ocular Tissues Sacrifice->Dissection Homogenization Tissue Homogenization Dissection->Homogenization Extraction Analyte Extraction Homogenization->Extraction LCMS LC-MS/MS Quantification of TG100801 & TG100572 Extraction->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis CNV_Workflow Start Start Anesthesia Anesthetize Mouse Start->Anesthesia PupilDilation Pupil Dilation Anesthesia->PupilDilation Laser Laser Photocoagulation (Rupture Bruch's Membrane) PupilDilation->Laser Treatment Topical Treatment (TG100801 or Vehicle) Laser->Treatment Euthanasia Euthanasia & Eye Enucleation Treatment->Euthanasia Dissection Choroidal Flat Mount Preparation Euthanasia->Dissection Staining Fluorescent Vascular Staining Dissection->Staining Imaging Fluorescence Microscopy Staining->Imaging Quantification Image Analysis of CNV Area Imaging->Quantification End End Quantification->End

TG100801 for Choroidal Neovascularization Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TG100801, a promising topical therapeutic agent for choroidal neovascularization (CNV). This document outlines its mechanism of action, summarizes key preclinical efficacy data, and provides detailed experimental protocols for researchers investigating this compound.

Introduction to TG100801

TG100801 is a novel prodrug that is converted to its active form, TG100572, by esterases in the eye.[1][2][3] TG100572 is a multi-targeted kinase inhibitor that effectively suppresses key signaling pathways implicated in the pathogenesis of CNV, a hallmark of neovascular age-related macular degeneration (AMD).[4][5][6] A significant advantage of TG100801 is its topical administration as an eye drop, which offers a non-invasive alternative to the current standard of care involving repeated intravitreal injections.[5][7] Preclinical studies have demonstrated that topical application of TG100801 achieves therapeutic concentrations in the posterior segment of the eye, leading to a significant reduction in CNV with minimal systemic exposure.[3][8]

Mechanism of Action

TG100801 is designed to deliver the active kinase inhibitor, TG100572, to the back of the eye. TG100572 exerts its therapeutic effect by inhibiting a specific set of kinases that are critical for the processes of angiogenesis and vascular permeability, both of which are central to the development of CNV.[5][6] The primary targets of TG100572 include Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and members of the Src family of non-receptor tyrosine kinases.[9]

By simultaneously blocking these signaling pathways, TG100572 can effectively inhibit the proliferation and migration of endothelial cells, reduce vascular leakage, and suppress the formation of new blood vessels in the choroid.[1][2]

Kinase Inhibition Profile of TG100572

The multi-targeted nature of TG100572 is evident from its potent inhibition of several key kinases involved in angiogenesis and vascular permeability. The half-maximal inhibitory concentrations (IC50) for TG100572 against a panel of relevant kinases are summarized in the table below.

Kinase TargetIC50 (nM)[9]
Receptor Tyrosine Kinases
VEGFR12
VEGFR27
FGFR12
FGFR216
PDGFRβ13
Src Family Kinases
Fgr5
Fyn0.5
Hck6
Lck0.1
Lyn0.4
Src1
Yes0.2

Preclinical Efficacy in Choroidal Neovascularization Models

The efficacy of topically administered TG100801 has been evaluated in well-established preclinical models of CNV, primarily the laser-induced CNV mouse model. These studies have consistently demonstrated a dose-dependent reduction in the area of choroidal neovascularization.

Animal ModelDrug Formulation & Dosing RegimenKey FindingsReference
C57BL/6 Mice0.6% or 1% TG100801, topically twice a day for 14 days1% TG100801 led to a 58% reduction in CNV area compared to vehicle.[3]
C57BL/6 Mice5 mg/ml TG100801, topically three times a day for 14 days40% reduction in the area of CNV at rupture sites compared to the untreated fellow eye or vehicle-treated mice.[5]
Mice0.61% w/v TG100801, topical administration46% inhibition of laser-induced CNV compared to vehicle.[6]

Experimental Protocols

Laser-Induced Choroidal Neovascularization (CNV) in Mice

This protocol describes the induction of CNV in mice using a laser, a standard and widely used model to study the pathogenesis of neovascular AMD and to evaluate potential therapeutic agents like TG100801.[10][11][12]

Materials:

  • C57BL/6 mice (female, 6-8 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Topical mydriatic (e.g., 1% tropicamide)

  • Fundus laser photocoagulator (e.g., Argon laser) with a slit lamp delivery system

  • Cover slip with methylcellulose for corneal contact

  • Fluorescein angiography imaging system

  • Isolectin B4-FITC conjugate

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA)

Procedure:

  • Animal Preparation: Anesthetize the mouse and dilate the pupils of both eyes with a topical mydriatic.

  • Laser Photocoagulation: Place a coverslip with methylcellulose on the cornea to visualize the fundus. Deliver four laser spots (e.g., 50 µm spot size, 100 ms duration, 120 mW power) around the optic nerve in each eye using the argon laser. The appearance of a small bubble at the laser site indicates the successful rupture of Bruch's membrane.

  • Drug Administration: Following laser treatment, topically administer TG100801 (e.g., 10 µL of a 0.6% or 1% formulation) or vehicle to the cornea twice or three times daily for 14 days.[3][5]

  • Evaluation of CNV:

    • Fluorescein Angiography (FA): On day 14, perform FA to visualize the leakage from the CNV lesions.[10]

    • Choroidal Flat Mounts: Euthanize the mice and enucleate the eyes. Fix the eyes in 4% PFA. Dissect the anterior segment and retina, and prepare choroidal flat mounts.

    • Staining and Imaging: Stain the choroidal flat mounts with isolectin B4-FITC to visualize the neovascular complexes. Acquire images using a fluorescence microscope.

    • Quantification: Measure the area of the CNV lesions using image analysis software (e.g., ImageJ).

Assessment of Retinal Vascular Permeability

This protocol can be used to assess the effect of TG100801 on vascular leakage in the retina, a key pathological feature of CNV.

Materials:

  • Rats or mice

  • Anesthetic

  • TG100801 formulation and vehicle

  • Evans blue dye or fluorescently-labeled dextran

  • Spectrophotometer or fluorescence microscope

Procedure:

  • Animal and Drug Administration: Anesthetize the animals and administer TG100801 or vehicle topically as per the study design.

  • Induction of Vascular Permeability (Optional): If not using a disease model with inherent leakage, permeability can be induced by intravitreal injection of VEGF.

  • Tracer Injection: Inject Evans blue dye or fluorescently-labeled dextran intravenously.

  • Tissue Collection and Analysis: After a set circulation time, perfuse the animals with PBS to remove the tracer from the circulation. Enucleate the eyes and dissect the retinas.

  • Quantification of Leakage:

    • Evans Blue: Extract the Evans blue dye from the retinas using formamide and measure the absorbance with a spectrophotometer.

    • Fluorescent Dextran: Prepare retinal flat mounts and visualize the extravasated dextran using a fluorescence microscope. Quantify the fluorescent area.

Signaling Pathways and Experimental Workflows

TG100801 Mechanism of Action and Signaling Pathway

The following diagram illustrates the mechanism of action of TG100801 and the key signaling pathways inhibited by its active metabolite, TG100572.

TG100801_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Src Src VEGFR->Src Activation Downstream Downstream Signaling PDGFR->Downstream Activation TG100801 TG100801 (Prodrug) Esterases Ocular Esterases TG100801->Esterases TG100572 TG100572 (Active Drug) Esterases->TG100572 Conversion TG100572->VEGFR TG100572->PDGFR TG100572->Src Src->Downstream Angiogenesis Angiogenesis & Vascular Permeability Downstream->Angiogenesis

Caption: Mechanism of TG100801 and inhibition of key signaling pathways.

Experimental Workflow for Preclinical Evaluation of TG100801

The diagram below outlines a typical experimental workflow for evaluating the efficacy of TG100801 in a preclinical model of CNV.

Experimental_Workflow cluster_setup Model Induction & Treatment cluster_evaluation Efficacy Evaluation Induction Laser-Induced CNV in Mice Treatment Topical TG100801 Administration Induction->Treatment FA Fluorescein Angiography Treatment->FA Flatmounts Choroidal Flat Mounts FA->Flatmounts Staining Isolectin B4 Staining Flatmounts->Staining Imaging Fluorescence Microscopy Staining->Imaging Quantification CNV Area Quantification Imaging->Quantification VEGF_Signaling cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 TSAd TSAd VEGFR2->TSAd pY951 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Src c-Src TSAd->Src VE_Cadherin VE-Cadherin Phosphorylation Src->VE_Cadherin ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation ERK->Proliferation Permeability Increased Permeability VE_Cadherin->Permeability TG100572 TG100572 TG100572->VEGFR2 TG100572->Src

References

Methodological & Application

Application Notes and Protocols for TG 100801 in In Vitro Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG 100801 is a topically administered prodrug that is converted to its active form, TG 100572, by esterases in the eye. TG 100572 is a potent, multi-targeted kinase inhibitor that plays a crucial role in suppressing angiogenesis, the formation of new blood vessels from pre-existing ones. This process is a hallmark of several pathological conditions, including cancer and age-related macular degeneration. These application notes provide detailed protocols for utilizing this compound and its active metabolite, TG 100572, in key in vitro angiogenesis assays to assess their anti-angiogenic potential.

Mechanism of Action

TG 100572 exerts its anti-angiogenic effects by inhibiting a range of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases that are critical for endothelial cell proliferation, migration, and survival. The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Fibroblast Growth Factor Receptors (FGFR1 and FGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and members of the Src family of kinases (Src, Fgr, Fyn, Hck, Lck, Lyn, Yes)[1]. By blocking these signaling pathways, TG 100572 effectively inhibits the downstream signaling cascades that promote the various stages of angiogenesis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR PI3K PI3K VEGFR->PI3K MAPK MAPK VEGFR->MAPK PDGFR PDGFR PDGFR->PI3K PDGFR->MAPK Src Src Migration Migration Src->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation TG100572 TG 100572 TG100572->VEGFR TG100572->PDGFR TG100572->Src VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR

Figure 1: Simplified signaling pathway of TG 100572 action.

Quantitative Data Summary

The anti-angiogenic activity of TG 100572 has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.

Table 1: Kinase Inhibitory Activity of TG 100572 [1]

Kinase TargetIC50 (nM)
VEGFR12
VEGFR27
FGFR12
FGFR216
PDGFRβ13
Fgr5
Fyn0.5
Hck6
Lck0.1
Lyn0.4
Src1
Yes0.2

Table 2: Inhibition of Endothelial Cell Proliferation by TG 100572 [1]

Cell TypeAssay ParameterValue (nM)
Vascular Endothelial CellsED50610 ± 71
Human Retinal Microvascular Endothelial Cells (hRMVEC)IC50610 ± 72

Experimental Protocols

Endothelial Cell Proliferation Assay

This assay measures the ability of TG 100572 to inhibit the proliferation of endothelial cells, a fundamental step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cells

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 96-well tissue culture plates

  • TG 100572 (dissolved in DMSO)

  • Cell proliferation reagent (e.g., MTS or WST-1)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture HUVECs in EGM-2 supplemented with 10% FBS.

    • Harvest cells using Trypsin-EDTA and resuspend in fresh medium.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of TG 100572 in EGM-2 with a final DMSO concentration not exceeding 0.1%.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of TG 100572 or vehicle control (DMSO).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Quantification:

    • Add 20 µL of the cell proliferation reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

    • Determine the IC50 or ED50 value by plotting the percentage of inhibition against the log concentration of TG 100572 and fitting the data to a dose-response curve.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a critical step in the later stages of angiogenesis.

Materials:

  • HUVECs

  • EGM-2

  • Basement membrane extract (e.g., Matrigel®)

  • 96-well tissue culture plates

  • TG 100572 (dissolved in DMSO)

  • Calcein AM (for fluorescent visualization, optional)

  • Inverted microscope with a camera

Protocol:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Thaw Matrigel on ice B Coat 96-well plate with Matrigel A->B C Incubate plate at 37°C to allow gelation B->C D Harvest and resuspend HUVECs E Add TG 100572 to cell suspension D->E F Seed cells onto Matrigel E->F G Incubate for 4-18 hours F->G H Image tube formation G->H I Quantify tube length, branch points, etc. H->I

Figure 2: Experimental workflow for the tube formation assay.
  • Plate Coating:

    • Thaw the basement membrane extract on ice overnight.

    • Pipette 50 µL of the cold liquid basement membrane extract into each well of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10⁵ cells/mL.

    • Prepare different concentrations of TG 100572 in the cell suspension.

    • Carefully add 100 µL of the cell suspension (containing 2 x 10⁴ cells) with or without TG 100572 onto the solidified basement membrane matrix.

  • Incubation:

    • Incubate the plate at 37°C and 5% CO₂ for 4 to 18 hours. Monitor tube formation periodically under an inverted microscope.

  • Visualization and Quantification:

    • (Optional) For fluorescent imaging, incubate the cells with Calcein AM for 30 minutes before imaging.

    • Capture images of the tube network using an inverted microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

  • Data Analysis:

    • Calculate the percentage of inhibition of each parameter relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of TG 100572 to determine the inhibitory effect.

Conclusion

The provided protocols for in vitro angiogenesis assays are robust methods for evaluating the anti-angiogenic properties of this compound and its active metabolite, TG 100572. The quantitative data demonstrates the potent inhibitory activity of TG 100572 against key kinases involved in angiogenesis and its ability to suppress endothelial cell proliferation. These assays are valuable tools for researchers and drug development professionals in the preclinical assessment of novel anti-angiogenic agents.

References

Application Notes: Preparation of TG100801 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction TG100801 is a multi-targeted kinase inhibitor investigated for its role in suppressing angiogenesis and inflammation.[1] It functions as a prodrug, readily converting in the eye to its active form, TG100572.[2][3] The active metabolite, TG100572, potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Src family kinases.[3][4] Due to its hydrophobic nature, TG100801 is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution for use in in vitro and other experimental assays. This document provides a detailed protocol for the preparation, storage, and safe handling of TG100801 stock solutions.

2.0 Quantitative Data Summary Accurate preparation of the stock solution requires precise quantitative data. The following table summarizes the key physical and chemical properties of TG100801.

PropertyValueSource
Molecular Formula C₃₃H₃₀ClN₅O₃PubChem[1]
Molecular Weight 580.09 g/mol (free base)MedKoo[5]
616.54 g/mol (HCl salt)MedChemExpress[4]
CAS Number 867331-82-6 (free base)MedKoo[5]
Solubility in DMSO 5 mg/mL (as HCl salt)MedChemExpress[4]
Equivalent Molarity ~8.11 mM (as HCl salt)MedChemExpress[4]
Storage (Solid) Short-term (days-weeks) at 0-4°C; Long-term (months-years) at -20°C.[5]MedKoo[5]
Storage (In DMSO) Up to 1 month at -20°C; Up to 6 months at -80°C.[6]MCE[6]

3.0 Experimental Protocols

3.1 Materials and Equipment

  • TG100801 powder (free base or HCl salt)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Precision analytical balance

  • Chemical fume hood

  • Personal Protective Equipment (PPE): Butyl rubber gloves, safety goggles, lab coat.[7][8]

  • Sterile, amber, or foil-wrapped polypropylene or glass vials for storage

  • Vortex mixer

  • Bath sonicator (recommended)

  • Sterile pipette tips

3.2 Safety Precautions

  • Compound Handling: TG100801 is a potent kinase inhibitor. All weighing and handling of the powdered form should be conducted in a chemical fume hood to prevent inhalation. Avoid direct contact with skin and eyes.

  • Solvent Handling: DMSO is a combustible liquid and a powerful solvent that can readily penetrate the skin, potentially carrying dissolved substances with it.[7][9] Always wear appropriate PPE, especially butyl rubber gloves, as nitrile gloves offer limited protection against DMSO.[7] Handle in a well-ventilated area away from ignition sources.[9][10]

  • Waste Disposal: Dispose of all chemical waste, including empty vials and contaminated materials, in accordance with institutional and local regulations for hazardous chemical waste.[7]

3.3 Stock Solution Preparation (Example: 10 mM from TG100801 Free Base)

This protocol details the preparation of a 10 mM stock solution. Adjust the mass of the compound accordingly for different desired concentrations.

Calculation: Use the following formula to determine the mass of TG100801 required: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) ÷ 1000

Example for 1 mL of a 10 mM stock solution (using free base MW of 580.09 g/mol ): Mass (mg) = 10 mM × 1 mL × 580.09 g/mol ÷ 1000 = 5.80 mg

Step-by-Step Procedure:

  • Bring the vial of TG100801 powder to room temperature before opening to prevent moisture condensation.

  • In a chemical fume hood, carefully weigh 5.80 mg of TG100801 powder and place it into a sterile vial. For small, pre-weighed quantities, it is often more accurate to dissolve the entire contents of the manufacturer's vial to create a stock of known concentration.[11]

  • Add 1 mL of high-purity DMSO to the vial.

  • Cap the vial tightly and vortex thoroughly for 2-5 minutes until the solid is fully dissolved.

  • If the compound does not dissolve completely, place the vial in a bath sonicator for 5-10 minutes.[4] Visually inspect the solution against a light source to ensure no particulates remain. Note that hygroscopic (wet) DMSO can negatively impact solubility.[4]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled amber vials or tubes. This practice minimizes contamination and degradation from repeated freeze-thaw cycles.[6]

  • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

3.4 Storage and Stability

  • Store the aliquoted stock solution at -20°C for up to one month or at -80°C for up to six months for maximum stability.[6]

  • Protect the solution from light.

  • Avoid repeated freeze-thaw cycles.[6]

4.0 Application Notes

  • Dilution for Cell-Based Assays: When preparing working solutions for cell culture experiments, the stock solution should be diluted in the appropriate culture medium. It is critical to maintain the final concentration of DMSO in the culture at a low, non-toxic level, typically below 0.5%, as higher concentrations can induce cellular stress or toxicity.[6]

  • Vehicle Control: Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.[8]

  • Aqueous Solubility: TG100801 has poor aqueous solubility. When diluting the DMSO stock into aqueous buffers or media, add the stock solution dropwise while vortexing the buffer to prevent precipitation. If precipitation occurs, a lower concentration or the use of a co-solvent may be necessary.

5.0 Visualizations

5.1 Experimental Workflow The following diagram illustrates the key steps for preparing the TG100801 stock solution.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A 1. Equilibrate & Weigh TG100801 Powder B 2. Add High-Purity DMSO A->B C 3. Vortex Thoroughly B->C D 4. Sonicate (If Necessary) C->D E 5. Visually Confirm Complete Dissolution D->E F 6. Aliquot into Single-Use Vials E->F G 7. Store at -20°C or -80°C F->G

Caption: Workflow for TG100801 stock solution preparation.

5.2 Signaling Pathway TG100801 is a prodrug that converts to TG100572, which inhibits key signaling pathways involved in angiogenesis, such as those mediated by VEGFR2 and Src.

G cluster_drug Drug Action cluster_pathway Signaling Pathway TG100801 TG100801 (Prodrug) TG100572 TG100572 (Active Drug) TG100801->TG100572 Conversion in vivo VEGFR2 VEGFR2 TG100572->VEGFR2 Inhibits Src Src Kinase TG100572->Src VEGF VEGF VEGF->VEGFR2 Binds VEGFR2->Src Activates Downstream Downstream Signaling Src->Downstream Response Angiogenesis & Vascular Leakage Downstream->Response

Caption: Inhibition of VEGFR2/Src pathway by TG100572.

References

Topical Administration of TG100801: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of TG100801, a topically administered prodrug, in various animal models of ocular diseases. The following sections detail the mechanism of action, pharmacokinetic profile, and efficacy of TG100801, along with detailed protocols for its application in relevant animal studies.

Introduction

TG100801 is a topically applied kinase inhibitor investigated for its potential in treating posterior segment diseases such as age-related macular degeneration (AMD), diabetic macular edema, and proliferative diabetic retinopathy.[1] It is a prodrug that is converted to its active metabolite, TG100572, by ocular esterases following topical administration.[2] TG100572 is a multi-targeted tyrosine kinase inhibitor that potently inhibits Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Src kinases, which are critical mediators of angiogenesis, vascular leakage, and inflammation.[1][3] This non-invasive, eye drop formulation is designed to deliver therapeutic concentrations of the active drug to the back of the eye, minimizing systemic exposure and potential side effects.[2][4][5]

Mechanism of Action

Upon topical instillation, TG100801 penetrates the eye and is converted into its active form, TG100572.[1][2] TG100572 exerts its therapeutic effects by inhibiting key signaling pathways involved in ocular neovascularization and edema.[6] The primary targets are VEGFR, PDGFR, and Src kinases.[3] Inhibition of these kinases leads to the induction of apoptosis in proliferating endothelial cells responsible for neovascularization and a reduction in inflammatory processes.[1][7]

cluster_cornea Cornea/Ocular Surface cluster_ocular_tissues Ocular Tissues cluster_cellular_targets Cellular Targets cluster_pathological_processes Pathological Processes TG100801 TG100801 (Prodrug) Topical Administration OcularEsterases Ocular Esterases TG100801->OcularEsterases Conversion TG100572 TG100572 (Active Metabolite) OcularEsterases->TG100572 VEGFR VEGFR TG100572->VEGFR PDGFR PDGFR TG100572->PDGFR Src Src Kinase TG100572->Src Angiogenesis Angiogenesis VEGFR->Angiogenesis VascularLeakage Vascular Leakage VEGFR->VascularLeakage PDGFR->Angiogenesis Src->VascularLeakage

Figure 1: TG100801 Mechanism of Action.

Pharmacokinetics and Ocular Distribution

Animal studies have demonstrated that topical administration of TG100801 effectively delivers the active metabolite, TG100572, to the posterior segment of the eye. The prodrug formulation enhances ocular penetration.[4][5] Pharmacokinetic studies in mice, rats, rabbits, dogs, and mini-pigs have shown that therapeutic concentrations are achieved in the retina and choroid.[2] A key advantage of topical administration is the minimal systemic exposure, with plasma levels of both TG100801 and TG100572 being below the limit of quantitation.[2][4][5][6]

Table 1: Pharmacokinetic Parameters of Topically Delivered TG100801 in Rodents [6]

SpeciesPK ParameterRetinaSclera/ChoroidPlasma
Mouse TG100801
Cmax (nM)2421,680
Tmax (h)11NA
TG100572
Cmax (nM)972,460
Tmax (h)0.51NA
Rat TG100801
Cmax (nM)Higher than TG100572Higher than TG100572Not Reported
TG100572
Cmax (nM)Lower than TG100801Lower than TG100801Not Reported

LOD: Limit of Detection; NA: Not Applicable. In rats, a more gradual conversion of the prodrug was observed.

A radiotracer study in rabbits using 14C-TG100801 confirmed significant local absorption into ocular tissues with no detectable contralateral exposure.[6] The primary route of delivery to the back of the eye is suggested to be non-corneal.[2]

Efficacy in Animal Models

Laser-Induced Choroidal Neovascularization (CNV) in Mice

Topical administration of TG100801 has been shown to significantly suppress the development of laser-induced CNV in mice, a standard model for wet AMD.

Table 2: Efficacy of Topical TG100801 in Mouse CNV Model

Treatment GroupDosing RegimenDurationReduction in CNV AreaReference
5 mg/ml TG100801Three times a day14 days40% (p<0.05)[3]
0.6% or 1% TG100801Twice a day14 daysSignificant suppression[6]
0.61% w/v TG100801Not specifiedNot specified46%[8]
Retinal Vein Occlusion (RVO) Model in Rats

In a rat model of retinal vein occlusion, topical TG100801 reduced retinal edema and fluorescein leakage.

Table 3: Efficacy of Topical TG100801 in Rat RVO Model [6]

Treatment GroupDosing RegimenDurationOutcome
0.3%, 0.6%, or 1% TG1008015 applications over 3 days3 daysReduced fluorescein leakage and retinal thickening

Experimental Protocols

Protocol for Topical Ocular Administration

This protocol is a general guideline for the topical application of TG100801 in small animals.

cluster_workflow Topical Administration Workflow Start Start AnimalPrep Animal Preparation (Anesthesia if required) Start->AnimalPrep DosePrep Prepare TG100801 Solution (e.g., 0.6% or 1%) AnimalPrep->DosePrep Administration Administer Eye Drop (10-50 µL) to Cornea DosePrep->Administration PostDose Post-Dosing Monitoring (Slit-lamp examination for tolerability) Administration->PostDose Repeat Repeat Dosing as per Schedule (e.g., twice daily) PostDose->Repeat Repeat->Administration Yes Endpoint Proceed to Efficacy or Pharmacokinetic Analysis Repeat->Endpoint No End End Endpoint->End

Figure 2: Topical Ocular Administration Workflow.

Materials:

  • TG100801 solution (e.g., 0.3%, 0.6%, 1% w/v in a suitable vehicle)

  • Micropipette and sterile tips

  • Anesthetic (if required for animal restraint)

  • Slit lamp for ocular examination

Procedure:

  • Prepare the TG100801 formulation at the desired concentration.

  • Lightly restrain the animal. Anesthesia may be used if necessary to prevent blinking and ensure accurate dosing.

  • Using a micropipette, instill a single drop (typically 10 µL for mice and rats, 40-50 µL for rabbits) onto the center of the cornea.[2][6]

  • Allow the animal to recover.

  • Monitor for any signs of ocular irritation using a slit lamp.[6]

  • Repeat the administration as required by the study design (e.g., twice or three times daily).[3][6]

Protocol for Laser-Induced Choroidal Neovascularization (CNV) Model in Mice

This protocol describes the induction and assessment of CNV in mice, followed by treatment with topical TG100801.

cluster_workflow Laser-Induced CNV Model Workflow Start Start Anesthetize Anesthetize Mouse and Dilate Pupils Start->Anesthetize Laser Induce Laser Photocoagulation to Rupture Bruch's Membrane Anesthetize->Laser Treatment Initiate Topical TG100801 Treatment (e.g., twice daily for 14 days) Laser->Treatment Perfusion After 14 Days, Perfuse with Fluorescein-labeled Dextran Treatment->Perfusion Dissection Euthanize and Enucleate Eyes, Prepare Choroidal Flat Mounts Perfusion->Dissection Imaging Image Flat Mounts using Fluorescence Microscopy Dissection->Imaging Analysis Quantify CNV Area using Image Analysis Software Imaging->Analysis End End Analysis->End

Figure 3: Workflow for CNV Model and Analysis.

Materials:

  • C57BL/6 mice

  • Anesthetic cocktail (e.g., ketamine/xylazine)

  • Pupil dilating agent (e.g., tropicamide)

  • Argon laser photocoagulator

  • Fluorescein-labeled dextran

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 10% phosphate-buffered formalin)

  • Dissecting microscope and tools

  • Fluorescence microscope with imaging software

Procedure:

  • Anesthetize the mice and dilate their pupils.

  • Using a slit lamp delivery system, create laser spots around the optic nerve to rupture Bruch's membrane. The formation of a bubble indicates a successful rupture.[6]

  • Initiate topical TG100801 or vehicle treatment as described in Protocol 5.1. Continue for 14 days.[3][6]

  • On day 14, anesthetize the mice and perfuse them with fluorescein-labeled dextran through the left ventricle.[6]

  • Euthanize the animals and enucleate the eyes. Fix the eyes for one hour.

  • Dissect the cornea and lens, and prepare a flat mount of the choroid and sclera.

  • Capture images of the CNV lesions using a fluorescence microscope.

  • Measure the area of CNV at each rupture site using image analysis software.[3]

Protocol for Pharmacokinetic Studies

This protocol outlines the procedure for determining the concentration of TG100801 and TG100572 in ocular tissues.

Materials:

  • TG100801 solution

  • Study animals (mice, rabbits, etc.)

  • Dissection tools

  • RIPA buffer for tissue homogenization

  • Acetonitrile for analyte extraction

  • LC/MS/MS system

  • Data analysis software (e.g., WINNONLIN)

Procedure:

  • Administer a single topical dose of TG100801 to the study animals.[2]

  • At various time points post-administration, euthanize the animals and collect ocular tissues (e.g., retina, choroid, sclera) and plasma samples.[2]

  • For smaller animals like mice, tissues from multiple eyes may be pooled.[2][6]

  • Weigh the collected tissues and homogenize them in RIPA buffer.[2]

  • Extract TG100801 and TG100572 from the homogenates using acetonitrile.[2]

  • Quantify the concentration of both compounds using a validated LC/MS/MS assay.[2]

  • Normalize the concentrations by tissue weight.[2]

  • Analyze the data using pharmacokinetic software to determine parameters like Cmax, Tmax, and half-life.[2]

Safety and Tolerability

In animal studies, topical administration of TG100801 was well-tolerated. No adverse safety signals, such as weight loss, were observed even with prolonged dosing schedules.[4][5][6] Mild and transient ocular irritation, such as blinking and squinting, has been noted in some studies.[9] Importantly, systemic exposure to both TG100801 and its active metabolite TG100572 remained below the limits of detection, highlighting the safety profile of this topical delivery approach.[2][4][5][6]

Conclusion

Topical administration of TG100801 represents a promising non-invasive therapeutic strategy for posterior segment eye diseases. Preclinical animal studies have consistently demonstrated its ability to deliver therapeutic concentrations of the active multi-kinase inhibitor TG100572 to the retina and choroid, leading to significant efficacy in models of CNV and retinal edema. The detailed protocols provided herein serve as a guide for researchers to further investigate the potential of TG100801 and similar topical formulations in ophthalmology.

References

Application Notes and Protocols: Detection of p-VEGFR2 Inhibition by TG100572 Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2] Upon binding to its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that regulate endothelial cell proliferation, migration, and survival.[3][4][5] These pathways include the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt signaling cascades.[1][6][7] Dysregulation of VEGFR-2 signaling is implicated in various pathologies, including cancer and retinopathies, making it a key target for therapeutic intervention.[1][8]

TG100572 is a potent, multi-targeted kinase inhibitor that has been shown to target VEGFR-2, among other kinases.[9] By competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, TG100572 inhibits its autophosphorylation and subsequent downstream signaling, thereby impeding angiogenesis.[4] This application note provides a detailed protocol for assessing the inhibitory effect of TG100572 on VEGFR-2 phosphorylation (p-VEGFR2) in cultured endothelial cells using Western blot analysis.

VEGFR-2 Signaling Pathway and Inhibition by TG100572

The following diagram illustrates the simplified VEGFR-2 signaling pathway and the point of inhibition by TG100572.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds p-VEGFR2 p-VEGFR2 (Active) VEGFR-2->p-VEGFR2 Autophosphorylation Downstream Signaling Downstream Signaling (e.g., PI3K/Akt, PLCγ/MAPK) p-VEGFR2->Downstream Signaling TG100572 TG100572 TG100572->p-VEGFR2 Inhibits Angiogenesis Cell Proliferation, Migration, Survival Downstream Signaling->Angiogenesis

Caption: VEGFR-2 signaling pathway and TG100572 inhibition.

Experimental Protocol: Western Blot for p-VEGFR2

This protocol outlines the steps for treating endothelial cells with VEGF-A to induce VEGFR-2 phosphorylation and assessing the inhibitory effect of TG100572.

Materials and Reagents
  • Endothelial cells (e.g., HUVEC, HDMEC)

  • Cell culture medium and supplements

  • Recombinant human VEGF-A

  • TG100572

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

  • Primary antibodies:

    • Rabbit anti-phospho-VEGFR2 (Tyr1175)

    • Rabbit anti-total VEGFR2

    • Mouse or Rabbit anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Western blot imaging system

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Starvation B 2. Treatment with TG100572 and VEGF-A Stimulation A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE & Protein Transfer C->D E 5. Immunoblotting D->E F 6. Detection & Analysis E->F

Caption: Western blot experimental workflow.

Detailed Methodology
  • Cell Culture and Starvation:

    • Culture endothelial cells to 80-90% confluency.

    • Starve the cells in serum-free medium for 4-6 hours prior to treatment to reduce basal receptor phosphorylation.

  • Treatment with TG100572 and VEGF-A Stimulation:

    • Pre-treat the starved cells with varying concentrations of TG100572 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes. Include a non-stimulated control group.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBS-T for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-VEGFR2 (Tyr1175) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBS-T for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, the same membrane can be stripped and re-probed for total VEGFR-2 and a loading control like GAPDH or β-actin.

    • Quantify the band intensities using densitometry software.

Data Presentation

The quantitative data from the densitometry analysis can be summarized in the following table. The results should be expressed as the ratio of p-VEGFR2 to total VEGFR2, normalized to the loading control.

Treatment GroupTG100572 Conc. (µM)VEGF-A (50 ng/mL)p-VEGFR2 / Total VEGFR2 Ratio (Normalized)% Inhibition of p-VEGFR2
Untreated Control0-DataN/A
Vehicle Control0 (DMSO)+Data0%
TG1005720.1+DataData
TG1005721+DataData
TG10057210+DataData

Conclusion

This application note provides a comprehensive protocol for utilizing Western blot analysis to investigate the inhibitory effects of TG100572 on VEGF-A-induced VEGFR-2 phosphorylation. The provided diagrams and detailed methodology offer a clear framework for researchers to effectively assess the potency and mechanism of action of TG100572 and other potential VEGFR-2 inhibitors in a laboratory setting. Adherence to this protocol will enable the generation of robust and reproducible data critical for drug development and angiogenesis research.

References

Application Notes and Protocols: TG100572 for HUVEC Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing TG100572, a multi-targeted kinase inhibitor, for modulating the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). This document includes quantitative data on its efficacy, detailed experimental protocols, and a description of the underlying signaling pathways.

Introduction

TG100572 is a potent small molecule inhibitor targeting multiple receptor tyrosine kinases and Src family kinases. Its targets include Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Fibroblast Growth Factor Receptors (FGFR1 and FGFR2), and Platelet-Derived Growth Factor Receptor β (PDGFRβ), as well as Src family kinases such as Src, Fyn, and Lyn.[1] By inhibiting these key regulators of angiogenesis, TG100572 effectively suppresses the proliferation and survival of endothelial cells, making it a valuable tool for research in anti-angiogenic therapies.

Data Presentation

The primary effect of TG100572 on HUVECs is the inhibition of proliferation. The half-maximal effective concentration (ED50) for this inhibition has been determined to be approximately 610 ± 71 nM.[1] Below is a representative table illustrating the dose-dependent effect of TG100572 on HUVEC proliferation, as would be determined by a standard proliferation assay (e.g., MTT or CyQUANT).

TG100572 Concentration (nM)HUVEC Proliferation (% of Control)Standard Deviation
0 (Control)100%± 5.0%
1095%± 4.8%
5085%± 6.2%
10070%± 5.5%
50055%± 4.9%
610 (ED50)50%± 3.8%
100035%± 4.1%
500015%± 3.2%

Note: The data in this table are illustrative and serve to represent a typical dose-response relationship based on the known ED50 value. Actual results may vary depending on experimental conditions.

Signaling Pathway

TG100572 exerts its anti-proliferative effects on HUVECs by blocking key signaling pathways initiated by growth factors like VEGF. Upon binding of VEGF to its receptor, VEGFR2, a signaling cascade is initiated that involves the activation of Src kinases and downstream effectors like the Ras-Raf-MEK-ERK pathway, ultimately leading to cell proliferation. TG100572 inhibits this process at two critical junctures: the VEGFR2 receptor itself and the downstream Src family kinases.

TG100572_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Src Src VEGFR2->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation TG100572_VEGFR TG100572 TG100572_VEGFR->VEGFR2 TG100572_Src TG100572 TG100572_Src->Src

TG100572 Inhibition of VEGF Signaling Pathway

Experimental Protocols

HUVEC Proliferation Assay (MTT Method)

This protocol outlines the measurement of HUVEC proliferation in response to TG100572 using a colorimetric MTT assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • TG100572 (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HUVECs in EGM-2 medium supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2.

    • Harvest sub-confluent HUVECs using Trypsin-EDTA and resuspend in fresh EGM-2 medium.

    • Seed HUVECs into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment with TG100572:

    • Prepare serial dilutions of TG100572 in EGM-2 medium from a concentrated stock solution. Ensure the final DMSO concentration in all wells (including control) is less than 0.1%.

    • After 24 hours of cell attachment, carefully remove the medium from each well.

    • Add 100 µL of the prepared TG100572 dilutions to the respective wells. For the control wells, add 100 µL of medium with the same final DMSO concentration.

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell proliferation relative to the control (DMSO-treated) cells.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the HUVEC proliferation assay.

HUVEC_Proliferation_Workflow start Start seed_cells Seed HUVECs in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h (Attachment) seed_cells->incubate_24h_1 prepare_tg100572 Prepare TG100572 dilutions incubate_24h_1->prepare_tg100572 treat_cells Treat cells with TG100572 prepare_tg100572->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570nm dissolve_formazan->read_absorbance analyze_data Analyze Data read_absorbance->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Measuring TG100801 to TG100572 Conversion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG100801 is a prodrug designed for topical ocular administration. Upon instillation, it penetrates the eye and is converted to its active metabolite, TG100572, a potent multi-targeted kinase inhibitor.[1][2] This conversion is a critical step in the drug's mechanism of action, which involves the inhibition of key signaling pathways implicated in ocular diseases such as age-related macular degeneration (AMD). The enzymatic transformation is primarily mediated by esterases present in ocular tissues.[1]

These application notes provide detailed methodologies for the quantitative analysis of TG100801 and its active metabolite TG100572 in biological matrices, as well as protocols for in vitro characterization of the enzymatic conversion.

Signaling Pathway and Conversion Mechanism

TG100801 is designed to be pharmacologically inactive until it undergoes hydrolysis in the eye, a reaction catalyzed by ocular esterases to yield the active drug, TG100572.[2] TG100572 then acts as a multi-targeted kinase inhibitor, targeting VEGFR, PDGFR, and Src kinases, which are crucial mediators of angiogenesis and vascular permeability, key pathological processes in wet AMD.[3][4]

TG100801 Conversion and Action TG100801 TG100801 (Prodrug) Esterases Ocular Esterases (e.g., CES1, CES2) TG100801->Esterases TG100572 TG100572 (Active Metabolite) Kinases VEGFR, PDGFR, Src Kinases TG100572->Kinases Inhibition Esterases->TG100572 Hydrolysis Response Inhibition of Angiogenesis and Vascular Permeability Kinases->Response Downregulation

Caption: Conversion of TG100801 to TG100572 and its mechanism of action.

Quantitative Analysis by LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of TG100801 and TG100572 in complex biological matrices due to its high sensitivity and specificity.

Experimental Protocol: Quantification in Ocular Tissues and Plasma

1. Sample Preparation

  • Ocular Tissues (Retina, Choroid, etc.):

    • Accurately weigh the frozen tissue sample.

    • Add ice-cold RIPA buffer (Radioimmunoprecipitation Assay Buffer) at a specific ratio (e.g., 1:5 w/v).

    • Homogenize the tissue on ice using a bead beater or a Dounce homogenizer until a uniform lysate is obtained.[1]

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for protein precipitation.

  • Plasma:

    • Thaw plasma samples on ice.

    • Vortex to ensure homogeneity.

  • Protein Precipitation:

    • To 100 µL of tissue homogenate supernatant or plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar but isotopically labeled compound).

    • Vortex vigorously for 1 minute to precipitate proteins.[1]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Workflow cluster_tissue Ocular Tissue cluster_plasma Plasma Tissue Weigh Tissue Homogenize Homogenize in RIPA Buffer Tissue->Homogenize Centrifuge1 Centrifuge Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Precipitate Protein Precipitation (Acetonitrile + Internal Standard) Supernatant1->Precipitate Plasma Thaw Plasma Vortex1 Vortex Plasma->Vortex1 Vortex1->Precipitate Centrifuge2 Centrifuge Precipitate->Centrifuge2 Supernatant2 Collect Supernatant Centrifuge2->Supernatant2 Evaporate Evaporate to Dryness Supernatant2->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for preparing ocular tissue and plasma samples.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm) is suitable.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over several minutes is a good starting point, followed by a wash and re-equilibration step. The exact gradient should be optimized to ensure baseline separation of TG100801 and TG100572.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 - 10 µL

  • Mass Spectrometry (MS):

    • Instrument: A triple quadrupole mass spectrometer (e.g., Sciex API 3000 or equivalent).

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Predicted): The exact m/z transitions should be optimized by infusing standard solutions of TG100801 and TG100572. Based on their molecular weights (TG100801: 580.08 g/mol , TG100572: 476.95 g/mol ), the precursor ions ([M+H]+) would be approximately m/z 581.1 and 478.0, respectively.[4][5] Product ions would be determined by fragmentation in the collision cell.

CompoundPrecursor Ion (m/z) [M+H]+Product Ion (m/z)Collision Energy (eV)
TG100801~581.1To be determinedTo be optimized
TG100572~478.0To be determinedTo be optimized
Internal StandardTo be determinedTo be determinedTo be optimized

3. Data Analysis and Quantification

  • Quantification is performed by constructing a calibration curve using standards of known concentrations of TG100801 and TG100572 prepared in the corresponding blank matrix (e.g., naive mouse ocular tissue homogenate or plasma).

  • The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

  • A linear regression analysis is used to determine the concentration of the analytes in the unknown samples.

In Vitro Enzymatic Conversion Assay

This protocol describes an in vitro assay to measure the conversion of TG100801 to TG100572 using recombinant human carboxylesterases (CES1 and CES2), which are major esterases found in ocular tissues.[6]

Experimental Protocol: In Vitro Conversion by Recombinant Carboxylesterases

1. Reagents and Materials

  • TG100801

  • Recombinant human CES1 and CES2 (commercially available)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

2. Assay Procedure

  • Prepare a stock solution of TG100801 in a suitable solvent (e.g., DMSO) and dilute it in the phosphate buffer to the desired starting concentration (e.g., 10 µM).

  • Pre-incubate the recombinant CES1 or CES2 enzyme in the phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding the TG100801 solution to the enzyme mixture. The final enzyme concentration should be optimized based on preliminary experiments (e.g., 10 µg/mL).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated enzyme.

  • Transfer the supernatant to autosampler vials for LC-MS/MS analysis of TG100801 and the formation of TG100572.

InVitro_Conversion_Workflow Prepare Prepare TG100801 Solution Initiate Initiate Reaction Prepare->Initiate Preincubate Pre-incubate Recombinant CES1 or CES2 at 37°C Preincubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Timepoints Withdraw Aliquots at Various Time Points Incubate->Timepoints Quench Quench Reaction with Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Caption: Workflow for the in vitro enzymatic conversion assay.

3. Data Analysis

  • Plot the concentrations of TG100801 and TG100572 as a function of time.

  • Calculate the initial rate of TG100572 formation.

  • To determine the kinetic parameters (Km and Vmax), the assay can be performed with varying concentrations of TG100801. The data can then be fitted to the Michaelis-Menten equation.

Data Presentation

The following tables present example data from preclinical pharmacokinetic studies of TG100801 and TG100572 in ocular tissues of mice and rats after topical administration.[7]

Table 1: Ocular Pharmacokinetics of TG100801 and TG100572 in Mice Following a Single Topical Dose of 1% TG100801 [7]

ParameterTG100801TG100572
Posterior Eyecup
Cmax (nM)1,8009,100
Tmax (hr)0.54
AUC0-24hr (h·nM)11,000100,000
Plasma
Cmax (nM)Not DetectedNot Detected

Table 2: Ocular Pharmacokinetics of TG100801 and TG100572 in Rats Following a Single Topical Dose of 1% TG100801 [7]

ParameterTG100801TG100572
Posterior Eyecup
Cmax (nM)3,3004,200
Tmax (hr)0.58
AUC0-24hr (h·nM)26,00060,000
Plasma
Cmax (nM)Not DetectedNot Detected

These data demonstrate the efficient conversion of the prodrug TG100801 to the active metabolite TG100572 in the posterior segment of the eye, with minimal systemic exposure.[7] The higher concentrations and longer exposure of TG100572 are consistent with the intended therapeutic effect.[7]

References

Preclinical Experimental Design for TG100801: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG100801 is a topically administered small molecule prodrug designed for the treatment of ocular diseases characterized by pathological angiogenesis and vascular leakage, such as age-related macular degeneration (AMD) and diabetic macular edema.[1][2] Following topical application, TG100801 penetrates the eye and is converted by ocular esterases to its active metabolite, TG100572.[1][3] TG100572 is a potent multi-targeted kinase inhibitor that suppresses key drivers of neovascularization and inflammation.[1][2] These application notes provide a comprehensive overview of the preclinical experimental design for evaluating the efficacy and mechanism of action of TG100801.

Mechanism of Action

TG100572, the active form of TG100801, exerts its therapeutic effects by inhibiting a range of receptor tyrosine kinases (RTKs) and Src family kinases.[3] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Fibroblast Growth Factor Receptors (FGFR1 and FGFR2), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[3] By blocking the signaling of these receptors, TG100572 can inhibit endothelial cell proliferation, migration, and survival, which are critical processes in angiogenesis.[1][2] Furthermore, the inhibition of Src family kinases contributes to the anti-inflammatory and anti-permeability effects of the compound.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR PI3K PI3K/Akt Pathway VEGFR->PI3K MAPK RAS/MAPK Pathway VEGFR->MAPK PDGFR PDGFR PDGFR->PI3K PDGFR->MAPK Src Src Src->PI3K Src->MAPK Angiogenesis Angiogenesis Vascular Permeability PI3K->Angiogenesis MAPK->Angiogenesis TG100572 TG100572 TG100572->VEGFR TG100572->PDGFR TG100572->Src VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR

Figure 1: TG100572 Signaling Pathway Inhibition.

Data Presentation

In Vitro Kinase Inhibition Profile of TG100572

The following table summarizes the half-maximal inhibitory concentrations (IC50) of TG100572 against a panel of relevant kinases.

Kinase TargetIC50 (nM)
VEGFR12
VEGFR27
FGFR12
FGFR216
PDGFRβ13
Fgr5
Fyn0.5
Hck6
Lck0.1
Lyn0.4
Src1
Yes0.2
Data sourced from Immunomart.[3]

Experimental Protocols

In Vitro Protocols

1. VEGFR2 Kinase Activity Assay

This protocol is designed to determine the in vitro inhibitory activity of TG100572 against VEGFR2 kinase.

  • Materials:

    • Recombinant human VEGFR2 kinase (BPS Bioscience, #40325)

    • VEGFR2 (KDR) Kinase Assay Kit (BPS Bioscience, #40326) or similar

    • Kinase-Glo™ MAX Luminescence Kinase Assay (Promega, #V6071)

    • TG100572 (test compound)

    • Staurosporine (positive control inhibitor)

    • DMSO (vehicle control)

    • 96-well white microplates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of TG100572 and staurosporine in kinase assay buffer. The final DMSO concentration should not exceed 1%.

    • In a 96-well plate, add 5 µL of the diluted test compound or control to the appropriate wells.

    • Add 20 µL of a master mix containing the kinase assay buffer, ATP, and the VEGFR2 substrate to each well.

    • To initiate the reaction, add 25 µL of diluted VEGFR2 enzyme to each well, except for the "no enzyme" control wells.

    • Incubate the plate at 30°C for 45 minutes.

    • After incubation, allow the plate to cool to room temperature for 10 minutes.

    • Add 50 µL of Kinase-Glo™ MAX reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate at room temperature for 10 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

2. Endothelial Cell Proliferation Assay

This assay assesses the effect of TG100572 on the proliferation of human umbilical vein endothelial cells (HUVECs).

  • Materials:

    • HUVECs

    • Endothelial cell growth medium

    • VEGF-A

    • TG100572

    • Cell proliferation assay kit (e.g., MTS or WST-1 based)

    • 96-well cell culture plates

  • Procedure:

    • Seed HUVECs in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of TG100572 for 2 hours.

    • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 48 hours.

    • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.

In Vivo Protocols

1. Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

This is a widely used model to mimic the neovascularization observed in wet AMD.

cluster_procedure Laser-Induced CNV Workflow Anesthesia Anesthetize Mouse PupilDilation Pupil Dilation Anesthesia->PupilDilation Laser Laser Photocoagulation (Rupture Bruch's Membrane) PupilDilation->Laser Treatment Topical TG100801 Administration Laser->Treatment Evaluation Euthanize & Enucleate Treatment->Evaluation Staining Choroidal Flat Mount & Staining (Isolectin B4) Evaluation->Staining Quantification Image and Quantify CNV Area Staining->Quantification

Figure 2: Experimental Workflow for Laser-Induced CNV Model.
  • Animals: C57BL/6 mice (6-8 weeks old).

  • Materials:

    • Anesthetic (e.g., ketamine/xylazine cocktail)

    • Topical tropicamide and phenylephrine for pupil dilation

    • Argon laser photocoagulator

    • Slit lamp delivery system

    • Cover slips

    • TG100801 eye drop formulation

    • Vehicle control eye drops

    • FITC-dextran or Isolectin B4 for vascular staining

    • Fluorescence microscope

  • Procedure:

    • Anesthetize the mice and dilate their pupils.

    • Using a slit lamp and a cover slip to flatten the cornea, deliver four laser spots (532 nm, 100 ms, 120 mW, 75 µm spot size) around the optic nerve in each eye to rupture Bruch's membrane. A bubble formation indicates a successful rupture.

    • Administer topical TG100801 or vehicle control to the eyes twice daily for 14 days.

    • At day 14, euthanize the mice and enucleate the eyes.

    • Prepare choroidal flat mounts and stain with a fluorescent vascular stain (e.g., Isolectin B4).

    • Image the flat mounts using a fluorescence microscope and quantify the area of CNV at each laser spot using image analysis software.

2. Rat Model of Retinal Vein Occlusion (RVO)

This model is used to evaluate the effect of TG100801 on retinal edema and vascular leakage.

  • Animals: Sprague-Dawley rats.

  • Materials:

    • Anesthetic

    • Rose Bengal dye

    • 532 nm laser

    • Fundus camera

    • Fluorescein sodium

    • Optical Coherence Tomography (OCT) system

  • Procedure:

    • Anesthetize the rats and inject Rose Bengal dye intravenously.

    • Use a 532 nm laser to irradiate a major retinal vein to induce thrombosis.

    • Administer topical TG100801 or vehicle control.

    • Monitor retinal changes, including vascular leakage and retinal thickness, at various time points using fluorescein angiography and OCT.

    • For fluorescein angiography, inject fluorescein sodium intraperitoneally and capture images of the fundus.

    • For OCT, obtain cross-sectional images of the retina to measure retinal thickness.

    • Quantify the extent of vascular leakage from fluorescein angiograms and the change in retinal thickness from OCT scans.

Pharmacokinetic Studies

LC/MS/MS Analysis of TG100801 and TG100572 in Ocular Tissues

This protocol outlines the quantification of the prodrug and its active metabolite in ocular tissues following topical administration.

  • Animals: Rabbits, dogs, or mini-pigs.

  • Materials:

    • TG100801 eye drop formulation

    • RIPA buffer

    • Acetonitrile

    • LC/MS/MS system

  • Procedure:

    • Administer a single topical dose of TG100801 to the animals.

    • Euthanize the animals at various time points post-administration.

    • Dissect and collect ocular tissues (e.g., retina, choroid, vitreous humor).

    • Homogenize the tissues in RIPA buffer.

    • Extract TG100801 and TG100572 from the homogenates using acetonitrile.

    • Analyze the extracts using a validated LC/MS/MS method to determine the concentrations of both compounds.

    • Normalize the concentrations to the tissue weight.

    • Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, and half-life in different ocular compartments.

References

Troubleshooting & Optimization

TG 100801 solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of TG100801 in aqueous media. Below are frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is TG100801 and what is its mechanism of action?

A1: TG100801 is a prodrug that is converted by esterases in tissues to its active form, TG100572.[1][2] TG100572 is a potent, multi-targeted kinase inhibitor. It primarily targets receptor tyrosine kinases such as VEGFR1, VEGFR2, FGFR1, FGFR2, and PDGFRβ, as well as non-receptor tyrosine kinases from the Src family (e.g., Src, Fgr, Fyn, Lck, Lyn, Yes).[1][3][4] Its inhibitory action on these kinases, particularly VEGFR and Src, makes it effective in suppressing processes like angiogenesis (new blood vessel formation) and vascular leakage.[5]

Q2: I am observing precipitation when diluting my TG100801 DMSO stock solution into aqueous media. Is this expected?

A2: Yes, this is a common issue. TG100801 is a hydrophobic molecule with poor aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution as the solvent environment changes from organic to aqueous. This is often referred to as "crashing out."

Q3: What is the recommended solvent for preparing a stock solution of TG100801?

A3: The recommended solvent for TG100801 is dimethyl sulfoxide (DMSO).[6] For TG100801 Hydrochloride, a solubility of up to 5 mg/mL (8.11 mM) in DMSO has been reported.[1] To achieve this, warming the solution to 37°C and using an ultrasonic bath may be necessary.[1]

Q4: What is the relationship between TG100801 and the JAK-STAT signaling pathway?

A4: While TG100801's active form, TG100572, does not directly inhibit Janus kinases (JAKs), it is a potent inhibitor of Src family kinases.[4] Src kinases can play a crucial role in activating Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[7][8][9] This activation can occur independently of or in cooperation with JAKs.[7][8] Therefore, by inhibiting Src, TG100572 can indirectly modulate the activation of the STAT signaling pathway.

Q5: How stable is TG100801 in solution?

A5: Stock solutions of TG100801 in DMSO should be stored at -20°C or -80°C and are typically stable for several months. It is recommended to prepare fresh working solutions from the stock for each experiment and avoid repeated freeze-thaw cycles.[4] Aqueous solutions of TG100801 are generally unstable and should be prepared immediately before use.

Data Presentation

Kinase Inhibition Profile of TG100572 (Active Form)
Kinase Target FamilyKinaseIC₅₀ (nM)
Receptor Tyrosine KinasesVEGFR12
VEGFR27
FGFR12
FGFR216
PDGFRβ13
Src Family KinasesFgr5
Fyn0.5
Hck6
Lck0.1
Lyn0.4
Src1
Yes0.2
Source: Data compiled from multiple suppliers.[1][3][4]
Solubility of TG100801 Hydrochloride
SolventConcentrationNotes
DMSO5 mg/mL (8.11 mM)May require sonication and warming to 37°C.
Aqueous MediaSparingly solubleProne to precipitation upon dilution from DMSO stock.
Source: MedChemExpress Datasheet.[1]

Experimental Protocols

Protocol 1: Preparation of TG100801 Stock Solution in DMSO

Objective: To prepare a high-concentration, stable stock solution of TG100801.

Materials:

  • TG100801 powder (free base or hydrochloride salt)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

  • Water bath set to 37°C

Procedure:

  • Weigh the desired amount of TG100801 powder in a sterile tube under aseptic conditions.

  • Add the calculated volume of sterile DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes.

  • Following warming, place the tube in an ultrasonic bath for 10-15 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Aqueous Working Solutions for Cell-Based Assays

Objective: To dilute the TG100801 DMSO stock into aqueous cell culture medium with minimal precipitation.

Materials:

  • TG100801/DMSO stock solution (from Protocol 1)

  • Pre-warmed (37°C) sterile cell culture medium (with or without serum)

  • Sterile polypropylene tubes

Procedure:

  • Thaw an aliquot of the TG100801/DMSO stock solution at room temperature.

  • Calculate the volume of stock solution needed for the final desired concentration. Crucially, ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%, and always validated for the specific cell type).

  • Perform a serial dilution method. First, make an intermediate dilution by adding the DMSO stock to a small volume of pre-warmed medium. For example, add 2 µL of a 10 mM stock to 98 µL of medium to get a 200 µM intermediate solution.

  • Vortex the intermediate dilution tube gently and immediately.

  • Quickly add the required volume of this intermediate solution to the final volume of pre-warmed cell culture medium. For example, add 10 µL of the 200 µM intermediate solution to 990 µL of medium for a final concentration of 2 µM.

  • Mix the final solution by inverting the tube or gentle vortexing. Do not vortex vigorously as this can cause precipitation.

  • Visually inspect the final working solution for any signs of precipitation (cloudiness, particles). If precipitation occurs, refer to the Troubleshooting Guide.

  • Use the freshly prepared working solution immediately in your experiment.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous media High final concentration of TG100801.Lower the final concentration of the compound. Many kinase inhibitors are potent in the low micromolar or nanomolar range.
Rapid change in solvent polarity.Use a stepwise (serial) dilution method as described in Protocol 2. Add the DMSO stock to the aqueous medium while gently vortexing to ensure rapid mixing.
Low temperature of the aqueous medium.Always use pre-warmed (37°C) medium, as solubility often increases with temperature.
Presence of salts in the buffer (e.g., PBS).Try diluting in a low-salt buffer or serum-containing medium first. Serum proteins like albumin can help stabilize hydrophobic compounds.
Inconsistent experimental results Precipitation of the compound leading to lower effective concentration.Prepare fresh working solutions for every experiment. Visually inspect for precipitation before adding to cells. Consider centrifuging the working solution and testing the supernatant to confirm the soluble concentration.
Degradation of the compound.Aliquot stock solutions to avoid freeze-thaw cycles. Protect solutions from light.
Cell toxicity observed in vehicle control High concentration of DMSO.Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Perform a DMSO toxicity curve for your specific cells.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine / Growth Factor Receptor JAK JAK Receptor->JAK Activates Src Src Kinase Receptor->Src Recruits & Activates JAK->Receptor Phosphorylates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates Src->STAT_inactive Phosphorylates (Y705 on STAT3) STAT_active p-STAT (active dimer) STAT_inactive->STAT_active Dimerization Transcription Gene Transcription (Proliferation, Survival, Inflammation) STAT_active->Transcription Translocates & Initiates TG100572 TG100572 (Active form of TG100801) TG100572->Src Inhibits

Caption: Indirect inhibition of STAT signaling by TG100801's active form, TG100572, via Src kinase.

G start Start: TG100801 Powder weigh Weigh Compound start->weigh add_dmso Add Sterile DMSO (e.g., to 10 mM) weigh->add_dmso dissolve Vortex / Warm (37°C) / Sonicate to Dissolve add_dmso->dissolve stock 10 mM Stock Solution in DMSO dissolve->stock aliquot Aliquot for Single Use stock->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment intermediate Prepare Intermediate Dilution in Pre-Warmed Medium (37°C) thaw->intermediate final_dilution Perform Final Dilution in Bulk Pre-Warmed Medium intermediate->final_dilution use Use Immediately in Experiment final_dilution->use G start Issue: Compound Precipitates in Aqueous Medium check_conc Is final compound concentration high? start->check_conc check_dmso Is final DMSO concentration >0.5%? check_temp Was medium pre-warmed to 37°C? check_dmso->check_temp No action_dmso Action: Reduce final DMSO concentration. Perform toxicity curve for cell line. check_dmso->action_dmso Yes check_conc->check_dmso No action_conc Action: Lower final working concentration. Check IC50 values for relevance. check_conc->action_conc Yes check_serum Does medium contain serum? check_temp->check_serum Yes action_temp Action: Always use pre-warmed (37°C) medium for dilutions. check_temp->action_temp No action_serum Action: Consider adding serum (e.g., 1-10% FBS) to help solubilize the compound. check_serum->action_serum No end Solution should be clear. Proceed with experiment. check_serum->end Yes

References

Technical Support Center: Improving the Stability of TG100801 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues when using the multi-targeted tyrosine kinase inhibitor, TG100801, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is TG100801 and how does it work?

A1: TG100801 is a prodrug that is converted in vivo to its active form, TG100572.[1][2] TG100572 is a potent inhibitor of several tyrosine kinases, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Src family kinases.[1][3][4] By inhibiting these kinases, TG100801 effectively blocks downstream signaling pathways that are crucial for angiogenesis, vascular permeability, and cell proliferation.[3][5]

Q2: How should I dissolve and store TG100801?

A2: For cell culture experiments, TG100801 should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[6][7] For long-term storage, it is recommended to store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]

Q3: What is the recommended final concentration of DMSO in my cell culture medium?

A3: It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same concentration of DMSO as the experimental wells) in your experiments to account for any effects of the solvent on the cells.[8]

Q4: I am observing inconsistent results between experiments. What could be the cause?

A4: Inconsistent results with small molecule inhibitors like TG100801 can arise from several factors. Key areas to investigate include:

  • Compound Stability: The compound may be degrading in the cell culture medium over the course of your experiment.

  • Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination.[8][9]

  • Experimental Consistency: Maintain consistency in cell seeding density, incubation times, and reagent preparation.[8][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no inhibitory effect Compound Degradation: TG100801 may be unstable in the aqueous environment of the cell culture medium.Perform a stability test of TG100801 in your specific cell culture medium (see Experimental Protocols). Consider replenishing the medium with fresh compound during long-term experiments.
Precipitation: The compound may have precipitated out of solution upon dilution into the aqueous medium.Visually inspect the medium for any precipitate after adding TG100801. Prepare fresh dilutions for each experiment and ensure thorough mixing.
Incorrect Concentration: The actual concentration of the active compound may be lower than expected.Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal concentration for your cell line.[10]
High variability between replicates Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results.Use a cell counter for accurate seeding and ensure a homogenous cell suspension before plating.[9]
Pipetting Errors: Inaccurate pipetting can lead to variations in compound concentration.Ensure your pipettes are calibrated and use proper pipetting techniques.[11]
Edge Effects: Wells on the outer edges of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration.Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile PBS to maintain humidity.
Increased cell death (even at low concentrations) DMSO Toxicity: The concentration of DMSO in the final culture medium may be too high.Ensure the final DMSO concentration is below 0.5%. Run a vehicle control with the same DMSO concentration to assess its toxicity.[6][8]
Compound Cytotoxicity: TG100801 itself may be cytotoxic to your specific cell line at the concentrations used.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold of TG100801 for your cells.[10]

Experimental Protocols

Protocol 1: Assessment of TG100801 Stability in Cell Culture Medium using HPLC-MS

Objective: To determine the stability of TG100801 in a specific cell culture medium over time.

Methodology:

  • Preparation:

    • Prepare a stock solution of TG100801 in DMSO (e.g., 10 mM).

    • Spike the TG100801 stock solution into pre-warmed cell culture medium (e.g., DMEM + 10% FBS) to a final concentration relevant to your experiments (e.g., 10 µM).

    • Prepare a control sample of medium with the same concentration of DMSO.

  • Incubation:

    • Incubate the medium containing TG100801 at 37°C in a humidified incubator.

    • At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect aliquots of the medium.

  • Sample Processing:

    • For each time point, precipitate proteins from the collected medium by adding a 4-fold excess of ice-cold acetonitrile.[12]

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the supernatant using a validated HPLC-MS method to quantify the remaining concentration of TG100801.[13]

    • Plot the concentration of TG100801 as a function of time to determine its stability profile.

Protocol 2: Cell-Based Assay to Verify TG100801 Activity

Objective: To confirm the biological activity of TG100801 by assessing the phosphorylation of a downstream target.

Methodology:

  • Cell Culture and Treatment:

    • Seed your cells of interest in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of TG100801 (and a vehicle control) for a predetermined amount of time.

    • If applicable, stimulate the cells with a growth factor (e.g., VEGF) to activate the target pathway.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[8][14]

  • Western Blotting:

    • Determine the protein concentration of the cell lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a downstream target of VEGFR or Src (e.g., phospho-ERK, phospho-AKT, or phospho-STAT3).

    • Also, probe for the total protein as a loading control.

    • Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.[14]

  • Analysis:

    • Quantify the band intensities to determine the effect of TG100801 on the phosphorylation of the target protein. A decrease in the phosphorylated form with increasing concentrations of TG100801 indicates inhibitor activity.

Signaling Pathways and Experimental Workflows

VEGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT AKT PI3K->AKT Angiogenesis Angiogenesis/ Permeability AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis TG100801 TG100801 (active form TG100572) TG100801->VEGFR Inhibits

Caption: Simplified VEGFR signaling pathway and the inhibitory action of TG100801.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Receptor Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Src Src Receptor->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K RAS RAS Src->RAS STAT3 STAT3 Src->STAT3 Proliferation Cell Proliferation/ Survival/Migration FAK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation TG100801 TG100801 (active form TG100572) TG100801->Src Inhibits

Caption: Overview of Src kinase signaling pathways inhibited by TG100801.

Troubleshooting_Workflow Start Inconsistent Results with TG100801 Check_Reagents Check Reagent Preparation and Storage Start->Check_Reagents Check_Cells Verify Cell Health and Passage Number Start->Check_Cells Check_Protocol Review Experimental Protocol for Consistency Start->Check_Protocol Is_Compound_Stable Is Compound Stable in Media? Check_Reagents->Is_Compound_Stable Check_Cells->Is_Compound_Stable Check_Protocol->Is_Compound_Stable Perform_Stability_Assay Perform Stability Assay (HPLC-MS) Is_Compound_Stable->Perform_Stability_Assay No Is_Activity_Confirmed Is Biological Activity Confirmed? Is_Compound_Stable->Is_Activity_Confirmed Yes Perform_Stability_Assay->Is_Activity_Confirmed Perform_Activity_Assay Perform Cell-Based Activity Assay (Western Blot) Is_Activity_Confirmed->Perform_Activity_Assay No Optimize_Experiment Optimize Experimental Parameters (e.g., concentration, incubation time) Is_Activity_Confirmed->Optimize_Experiment Yes Perform_Activity_Assay->Optimize_Experiment Resolved Problem Resolved Optimize_Experiment->Resolved

Caption: A logical workflow for troubleshooting inconsistent results with TG100801.

References

Technical Support Center: TG 100572 In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the in vitro use of TG 100572, a multi-targeted kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is TG 100572 and what are its primary targets?

A1: TG 100572 is a potent, small molecule, multi-targeted kinase inhibitor. Its primary targets include receptor tyrosine kinases (RTKs) involved in angiogenesis and Src family kinases. Specifically, it shows sub-nanomolar to low nanomolar inhibitory activity against Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and the Src family kinases (Src, Fgr, Fyn, Hck, Lck, Lyn, Yes).[1][2]

Q2: What are the known IC50 values for TG 100572 against its primary targets?

A2: The in vitro half-maximal inhibitory concentrations (IC50) for TG 100572 against its key kinase targets are summarized in the table below.

Q3: Has TG 100572 been profiled against a broad panel of kinases to identify off-target effects?

A3: While the selectivity of TG 100572 has been characterized against a specific panel of RTKs and Src family kinases, comprehensive screening data against a broad, unbiased kinome panel is not publicly available. Therefore, a complete off-target profile is not fully defined in the public domain. Researchers should exercise caution and consider performing broader kinase profiling to identify potential off-target interactions relevant to their specific experimental context.

Q4: What are the potential off-target liabilities for a multi-targeted inhibitor of Src and VEGFR?

A4: Inhibitors targeting the conserved ATP-binding site of kinases, like TG 100572, can potentially interact with other kinases. Given its activity against Src and VEGFR families, potential off-target effects could include inhibition of other kinases involved in cell signaling, proliferation, and survival.[3][4] Off-target effects of VEGF inhibitors have been associated with cardiovascular toxicities in clinical settings.[3]

Q5: What is the recommended solvent and storage condition for TG 100572?

A5: TG 100572 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of TG 100572

Target FamilyKinase TargetIC50 (nM)
Receptor Tyrosine Kinases VEGFR12
VEGFR27
FGFR12
FGFR216
PDGFRβ13
Src Family Kinases Src1
Fgr5
Fyn0.5
Hck6
Lck0.1
Lyn0.4
Yes0.2
Data compiled from multiple sources.[1][2]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Representative TR-FRET Protocol)

This protocol is a representative example of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common method for determining kinase inhibitor potency. Specific conditions should be optimized for each kinase-substrate pair.

Materials:

  • Purified recombinant kinases (e.g., VEGFR2, Src)

  • Fluorescein-labeled substrate peptide

  • TG 100572

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • TR-FRET detection buffer

  • Europium- or Terbium-labeled anti-phospho-substrate antibody

  • Low-volume 384-well assay plates (black or white)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of TG 100572 in 100% DMSO. Further dilute these solutions in kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Kinase Reaction:

    • Add 2.5 µL of the diluted TG 100572 or vehicle (DMSO) to the wells of the 384-well plate.

    • Add 2.5 µL of a 2X solution of the kinase in kinase reaction buffer.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a 2X solution of ATP and fluorescein-labeled substrate in kinase reaction buffer.

    • Incubate for 60-120 minutes at room temperature. The optimal incubation time should be determined empirically.

  • Detection:

    • Stop the kinase reaction by adding 10 µL of TR-FRET detection buffer containing EDTA and the Europium/Terbium-labeled antibody.

    • Incubate for at least 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 620 nm for Europium) and acceptor (e.g., 665 nm for fluorescein) wavelengths after a time delay.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the logarithm of the TG 100572 concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay

This protocol is based on the methodology used to assess the effect of TG 100572 on the proliferation of human retinal microvascular endothelial cells (hRMVEC).[1]

Materials:

  • Human retinal microvascular endothelial cells (hRMVEC)

  • Cell culture medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Heparin

  • Recombinant human VEGF (rhVEGF)

  • TG 100572

  • DMSO

  • 96-well cell culture plates

  • XTT cell proliferation assay kit

Procedure:

  • Cell Seeding: Seed hRMVEC in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of TG 100572 in cell culture medium containing 10% FBS, 50 µg/mL heparin, and 50 ng/mL rhVEGF.[1]

    • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of TG 100572 (ranging from 2 nM to 5 µM) or DMSO as a vehicle control.[1]

  • Incubation: Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO₂.[1]

  • Cell Viability Measurement:

    • After the incubation period, assess cell proliferation using an XTT-based assay according to the manufacturer's instructions.[1]

    • Measure the absorbance on a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells.

    • Plot the percentage of cell proliferation against the logarithm of the TG 100572 concentration.

    • Determine the ED50 (effective dose for 50% inhibition of proliferation) from the resulting dose-response curve.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR Src Src Family Kinases VEGFR->Src PI3K PI3K VEGFR->PI3K PLCg PLCγ VEGFR->PLCg PDGFRb PDGFRβ PDGFRb->Src PDGFRb->PI3K FGFR FGFR FGFR->PLCg Ras Ras Src->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TG100572 TG 100572 TG100572->VEGFR Inhibits TG100572->PDGFRb Inhibits TG100572->FGFR Inhibits TG100572->Src Inhibits

Caption: Signaling pathways inhibited by TG 100572.

G cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Define primary target and potential off-targets B Select appropriate assay formats (e.g., biochemical, cellular) A->B C Prepare high-concentration stock of TG 100572 in DMSO B->C D Perform primary target engagement and potency assays (IC50 determination) C->D E Conduct broad kinase panel screening (e.g., >100 kinases) C->E F Run cellular assays to assess functional consequences (e.g., proliferation, signaling) D->F G Analyze kinase screen data to identify significant off-target hits E->G H Determine selectivity score (e.g., S-score) G->H I Correlate biochemical off-target hits with cellular phenotypes G->I J Validate key off-targets with orthogonal assays I->J

Caption: Experimental workflow for assessing off-target effects.

G cluster_investigation Investigation Steps cluster_solutions Potential Solutions Start Unexpected Experimental Result (e.g., low potency, high toxicity) A Is the IC50/ED50 higher than expected? Start->A B Is there unexpected cytotoxicity or phenotype? Start->B C Check TG 100572 solubility and stability in assay buffer/media A->C Yes D Verify kinase/substrate activity and ATP concentration A->D Yes E Consider off-target effects B->E Yes F Is the cellular phenotype consistent with known on-target biology? B->F No Sol1 Optimize buffer/media (e.g., add BSA, adjust DMSO%) C->Sol1 Sol2 Confirm reagent quality and optimize assay conditions D->Sol2 G Perform broad kinase panel screen E->G H Use a structurally different inhibitor for the same target F->H I Validate off-target hits in cellular assays G->I Sol3 Phenotype is likely due to off-target activity H->Sol3 Phenotype is different Sol4 Phenotype is likely on-target H->Sol4 Phenotype is similar Sol5 Identify and characterize novel off-targets I->Sol5

Caption: Troubleshooting decision tree for unexpected results.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Higher than expected IC50 value in a biochemical assay 1. Compound Instability/Precipitation: TG 100572 may be precipitating in the aqueous assay buffer. 2. Suboptimal Assay Conditions: ATP concentration is too high, leading to competition. Kinase or substrate concentration is incorrect. 3. Degraded Reagents: Kinase has lost activity, or ATP/substrate has degraded.1. Check the final DMSO concentration (keep it consistent and ideally ≤1%). Visually inspect for precipitation. Consider adding a carrier protein like BSA (0.01%) to the buffer. 2. Determine the Km of ATP for your kinase and run the assay at or near the Km. Titrate the kinase and substrate to ensure the assay is in the linear range. 3. Run a control experiment with a known inhibitor for your target kinase. Use freshly prepared reagents.
Low Potency or No Effect in Cellular Assays 1. Poor Cell Permeability: TG 100572 may not be efficiently entering the cells. 2. Drug Efflux: The compound may be actively transported out of the cells by efflux pumps (e.g., P-gp). 3. High Protein Binding: The compound may bind to serum proteins in the culture medium, reducing its free concentration. 4. Target Not Expressed/Active: The target kinase may not be expressed or basally active in the chosen cell line.1. While TG 100572 is generally cell-permeable, this can be cell-line dependent. Consider a target engagement assay (e.g., Western blot for phospho-target) to confirm target inhibition within the cell. 2. Test in cell lines with known efflux pump expression or use an efflux pump inhibitor as a control. 3. Perform assays in serum-free or low-serum conditions for a short duration, if possible. 4. Confirm target expression by Western blot or qPCR. If the target requires activation, stimulate the cells with an appropriate growth factor (e.g., VEGF).
Unexpected Cellular Toxicity 1. On-Target Toxicity: Inhibition of the primary target (e.g., VEGFR) can be toxic to certain cell types that rely on this signaling. 2. Off-Target Toxicity: The observed toxicity is due to the inhibition of one or more unintended kinases that are critical for cell survival.1. Compare the cytotoxic IC50 with the on-target inhibition IC50. If they are in a similar range, the toxicity may be on-target. 2. If toxicity occurs at concentrations significantly different from the on-target IC50, suspect off-target effects. The best approach is to perform a broad kinase screen to identify potential off-targets. A rescue experiment with a drug-resistant mutant of the primary target can also help differentiate on- from off-target effects.
Variability Between Experiments 1. Inconsistent Compound Dilutions: Errors in preparing the serial dilutions of TG 100572. 2. Cell Passage Number: Cellular responses can change as cells are passaged. 3. Reagent Variability: Differences between lots of kinases, substrates, or serum.1. Prepare fresh dilutions for each experiment from a well-characterized stock solution. 2. Use cells within a defined low passage number range for all experiments. 3. Qualify new lots of critical reagents before use in large-scale experiments.

References

Technical Support Center: Managing TG 100572 In Vivo Systemic Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing systemic toxicity associated with the multi-targeted kinase inhibitor, TG 100572, in in vivo experiments.

I. Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo studies with TG 100572.

1. Issue: Unexpected Weight Loss in Experimental Animals

  • Question: My mice are experiencing significant weight loss after systemic administration of TG 100572. What could be the cause and how should I manage it?

  • Answer: Weight loss is a potential sign of systemic toxicity with multi-targeted kinase inhibitors like TG 100572. The underlying causes can be multifactorial, stemming from the inhibition of key signaling pathways such as VEGFR, FGFR, and PDGFR, which are involved in normal physiological processes.

    Possible Causes & Management Strategies:

Potential CauseManagement Strategy
Reduced Food and Water Intake Monitor food and water consumption daily. Provide palatable, high-calorie food supplements. Consider subcutaneous fluid administration to prevent dehydration.
Gastrointestinal (GI) Toxicity Observe for signs of diarrhea, nausea, or vomiting. Administer anti-diarrheal agents as needed. Adjust the dose or dosing schedule of TG 100572.
Metabolic Disturbances Monitor blood glucose and electrolytes. Provide nutritional support.
General Malaise/Systemic Stress Reduce the dose of TG 100572. Decrease the frequency of administration. Consider a "drug holiday" to allow for recovery.

2. Issue: Observable Signs of Animal Distress (e.g., lethargy, ruffled fur, hunched posture)

  • Question: My animals are showing signs of distress after TG 100572 treatment. What steps should I take?

  • Answer: These are common clinical signs of toxicity in rodents and should be taken seriously. Immediate action is required to ensure animal welfare and the integrity of your study.

    Immediate Actions:

    • Assess Animal Health: Perform a thorough clinical examination of the affected animals.

    • Dose Reduction/Cessation: Immediately reduce the dose or temporarily halt the administration of TG 100572.

    • Supportive Care: Provide supportive care, including warming, nutritional supplements, and hydration.

    • Euthanasia: If an animal's condition deteriorates and it reaches a humane endpoint, it should be euthanized.

    • Record Keeping: Meticulously document all clinical signs, interventions, and outcomes.

3. Issue: Suspected Off-Target Toxicities

  • Question: I am observing unexpected adverse effects that don't seem directly related to the known targets of TG 100572. How do I investigate this?

  • Answer: While TG 100572 has known targets, off-target effects are possible with any multi-targeted kinase inhibitor.

    Investigative Steps:

    • Literature Review: Conduct a thorough literature search for reported off-target effects of similar kinase inhibitors.

    • Dose-Response Evaluation: Determine if the observed toxicity is dose-dependent.

    • Histopathology: Perform a comprehensive histopathological analysis of major organs to identify any tissue-specific damage.

    • Clinical Pathology: Analyze blood samples for changes in hematology and clinical chemistry parameters.

II. Frequently Asked Questions (FAQs)

General Questions

  • What is the known systemic toxicity profile of TG 100572?

    • Systemic delivery of TG 100572 in a murine model has been associated with weight loss, suggesting systemic toxicity. As a multi-targeted kinase inhibitor, it has the potential to cause a range of adverse events related to the inhibition of VEGFR, FGFR, PDGFR, and Src kinases.

  • What are the potential on-target toxicities I should monitor for?

    • Based on the targets of TG 100572, you should monitor for the following potential toxicities:

TargetPotential Associated Toxicities
VEGFR Hypertension, proteinuria, bleeding, wound healing complications, fatigue, diarrhea, hand-foot skin reaction.
FGFR Hyperphosphatemia, diarrhea, dry mouth and eyes, skin and nail changes, retinal and corneal effects.
PDGFR Nausea, vomiting, diarrhea, muscle/joint pain, fluid retention (edema), rash, fatigue.
Src Potential for off-target toxicities due to its role in various signaling pathways.

Experimental Design & Protocols

  • How do I determine a safe starting dose for my in vivo experiments?

    • It is crucial to perform a dose-ranging study to determine the maximum tolerated dose (MTD). This typically involves administering escalating single doses to small groups of animals and observing for signs of acute toxicity over a short period.

  • What parameters should I monitor during a systemic toxicity study with TG 100572?

    • A comprehensive monitoring plan is essential:

Monitoring ParameterFrequency
Clinical Observations Daily
Body Weight At least 3 times per week
Food and Water Consumption Daily
Complete Blood Count (CBC) Baseline and at study termination
Serum Chemistry Panel Baseline and at study termination
Gross Necropsy At study termination
Histopathology of Major Organs At study termination

III. Experimental Protocols

1. Protocol: Acute Systemic Toxicity Study in Mice

  • Objective: To determine the acute toxicity and estimate the MTD of TG 100572 following a single systemic administration.

  • Methodology:

    • Animals: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c), with an equal number of males and females per group.

    • Dose Groups: Establish at least 3-4 dose groups with escalating concentrations of TG 100572, plus a vehicle control group.

    • Administration: Administer a single dose via the intended experimental route (e.g., intraperitoneal, intravenous, or oral gavage).

    • Observation: Monitor animals continuously for the first 4 hours post-administration, and then daily for 14 days. Record all clinical signs of toxicity, morbidity, and mortality.

    • Body Weight: Record body weight just prior to dosing and on days 1, 3, 7, and 14.

    • Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period.

2. Protocol: Sub-chronic Systemic Toxicity Study in Mice

  • Objective: To evaluate the potential toxicity of TG 100572 following repeated daily administration over a 28-day period.

  • Methodology:

    • Animals: Use healthy, young adult mice, with an equal number of males and females per group (n=10 per sex per group is recommended).

    • Dose Groups: Based on the acute toxicity data, select three dose levels (low, mid, and high) and a vehicle control.

    • Administration: Administer TG 100572 daily for 28 consecutive days.

    • In-life Monitoring:

      • Daily clinical observations.

      • Weekly body weight and food consumption measurements.

      • Ophthalmological examination at the beginning and end of the study.

    • Clinical Pathology: Collect blood at the end of the study for hematology and serum chemistry analysis.

    • Necropsy and Histopathology: At the end of the 28-day period, perform a full necropsy, record organ weights, and collect a comprehensive list of tissues for histopathological examination.

IV. Visualizations

TG100572_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR Downstream Downstream Signaling VEGFR->Downstream FGFR FGFR FGFR->Downstream PDGFR PDGFR PDGFR->Downstream TG100572 TG 100572 TG100572->VEGFR Inhibition TG100572->FGFR Inhibition TG100572->PDGFR Inhibition Src Src Kinase TG100572->Src Inhibition Src->Downstream Proliferation Proliferation Downstream->Proliferation Survival Survival Downstream->Survival Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Signaling pathways inhibited by TG 100572.

InVivo_Toxicity_Workflow start Start: In Vivo Study with TG 100572 dose_ranging Dose-Ranging Study (Determine MTD) start->dose_ranging main_study Main Toxicity Study (Acute or Sub-chronic) dose_ranging->main_study monitoring In-life Monitoring (Clinical Signs, Body Weight) main_study->monitoring endpoint Scheduled Endpoint or Humane Endpoint monitoring->endpoint necropsy Gross Necropsy & Organ Weight endpoint->necropsy clinical_path Clinical Pathology endpoint->clinical_path histopathology Histopathology necropsy->histopathology data_analysis Data Analysis & Reporting histopathology->data_analysis clinical_path->data_analysis end End data_analysis->end

Caption: General workflow for an in vivo toxicity study.

Technical Support Center: TG 100801 to TG 100572 Conversion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the prodrug TG 100801 and its active metabolite, TG 100572.

Troubleshooting Guide: Conversion of this compound to TG 100572

Researchers may encounter challenges in the enzymatic conversion of the prodrug this compound to its active form, TG 100572. This guide addresses common issues and provides systematic troubleshooting steps. The conversion is a de-esterification reaction catalyzed by esterase enzymes.

dot

Caption: Troubleshooting workflow for this compound to TG 100572 conversion.

Potential Problem Possible Cause Recommended Solution
No or Low Conversion Inactive Esterase Enzyme: The enzyme may have lost activity due to improper storage or handling.- Use a fresh aliquot of esterase. - Test enzyme activity with a standard substrate (e.g., p-nitrophenyl acetate). - Ensure the enzyme was stored at the recommended temperature (-20°C or -80°C).
This compound Degradation: this compound solutions are known to be unstable.[1] The prodrug may have degraded prior to the experiment.- Prepare fresh solutions of this compound immediately before use. - If stock solutions are necessary, aliquot and store at -80°C and minimize freeze-thaw cycles. - Assess the purity of the this compound stock solution using HPLC.
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the esterase.- Maintain the reaction pH between 7.0 and 8.0. - Perform the incubation at a temperature between 25°C and 37°C. - Ensure the buffer system is compatible with the enzyme (e.g., phosphate or Tris buffer).
Presence of Inhibitors: Components in the reaction mixture may be inhibiting the esterase.- Be aware of common esterase inhibitors such as organophosphates, some metal ions, and certain detergents. - If using a complex biological matrix, consider a purification step to remove potential inhibitors. - Minimize the concentration of organic solvents like DMSO in the final reaction mixture (ideally <1%).
Inconsistent Results Variability in Enzyme Activity: Different lots of commercially available esterases can have varying activity levels.- Standardize the enzyme concentration by performing a titration for each new lot. - Always run a positive control with a known substrate to normalize for enzyme activity.
Inconsistent Pipetting: Inaccurate pipetting of the enzyme or substrate can lead to variability.- Use calibrated pipettes and appropriate pipetting techniques. - Prepare a master mix for the reaction to ensure consistency across samples.
Precipitation of this compound: The prodrug may precipitate out of solution, especially at higher concentrations.- Visually inspect the reaction mixture for any precipitation. - If solubility is an issue, consider using a co-solvent, but be mindful of its potential inhibitory effects on the enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of conversion of this compound to TG 100572?

A1: this compound is a prodrug that is converted to the active drug, TG 100572, through a process of de-esterification. This reaction is catalyzed by esterase enzymes, which are abundant in ocular tissues.[2] The esterases hydrolyze the ester bond in this compound, releasing the active kinase inhibitor TG 100572.

Q2: I am not working with ocular tissues. Can I still achieve conversion of this compound?

A2: Yes, the conversion can be achieved in vitro using commercially available esterase enzymes. Porcine liver esterase (PLE) is a common and effective choice for this purpose due to its broad substrate specificity.

Q3: What are the optimal conditions for in vitro conversion using porcine liver esterase (PLE)?

A3: While the optimal conditions can vary slightly, a good starting point for the enzymatic conversion of this compound using PLE is:

  • pH: 7.0 - 8.0

  • Temperature: 25°C - 37°C

  • Buffer: Phosphate or Tris-based buffers are generally suitable.

Q4: How can I monitor the conversion of this compound to TG 100572?

A4: The conversion can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the separation and quantification of both the prodrug (this compound) and the active metabolite (TG 100572) over time.

Q5: My this compound solution appears cloudy. What should I do?

A5: Cloudiness may indicate that the compound has precipitated out of solution. This compound has limited aqueous solubility. You can try to aid dissolution by gentle warming or sonication. If using an organic solvent like DMSO to prepare a stock solution, ensure the final concentration of the solvent in your aqueous reaction buffer is low (typically below 1%) to avoid both precipitation and enzyme inhibition.

Q6: Are there any known inhibitors of the esterases that convert this compound?

A6: While specific inhibitors for the conversion of this compound have not been detailed in the literature, general inhibitors of carboxylesterases and butyrylcholinesterases could interfere with the reaction. These include organophosphates (found in some pesticides and nerve agents), certain carbamates, and some metal ions. It is important to ensure your experimental setup is free from these potential contaminants.

Experimental Protocols

Protocol for In Vitro Conversion of this compound to TG 100572 using Porcine Liver Esterase (PLE)

This protocol provides a general guideline for the enzymatic conversion of this compound in a controlled laboratory setting.

Materials:

  • This compound

  • Porcine Liver Esterase (PLE)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Reaction tubes (e.g., microcentrifuge tubes)

  • Incubator or water bath

  • HPLC or LC-MS system for analysis

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Note: It is recommended to prepare this solution fresh. If storage is necessary, aliquot into single-use volumes and store at -80°C.

  • Preparation of Porcine Liver Esterase (PLE) Solution:

    • Prepare a 1 mg/mL solution of PLE in cold phosphate buffer.

    • Keep the enzyme solution on ice until use.

  • Enzymatic Reaction:

    • In a reaction tube, prepare the reaction mixture by adding the components in the following order:

      • Phosphate buffer (to final volume)

      • This compound stock solution (to a final concentration of 10-100 µM)

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the PLE solution to a final concentration of 10-50 µg/mL.

    • Incubate the reaction at 37°C for the desired time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching and Sample Preparation for Analysis:

    • At each time point, stop the reaction by adding an equal volume of a cold organic solvent, such as acetonitrile, containing an internal standard if used.

    • Vortex the mixture and centrifuge at high speed to precipitate the enzyme.

    • Transfer the supernatant to an appropriate vial for HPLC or LC-MS analysis.

  • Analysis:

    • Analyze the samples to determine the concentrations of this compound and TG 100572.

    • Plot the concentration of TG 100572 formed or the disappearance of this compound over time to determine the reaction rate.

dot

Conversion_Pathway TG100801 This compound (Prodrug) (Ester) TG100572 TG 100572 (Active Drug) (Alcohol) TG100801->TG100572 De-esterification Esterase Esterase Esterase->TG100572

Caption: Conversion of this compound to TG 100572 via esterase-mediated de-esterification.

References

Technical Support Center: Troubleshooting TG 100801

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using TG 100801 in their experiments. Inconsistent results with this compound can arise from its unique properties as a prodrug and its specific handling requirements.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a prodrug that, on its own, does not have significant anti-kinase activity.[1][2] It is designed to be readily converted in vivo or in cell-based assays by esterases into its active form, TG 100572.[1][2][3][4] This active compound, TG 100572, is a multi-targeted kinase inhibitor that shows potent inhibitory activity against Vascular Endothelial Growth Factor Receptors (VEGFRs) and Src family kinases.[1][3][4] Its primary application has been in the context of age-related macular degeneration (AMD) where it is delivered topically to the eye.[4][5][6]

Q2: Why am I seeing no effect or a weaker than expected effect in my in vitro experiments?

A primary reason for a lack of effect could be insufficient conversion of the this compound prodrug to its active form, TG 100572. This conversion is dependent on the presence of esterases, which are abundant in mammalian tissues but may be present at lower levels in certain cultured cell lines.[1] Additionally, the inherent instability of this compound solutions can lead to degradation of the compound before it is added to your experiment.[3]

Q3: What are the main kinase targets of the active compound, TG 100572?

TG 100572 is a potent inhibitor of several receptor tyrosine kinases and Src family kinases. A summary of its inhibitory activity (IC50 values) against key targets is provided in the table below.

Troubleshooting Guide

Problem: High variability between replicate experiments.

High variability is often linked to issues with compound stability and preparation.

  • Solution 1: Prepare Fresh Solutions. this compound solutions are known to be unstable.[3] It is critical to prepare fresh stock solutions for each experiment. Avoid using previously frozen and thawed solutions.

  • Solution 2: Ensure Complete Solubilization. this compound can be challenging to dissolve. Use of an ultrasonic bath is recommended to ensure the compound is fully dissolved in DMSO.[1][7] For higher solubility, you can warm the tube at 37°C while shaking.[2]

  • Solution 3: Use High-Quality DMSO. The hygroscopic nature of DMSO can impact the solubility of this compound.[1] Use newly opened, high-purity DMSO for preparing your stock solutions.[1]

Problem: Inconsistent results across different cell lines.

This may be due to differences in the metabolic activity of the cell lines used.

  • Solution 1: Verify Esterase Activity. The conversion of this compound to the active TG 100572 is dependent on cellular esterases.[1] If you are working with a cell line with low esterase activity, you may see a reduced effect. Consider using the active compound, TG 100572, directly if you suspect this is an issue.

  • Solution 2: Consider Off-Target Effects. As a multi-targeted kinase inhibitor, TG 100572 can have different effects on various cell lines depending on the importance of its target kinases (VEGFRs, Src family, etc.) in their signaling pathways.[8][9]

Quantitative Data

Table 1: IC50 Values of TG 100572 (Active Metabolite of this compound)

Kinase TargetIC50 (nM)
VEGFR12
VEGFR27
FGFR12
FGFR216
PDGFRβ13
Fgr5
Fyn0.5
Hck6
Lck0.1
Lyn0.4
Src1
Yes0.2

Data sourced from MedChemExpress and Selleck Chemicals.[1][3]

Experimental Protocols

Protocol: Cell-Based Assay for Proliferation Inhibition

This protocol provides a general framework for assessing the anti-proliferative effects of this compound.

  • Preparation of this compound Stock Solution:

    • On the day of the experiment, weigh out the required amount of this compound powder.

    • Dissolve in fresh, high-purity DMSO to make a 5 mg/mL stock solution.[1]

    • Use an ultrasonic bath to ensure complete dissolution.[1][7]

  • Cell Seeding:

    • Plate your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

    • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in your cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Incubation:

    • Incubate the cells with the compound for your desired time period (e.g., 24, 48, or 72 hours).

  • Proliferation Assay:

    • Assess cell viability and proliferation using a standard method such as MTT, WST-1, or a cell counting assay.

    • Read the absorbance or count the cells according to the manufacturer's protocol for your chosen assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the results and determine the IC50 value.

Visualizations

TG_100801_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_pathways Signaling Pathways cluster_effects Cellular Effects TG100801 This compound (Prodrug) Esterases Esterases TG100801->Esterases Enzymatic Conversion TG100572 TG 100572 (Active) Esterases->TG100572 VEGFR VEGFR Signaling TG100572->VEGFR Inhibition Src Src Family Kinase Signaling TG100572->Src Inhibition Angiogenesis Angiogenesis VEGFR->Angiogenesis VascularPermeability Vascular Permeability VEGFR->VascularPermeability Src->VascularPermeability Inflammation Inflammation Src->Inflammation

Caption: Mechanism of this compound conversion and downstream pathway inhibition.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Prep Review Compound Preparation Start->Check_Prep Fresh_Sol Prepare Fresh Solution for each experiment Check_Prep->Fresh_Sol Unstable Solution? Ultrasonicate Use Ultrasonication for dissolution Check_Prep->Ultrasonicate Incomplete Solubility? High_DMSO Use High-Purity, newly opened DMSO Check_Prep->High_DMSO Poor Quality Solvent? Check_Cell Evaluate Cell Line Characteristics Fresh_Sol->Check_Cell Ultrasonicate->Check_Cell High_DMSO->Check_Cell Esterase_Activity Consider low esterase activity Check_Cell->Esterase_Activity Cell-line dependent? Off_Target Investigate potential off-target effects Check_Cell->Off_Target Unexpected Phenotype? Use_Active Test with active compound (TG 100572) Esterase_Activity->Use_Active End Consistent Results Use_Active->End Off_Target->End

Caption: Troubleshooting workflow for inconsistent results with this compound.

References

Technical Support Center: Overcoming Resistance to TG 100572 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming potential resistance to TG 100572 in cell lines. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is TG 100572 and what is its mechanism of action?

A1: TG 100572 is a potent, multi-targeted kinase inhibitor. It primarily targets receptor tyrosine kinases (RTKs) and Src family kinases involved in angiogenesis and cell proliferation. Its mechanism of action involves the inhibition of key signaling pathways by blocking the activity of vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR), as well as Src kinases.[1][2][3][4] This inhibition disrupts downstream signaling cascades, leading to reduced cell proliferation and induction of apoptosis in rapidly dividing cells.[1][2][3]

Q2: How can I determine if my cell line has developed resistance to TG 100572?

A2: Resistance to TG 100572 is typically characterized by a decreased sensitivity of the cell line to the compound over time. This can be quantified by a significant increase in the half-maximal inhibitory concentration (IC50). To confirm resistance, you should perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) to compare the IC50 value of the suspected resistant cell line to that of the parental, sensitive cell line. A fold-increase in the IC50 value is a clear indicator of resistance.

Q3: What are the potential mechanisms of resistance to TG 100572?

A3: While specific resistance mechanisms to TG 100572 are not extensively documented, resistance to multi-targeted kinase inhibitors like TG 100572 can arise through several mechanisms common to this class of drugs:

  • Target Alterations: Mutations in the kinase domain of the target receptors (VEGFR, FGFR, PDGFR) or Src kinases can prevent TG 100572 from binding effectively.

  • Activation of Bypass Signaling Pathways: Cells may upregulate alternative signaling pathways to compensate for the inhibition of the primary targets of TG 100572, thereby promoting cell survival and proliferation.[5][6]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump TG 100572 out of the cell, reducing its intracellular concentration and efficacy.[7]

  • Metabolic Alterations: Changes in cellular metabolism can contribute to drug resistance by providing alternative energy sources or by altering the drug's metabolism within the cell.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered when working with TG 100572, particularly concerning unexpected results or suspected resistance.

Observed Problem Possible Cause Recommended Action
Reduced or no effect of TG 100572 on cell viability 1. Compound Degradation: Improper storage or handling of TG 100572. 2. Incorrect Concentration: Errors in calculating or preparing the working solution. 3. Cell Line Health: Cells may be unhealthy or contaminated. 4. Inherent Resistance: The cell line may be intrinsically resistant to TG 100572.1. Ensure TG 100572 is stored at -20°C as recommended. Prepare fresh working solutions for each experiment. 2. Verify the stock concentration and recalculate all dilutions. 3. Check for mycoplasma contamination and ensure optimal cell culture conditions. 4. Review the literature for the expected sensitivity of your cell line to similar multi-targeted kinase inhibitors.
Gradual loss of TG 100572 efficacy over time Acquired Resistance: The cell line is developing resistance to TG 100572.1. Perform an IC50 determination to quantify the level of resistance. 2. Investigate the underlying resistance mechanisms (see Experimental Protocols section). 3. Consider strategies to overcome resistance, such as combination therapy.
Inconsistent results between experiments 1. Experimental Variability: Inconsistent cell seeding density, incubation times, or reagent preparation. 2. Passage Number: High passage number of the cell line may lead to phenotypic drift.1. Standardize all experimental parameters. Use positive and negative controls in every experiment. 2. Use cells from a low-passage, cryopreserved stock for critical experiments.

Data Summary

Table 1: Inhibitory Activity of TG 100572 against a Panel of Kinases

Kinase TargetIC50 (nM)
VEGFR12
VEGFR27
FGFR12
FGFR216
PDGFRβ13
Fgr5
Fyn0.5
Hck6
Lck0.1
Lyn0.4
Src1
Yes0.2

Data compiled from multiple sources.[1][2][3][4]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Drug Treatment: Prepare a serial dilution of TG 100572 in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 2: Investigating Drug Efflux using a P-glycoprotein Inhibitor

  • Experimental Setup: Design a cell viability experiment with four groups:

    • Cells treated with TG 100572 alone.

    • Cells treated with a P-gp inhibitor (e.g., Verapamil or Tariquidar) alone.

    • Cells co-treated with TG 100572 and the P-gp inhibitor.

    • Vehicle control.

  • Drug Treatment: Treat the cells with the respective compounds for 48-72 hours.

  • Cell Viability Assessment: Perform an MTT or similar cell viability assay.

  • Data Analysis: Compare the IC50 of TG 100572 in the presence and absence of the P-gp inhibitor. A significant decrease in the IC50 in the co-treated group suggests that drug efflux is a mechanism of resistance.

Visualizations

G cluster_0 Receptor Tyrosine Kinase Signaling cluster_1 Non-Receptor Tyrosine Kinase Signaling Growth_Factors VEGF, FGF, PDGF RTKs VEGFR, FGFR, PDGFR Growth_Factors->RTKs bind and activate Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) RTKs->Downstream_Signaling Src_Kinases Src Family Kinases Src_Kinases->Downstream_Signaling TG100572 TG 100572 TG100572->RTKs inhibits TG100572->Src_Kinases inhibits Cellular_Responses Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cellular_Responses G cluster_0 Initial Checks cluster_1 Resistance Confirmation cluster_2 Mechanism Investigation cluster_3 Overcoming Resistance start Start: Reduced TG 100572 Efficacy check_compound Verify Compound Integrity and Concentration start->check_compound check_cells Check Cell Health and Culture Conditions start->check_cells determine_ic50 Determine IC50 (Compare to Parental Line) check_compound->determine_ic50 check_cells->determine_ic50 target_sequencing Sequence Target Kinases (VEGFR, FGFR, etc.) determine_ic50->target_sequencing pathway_analysis Analyze Bypass Pathways (Western Blot, Phospho-Arrays) determine_ic50->pathway_analysis efflux_assay Assess Drug Efflux (P-gp Inhibitor Assay) determine_ic50->efflux_assay combination_therapy Combination Therapy target_sequencing->combination_therapy pathway_analysis->combination_therapy efflux_assay->combination_therapy

References

Technical Support Center: Optimizing TG100801 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to minimize variability in animal studies involving the topical ocular administration of TG100801. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and challenges encountered when working with TG100801 in animal models of ocular disease.

Formulation and Administration

Q1: What is the recommended vehicle for formulating TG100801 for topical ocular administration in animal studies?

A1: While specific vehicle compositions are often proprietary, a common approach for preclinical topical ophthalmic formulations involves a sterile, isotonic solution. For the laser-induced choroidal neovascularization (CNV) model in mice, a simple vehicle such as saline can be used.[1] It is crucial to ensure the formulation is well-tolerated and does not cause ocular irritation. Always include a vehicle-only control group in your study to differentiate any effects of the vehicle from those of TG100801.

Q2: We are observing precipitation of TG100801 in our formulation. What can we do?

A2: TG100801 is a prodrug designed for improved ocular penetration.[2] Solubility issues can arise, leading to inconsistent dosing and potential irritation.

  • Troubleshooting Steps:

    • pH Adjustment: Ensure the pH of your vehicle is within a range that maintains the solubility of TG100801.

    • Co-solvents: Consider the use of ophthalmically acceptable co-solvents to improve solubility.

    • Sonication: Gentle sonication can help to dissolve the compound.

    • Fresh Preparation: Prepare the formulation fresh before each use to minimize the chances of precipitation over time.

Q3: What is the appropriate volume of eye drops to administer to mice and rats?

A3: For mice, a volume of 5-10 µL per eye is standard.[2] For rats, a slightly larger volume may be used. It is important to be consistent with the volume administered across all animals to reduce variability. Ensure that the drop is administered directly onto the cornea and allow the animal to blink to spread the formulation across the ocular surface.

Experimental Model and Procedure

Q4: We are seeing high variability in the size of choroidal neovascularization (CNV) lesions in our laser-induced mouse model. What are the potential causes and how can we minimize this?

A4: The laser-induced CNV model is known for its potential for variability.[3][4] Several factors can contribute to this:

  • Laser Parameters: Inconsistent laser power, duration, or spot size will lead to variable initial injury and subsequent CNV development. It is critical to standardize these parameters. For C57BL/6J mice, a laser power of around 240 mW with a 70 ms duration has been suggested as optimal.[4][5]

  • Bubble Formation: The formation of a vapor bubble at the time of laser application is a key indicator of the successful rupture of Bruch's membrane. Lesions without bubble formation should be excluded from the analysis.[2]

  • Animal-Related Factors:

    • Age and Sex: Older mice (12-16 weeks) may develop more severe CNV but with greater variation compared to younger mice (6-8 weeks).[4][5] Gender differences in CNV severity may also be more pronounced in older animals.[4][5] Using mice of a consistent age and sex is recommended to reduce variability.

    • Mouse Strain and Vendor: The genetic background of the mice can significantly influence the extent of CNV development. It is advisable to source animals from the same vendor for the duration of a study.[3]

  • Post-Laser Complications: Hemorrhage at the lesion site can affect CNV size and should be a basis for excluding lesions from analysis.[6]

Q5: How can we ensure accurate and consistent evaluation of CNV lesions?

A5: Standardization of the evaluation process is crucial.

  • Imaging: Use a consistent imaging modality and parameters for all animals.

  • Quantification: Employ a standardized method for quantifying the CNV area, such as computerized image analysis of fluorescently labeled choroidal flat mounts.[2]

  • Blinding: The individual quantifying the CNV lesions should be blinded to the treatment groups to avoid bias.

  • Exclusion Criteria: Establish clear exclusion criteria for lesions (e.g., presence of hemorrhage, inconsistent laser burn) before the study begins and apply them consistently.[1][6]

Efficacy and Toxicity

Q6: We are not observing the expected efficacy of TG100801 in our study. What could be the reasons?

A6: Several factors could contribute to a lack of efficacy:

  • Formulation and Dosing:

    • Inadequate Concentration: Ensure the concentration of TG100801 in your formulation is sufficient. Studies have shown efficacy with concentrations ranging from 0.6% to 1% in mice.[2]

    • Dosing Frequency: TG100801 has an ocular half-life of over 7 hours, suggesting that once or twice daily dosing should be sufficient.[7] Ensure your dosing regimen is frequent enough to maintain therapeutic concentrations in the target tissues.

    • Administration Technique: Improper administration of the eye drops can lead to underdosing.

  • Prodrug Conversion: TG100801 is a prodrug that is converted to the active metabolite, TG100572, by ocular esterases.[7] While this conversion is generally efficient, factors affecting esterase activity could theoretically influence efficacy.

  • Timing of Treatment: The timing of the initiation and duration of treatment relative to the induction of the disease model is critical.

Q7: What are the potential signs of ocular irritation or systemic toxicity to monitor for?

A7: While TG100801 is generally well-tolerated with minimal systemic exposure, it is important to monitor for any adverse effects.[2][7]

  • Ocular Irritation:

    • Clinical Signs: Monitor for signs such as blinking, squinting, redness, and discharge.[8] In human studies, mild and transient ocular irritation has been reported.[8]

    • Slit-lamp Examination: Regular slit-lamp examinations can provide a more detailed assessment of the ocular surface.

  • Systemic Toxicity:

    • Clinical Signs: Monitor for changes in body weight, food and water intake, and overall activity levels. In preclinical studies, no adverse safety signals such as weight loss were observed even with prolonged dosing.[2]

    • Plasma Levels: Systemic exposure to TG100801 and TG100572 following topical administration is typically below the limit of quantitation.[7]

Data Presentation

Table 1: Kinase Selectivity Profile of TG100572 (Active Metabolite of TG100801)

Kinase TargetIC50 (nM)
VEGF Receptors
VEGFR12
VEGFR27
Fibroblast Growth Factor Receptors
FGFR12
FGFR216
Platelet-Derived Growth Factor Receptors
PDGFRβ13
Src Family Kinases
Fgr5
Fyn0.5
Hck6
Lck0.1
Lyn0.4
Src1
Yes0.2

Data compiled from multiple sources.[9][10][11]

Table 2: Summary of TG100801 Efficacy in a Murine Laser-Induced CNV Model

Animal ModelTG100801 ConcentrationDosing RegimenEfficacy OutcomeReference
C57BL/6 Mice1%10 µL twice daily for 14 days58% reduction in CNV area[2]
C57BL/6 Mice0.6%10 µL twice daily for 14 days43% reduction in CNV area (not statistically significant)[2]
C57BL/6 Mice5 mg/mL (0.5%)Three times a day for 14 days40% reduction in CNV area[12]

Table 3: Ocular Pharmacokinetics of TG100801 and TG100572

ParameterFindingSpeciesReference
Ocular Half-life (T1/2)> 7 hoursMice, Rabbit, Dog, Mini-pig[7]
Systemic ExposureBelow limit of quantitation (1-3 ng/mL)Mice, Rabbit, Dog, Mini-pig[7]
Primary Route of DeliveryNon-corneal (transscleral)Multiple preclinical species[7]

Experimental Protocols

Detailed Methodology for Laser-Induced Choroidal Neovascularization (CNV) and Topical TG100801 Treatment in Mice

This protocol provides a standardized workflow for inducing and evaluating CNV in mice and for the topical administration of TG100801.

  • Animal Preparation:

    • Use C57BL/6 mice, aged 6-8 weeks, from a single vendor.[4][5]

    • Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).

    • Dilate the pupils with a topical mydriatic agent (e.g., 1% tropicamide).

  • Laser Photocoagulation:

    • Use a green argon laser to deliver four laser spots to each eye, positioned around the optic nerve.

    • Standardize laser parameters (e.g., 50 µm spot size, 0.1 s duration, 150 mW power).[13]

    • Confirm the rupture of Bruch's membrane by the immediate appearance of a vapor bubble.[2][13] Exclude any burns that do not produce a bubble or that cause significant hemorrhage.

  • Topical Administration of TG100801:

    • Prepare the TG100801 formulation (e.g., 1% in a sterile saline vehicle) and the vehicle control.

    • Administer a 10 µL drop of the assigned treatment to the cornea of each eye.

    • Follow the predetermined dosing schedule (e.g., twice daily).[2]

  • Evaluation of CNV:

    • After the treatment period (e.g., 14 days), humanely euthanize the mice.

    • Enucleate the eyes and prepare choroidal flat mounts.

    • Stain the vasculature with a fluorescent label (e.g., isolectin B4).

    • Capture images of the CNV lesions using fluorescence microscopy.

    • Quantify the area of the CNV lesions using a validated image analysis software. The person performing the quantification should be blinded to the treatment groups.

  • Data Analysis:

    • Apply pre-defined exclusion criteria for lesions.

    • Statistically compare the mean CNV areas between the treatment groups (e.g., using a t-test or ANOVA).

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PDGFRb PDGFRβ PDGFRb->PI3K PDGFRb->Src VEGF VEGF VEGF->VEGFR2 PDGF PDGF PDGF->PDGFRb PKC PKC PLCg->PKC Ras Ras PLCg->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Src->PI3K FAK FAK Src->FAK FAK->Migration TG100572 TG100572 (Active Metabolite) TG100572->VEGFR2 TG100572->PDGFRb TG100572->Src

Caption: Simplified signaling pathway of TG100572 action.

Experimental_Workflow cluster_preparation Preparation cluster_induction CNV Induction cluster_treatment Treatment cluster_evaluation Evaluation (e.g., Day 14) cluster_analysis Data Analysis Animal_Selection Select Animals (e.g., C57BL/6 mice, 6-8 weeks) Anesthesia Anesthetize and Pupil Dilation Animal_Selection->Anesthesia Formulation_Prep Prepare TG100801 and Vehicle Formulations Dosing Topical Administration (e.g., 10 µL twice daily) Formulation_Prep->Dosing Laser Laser Photocoagulation (Rupture Bruch's Membrane) Anesthesia->Laser Laser->Dosing Euthanasia Euthanasia and Eye Enucleation Dosing->Euthanasia Flat_Mount Choroidal Flat Mount Preparation and Staining Euthanasia->Flat_Mount Imaging Fluorescence Microscopy Flat_Mount->Imaging Quantification Blinded Quantification of CNV Area Imaging->Quantification Stats Statistical Analysis Quantification->Stats

Caption: Experimental workflow for TG100801 studies.

Troubleshooting_Logic cluster_laser Laser Parameters cluster_animal Animal Factors cluster_evaluation Evaluation Start High Variability in CNV Lesions? Check_Laser Standardize Power, Duration, Spot Size? Start->Check_Laser Yes Check_Age_Sex Consistent Age and Sex? Start->Check_Age_Sex Yes Check_Blinding Blinded Quantification? Start->Check_Blinding Yes Check_Bubble Exclude Lesions Without Bubbles? Check_Laser->Check_Bubble Solution Implement Standardization and Controls Check_Bubble->Solution Check_Vendor Sourced from a Single Vendor? Check_Age_Sex->Check_Vendor Check_Vendor->Solution Check_Exclusion Consistent Exclusion Criteria? Check_Blinding->Check_Exclusion Check_Exclusion->Solution

Caption: Troubleshooting logic for high CNV variability.

References

Technical Support Center: TG 100801 Formulation for Topical Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the topical formulation of TG 100801.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its topical formulation challenging?

This compound is an inactive prodrug that is converted to its active metabolite, TG 100572, by esterase enzymes present in tissues.[1][2][3] TG 100572 is a potent multi-targeted kinase inhibitor, targeting key signaling pathways involved in angiogenesis and inflammation, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Src kinase.[1][3][4]

The primary challenge in formulating this compound for topical delivery to the skin lies in its physicochemical properties. It is a poorly water-soluble and highly lipophilic molecule. These characteristics can lead to difficulties in dissolving the drug in common topical vehicles, poor drug release from the formulation, and limited permeation through the skin layers to reach the target site.

Q2: What are the key physicochemical properties of this compound to consider during formulation development?

While extensive experimental data for this compound is not publicly available, predicted properties from reliable databases provide a strong starting point for formulation design.

PropertyPredicted ValueImplication for Topical Formulation
Molecular Weight 580.09 g/mol Within the range suitable for topical delivery.
Water Solubility 0.00167 mg/mLExtremely low solubility necessitates solubility enhancement strategies.
LogP 6.62High lipophilicity suggests good affinity for the stratum corneum, but may lead to partitioning into the lipid domains of a formulation, hindering release.
pKa (Strongest Basic) 9.03The molecule has a basic functional group, which could be targeted for salt formation to improve solubility, although this is less common for topical delivery.

Q3: How is this compound activated and what are the implications for topical delivery?

This compound is a prodrug that is biologically inactive. It is converted to the active drug, TG 100572, through de-esterification by esterase enzymes.[1][3] These enzymes are abundant in mammalian tissues, including the skin. This activation mechanism is beneficial for topical delivery as the more lipophilic prodrug can more easily penetrate the stratum corneum, and is then converted to the active form in the viable epidermis and dermis where the therapeutic targets are located.

TG100801_Activation TG100801 This compound (Prodrug) Lipophilic TG100572 TG 100572 (Active Drug) Less Lipophilic TG100801->TG100572 De-esterification Esterases Skin Esterases Esterases->TG100572

Caption: Prodrug activation of this compound in the skin.

Q4: What are the target signaling pathways of this compound's active metabolite in the skin?

The active metabolite, TG 100572, inhibits VEGFR and Src kinases.[1][3][4] In the skin, VEGF signaling is crucial for angiogenesis, which is involved in wound healing and also in pathological conditions like psoriasis and skin tumors.[5] Src kinase is also involved in cell proliferation, migration, and survival, and its inhibition can have anti-inflammatory and anti-proliferative effects.[6][7][8]

VEGF_Src_Signaling cluster_cell Skin Cell (e.g., Keratinocyte, Endothelial Cell) VEGF VEGF VEGFR VEGFR VEGF->VEGFR Src Src Kinase VEGFR->Src Downstream Downstream Signaling (Proliferation, Migration, Permeability) Src->Downstream TG100572 TG 100572 (Active Metabolite) TG100572->VEGFR Inhibits TG100572->Src Inhibits

Caption: Inhibition of VEGF and Src signaling by TG 100572.

Troubleshooting Guides

Low Drug Solubility and Loading

Problem: Difficulty dissolving this compound in the formulation base, leading to low drug loading and potential for crystallization.

Possible Cause Troubleshooting Strategy
Inappropriate Solvent System - Solubility Screening: Conduct a systematic solubility study of this compound in a range of pharmaceutically acceptable solvents (e.g., propylene glycol, polyethylene glycols (PEGs), Transcutol®, ethanol, isopropyl myristate). - Co-solvents: Utilize a blend of solvents to enhance solubility. For example, a combination of a glycol and an ester may be effective.
Drug Crystallization Over Time - Incorporate Crystal Growth Inhibitors: Add polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) to the formulation to inhibit crystal growth. - Amorphous Solid Dispersion: For semi-solid formulations, consider preparing an amorphous solid dispersion of this compound with a suitable polymer before incorporating it into the final vehicle.
Insufficient Drug Loading - Nanoformulations: Explore nano-based delivery systems like nanoemulsions, microemulsions, or solid lipid nanoparticles (SLNs) to increase the drug loading capacity.
Poor In Vitro Release

Problem: In vitro release testing (IVRT) shows a very slow or incomplete release of this compound from the formulation.

Possible Cause Troubleshooting Strategy
High Affinity of Drug for the Vehicle - Modify Vehicle Composition: Due to its high LogP, this compound may preferentially remain in the lipid phase of an emulsion. Adjust the oil-to-water ratio or the type of oil to modulate the drug's partitioning behavior. - Incorporate Permeation Enhancers: Some permeation enhancers can also affect the drug's thermodynamic activity in the vehicle, promoting its release.
High Viscosity of the Formulation - Optimize Rheology: Adjust the concentration of the gelling agent to achieve a viscosity that ensures good skin contact and residence time without impeding drug diffusion.
Drug Particle Size (in suspensions) - Particle Size Reduction: If formulating a suspension, reduce the particle size of this compound through micronization or nanomilling to increase the surface area for dissolution and release.
Low Skin Permeation

Problem: In vitro permeation testing (IVPT) indicates that an insufficient amount of this compound is penetrating the skin to be converted to the active TG 100572.

Possible Cause Troubleshooting Strategy
Formulation Barrier - Optimize for Supersaturation: Design the formulation to become supersaturated on the skin upon application. This can be achieved by using volatile components (e.g., ethanol) that evaporate, thereby increasing the thermodynamic activity of the drug.
Stratum Corneum Barrier - Incorporate Chemical Permeation Enhancers: Include enhancers such as fatty acids (e.g., oleic acid), terpenes (e.g., limonene), or sulfoxides (e.g., DMSO, though with caution) to transiently disrupt the lipid barrier of the stratum corneum. - Hydration: Use occlusive agents in the formulation to hydrate the stratum corneum, which can enhance the permeation of some drugs.
Insufficient Conversion to Active Metabolite - Measure Both Prodrug and Active Drug: Ensure the analytical method for IVPT can quantify both this compound and TG 100572 in the receptor fluid and skin layers to assess the efficiency of the conversion.

Experimental Protocols

In Vitro Release Testing (IVRT)

Objective: To assess the rate and extent of this compound release from a semi-solid topical formulation.

Methodology:

  • Apparatus: Franz diffusion cell system.

  • Membrane: A synthetic, inert membrane (e.g., polysulfone, cellulose acetate) with a defined pore size.

  • Receptor Medium: A hydro-alcoholic solution (e.g., phosphate-buffered saline with 30-50% ethanol) to ensure sink conditions for the poorly soluble this compound. The solubility of this compound in the proposed receptor medium should be at least 3-10 times the expected concentration at the end of the experiment.

  • Procedure: a. Mount the membrane on the Franz cell, separating the donor and receptor compartments. b. Fill the receptor compartment with the degassed receptor medium and maintain the temperature at 32 ± 1 °C with constant stirring. c. Apply a finite dose of the this compound formulation (e.g., 5-15 mg/cm²) to the membrane surface in the donor compartment. d. At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot from the receptor compartment and replace it with fresh, pre-warmed receptor medium. e. Analyze the samples for the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the cumulative amount of this compound released per unit area (µg/cm²) against the square root of time. The slope of the linear portion of the curve represents the release rate.

IVRT_Workflow cluster_setup Franz Cell Setup cluster_procedure Experimental Procedure Formulation This compound Formulation Membrane Synthetic Membrane Formulation->Membrane Receptor Receptor Medium (32°C) Membrane->Receptor Sampling Sample Receptor Medium at Time Points Analysis Analyze Samples (HPLC) Sampling->Analysis Plot Plot Cumulative Release vs. √Time Analysis->Plot cluster_setup cluster_setup cluster_setup->Sampling

Caption: Workflow for In Vitro Release Testing (IVRT).

In Vitro Permeation Testing (IVPT)

Objective: To evaluate the permeation of this compound through the skin and its conversion to TG 100572.

Methodology:

  • Apparatus: Franz diffusion cell system.

  • Skin Model: Excised human or porcine skin is the gold standard. The skin should be dermatomed to a thickness of approximately 500-1000 µm.

  • Receptor Medium: Phosphate-buffered saline (pH 7.4) with a solubilizing agent (e.g., 2% w/v oleth-20 or polysorbate 20) and a preservative, maintained at 32 ± 1 °C.

  • Procedure: a. Mount the skin on the Franz cell with the stratum corneum facing the donor compartment. b. Fill the receptor compartment with the degassed receptor medium and ensure no air bubbles are trapped beneath the skin. c. Apply a finite dose of the this compound formulation to the skin surface. d. At predetermined time points over 24-48 hours, collect the entire receptor fluid and replace it with fresh medium. e. At the end of the experiment, dismantle the setup. Clean the excess formulation from the skin surface. Separate the epidermis from the dermis. f. Extract this compound and TG 100572 from the epidermis, dermis, and receptor fluid samples. g. Analyze the extracts using a validated, sensitive analytical method (e.g., LC-MS/MS) to quantify both the prodrug and the active metabolite.

  • Data Analysis: Calculate the cumulative amount of this compound and TG 100572 permeated per unit area over time. Determine the flux and the amounts retained in the skin layers.

IVPT_Workflow cluster_setup Franz Cell Setup cluster_procedure Post-Experiment Analysis Formulation This compound Formulation Skin Excised Human/Porcine Skin Formulation->Skin Receptor Receptor Medium (32°C) Skin->Receptor Receptor_Analysis Analyze Receptor Fluid (this compound & TG 100572) Data_Eval Evaluate Permeation & Conversion Receptor_Analysis->Data_Eval Skin_Analysis Analyze Skin Layers (Epidermis & Dermis) Skin_Analysis->Data_Eval cluster_setup cluster_setup cluster_setup->Receptor_Analysis cluster_setup->Skin_Analysis

Caption: Workflow for In Vitro Permeation Testing (IVPT).

Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on publicly available data and general scientific principles. Specific experimental conditions for this compound should be optimized based on in-house experimental data.

References

assessing the short half-life of TG 100572 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the multi-targeted kinase inhibitor, TG100572. Due to its characteristically short half-life, this guide offers specific recommendations to ensure experimental consistency and accuracy.

Frequently Asked Questions (FAQs)

Q1: What is TG100572 and what are its primary targets?

A1: TG100572 is a potent, multi-targeted kinase inhibitor. Its primary targets include receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), and Platelet-Derived Growth Factor Receptor β (PDGFRβ). It also strongly inhibits Src family kinases, including Src, Fgr, Fyn, Hck, Lck, Lyn, and Yes.[1][2][3]

Q2: What is the half-life of TG100572?

A2: The half-life of TG100572 is notably short, particularly in ocular tissues, which necessitates frequent administration in in vivo models to maintain therapeutic concentrations.[1][2] While one study reported a combined half-life of its prodrug (TG100801) and TG100572 as greater than 7 hours in preclinical models, it is crucial to consider the experimental context as the active form, TG100572, is known for its instability in aqueous solutions.[4] For in vitro experiments, it is recommended to assume a short half-life and replenish the compound in the media regularly.

Q3: How should I store and handle TG100572?

A3: TG100572 solutions are unstable. It is highly recommended to prepare fresh solutions for each experiment or use small, pre-packaged sizes.[5] For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month. Always prepare working solutions for in vivo experiments fresh on the day of use.[6]

Q4: Can I use the hydrochloride salt form of TG100572?

A4: Yes. The hydrochloride salt form of TG100572 generally offers enhanced water solubility and stability compared to the free form, while exhibiting comparable biological activity at equivalent molar concentrations.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommendation(s)
Inconsistent or weaker-than-expected results in cell-based assays (e.g., proliferation, apoptosis). Degradation of TG100572: Due to its short half-life, the compound may be degrading in the culture medium over the course of the experiment.For experiments lasting longer than 24 hours, it is recommended to perform a half-media change with freshly prepared TG100572 every 24 hours. For shorter experiments, ensure the compound is added from a freshly prepared stock.
Improper Storage: Repeated freeze-thaw cycles of the stock solution can lead to degradation.Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. Store as recommended (-80°C for long-term, -20°C for short-term).[6]
High variability between replicate wells in an in vitro kinase assay. Inconsistent inhibitor concentration: Pipetting errors or degradation of the inhibitor in the assay buffer.Prepare a master mix of the kinase and inhibitor to add to the wells, ensuring consistency. As solutions are unstable, prepare them immediately before use.[5]
Assay conditions: The concentration of ATP in the assay can compete with ATP-competitive inhibitors like TG100572.Determine the Km of ATP for your target kinase and use an ATP concentration at or near this value for the assay.
Unexpected or off-target effects observed. Broad kinase inhibition profile: TG100572 is a multi-targeted inhibitor and may affect signaling pathways beyond the primary one of interest.Consult the kinase inhibition profile of TG100572 to identify potential off-target effects. Use more selective inhibitors for the primary target as controls to differentiate on-target from off-target effects.
Complete lack of activity in an experiment. Inactive compound: The compound may have completely degraded.Always use a positive control (e.g., a known sensitive cell line or a well-characterized substrate) to confirm the activity of your TG100572 stock. Prepare fresh solutions from powder if degradation is suspected.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of TG100572

TargetIC₅₀ (nM)
VEGFR12
VEGFR27
FGFR12
FGFR216
PDGFRβ13
Fgr5
Fyn0.5
Hck6
Lck0.1
Lyn0.4
Src1
Yes0.2

Data compiled from MedChemExpress and Selleck Chemicals.[1][2][3][5]

Table 2: Pharmacokinetic Parameters of TG100572

ParameterValueSpecies/Model
Tₘₐₓ (choroid and sclera)0.5 hoursMurine model
Ocular Tissue Half-lifeVery shortMurine model
Ocular Half-life (TG100801/TG100572)> 7 hoursMultiple preclinical species

Data compiled from various sources.[1][4]

Experimental Protocols

Endothelial Cell Proliferation Assay

This protocol is designed to assess the effect of TG100572 on the proliferation of human retinal microvascular endothelial cells (hRMVEC) and includes specific steps to account for the compound's short half-life.

Materials:

  • hRMVEC (human Retinal Microvascular Endothelial Cells)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • TG100572

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Culture hRMVECs in EGM-2 supplemented with 10% FBS.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM-2 with 10% FBS.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment (Day 1):

    • Prepare a 10 mM stock solution of TG100572 in DMSO. Aliquot and store at -80°C.

    • On the day of the experiment, thaw a fresh aliquot of the TG100572 stock solution.

    • Prepare serial dilutions of TG100572 in EGM-2 with 2% FBS to achieve final desired concentrations (e.g., 1 nM to 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO.

    • Carefully remove the media from the wells and replace it with 100 µL of the media containing the different concentrations of TG100572 or the vehicle control.

  • Media Replenishment for Multi-Day Assays (Day 2, 3, etc.):

    • Crucial Step: Due to the short half-life of TG100572, it is essential to replenish the compound to maintain its effective concentration.

    • Prepare fresh dilutions of TG100572 in EGM-2 with 2% FBS as described in step 2.

    • Perform a half-media change every 24 hours. Carefully remove 50 µL of media from each well and add 50 µL of the freshly prepared TG100572-containing media at the same concentration.

  • Assessment of Cell Proliferation (Day 3 or 4):

    • After 48 or 72 hours of treatment, assess cell viability using your chosen reagent according to the manufacturer's instructions.

    • For example, if using a resazurin-based assay, add the reagent to each well and incubate for 2-4 hours.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Signaling Pathway Diagrams

Below are diagrams of the key signaling pathways inhibited by TG100572, generated using the DOT language.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival TG100572 TG100572 TG100572->VEGFR2 Inhibits

VEGFR2 Signaling Pathway Inhibition by TG100572

Src_Signaling RTK Receptor Tyrosine Kinase (e.g., PDGFR) Src Src RTK->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Cell_Adhesion Cell Adhesion FAK->Cell_Adhesion Migration Migration FAK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT3->Proliferation TG100572 TG100572 TG100572->Src Inhibits

Src Kinase Signaling Pathway Inhibition by TG100572

PDGFR_FGFR_Signaling PDGF_FGF PDGF / FGF PDGFR_FGFR PDGFR / FGFR PDGF_FGF->PDGFR_FGFR Binds Grb2_Sos Grb2/Sos PDGFR_FGFR->Grb2_Sos PI3K PI3K PDGFR_FGFR->PI3K PLCg PLCγ PDGFR_FGFR->PLCg Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC Migration Migration PKC->Migration TG100572 TG100572 TG100572->PDGFR_FGFR Inhibits

PDGFR/FGFR Signaling Pathway Inhibition by TG100572

References

Validation & Comparative

A Comparative Analysis of TG100801 and Sunitinib for the Treatment of Neovascular Age-Related Macular Degeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two investigational kinase inhibitors, TG100801 and Sunitinib, for the treatment of neovascular age-related macular degeneration (nAMD). The information is compiled from publicly available clinical trial data and scientific literature to support research and development efforts in ophthalmology.

Overview and Mechanism of Action

Both TG100801 and Sunitinib are multi-targeted kinase inhibitors that disrupt signaling pathways crucial for the pathological angiogenesis characteristic of nAMD. However, they differ in their specific targets, formulation, and route of administration.

TG100801 is a prodrug of TG100572, a potent inhibitor of a specific set of kinases including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Src kinase. Designed for topical administration as an eye drop, TG100801 aims to reduce VEGF-mediated leakage and inflammation associated with nAMD. Upon administration, it penetrates the eye and is converted to its active form, TG100572. Preclinical studies in rodent models demonstrated that topical application of TG100801 suppressed choroidal neovascularization (CNV) and reduced retinal edema.

Sunitinib is a small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including all VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs). By blocking these receptors, Sunitinib inhibits both tumor angiogenesis and cell proliferation. For ophthalmic use, a depot formulation of Sunitinib malate, known as GB-102, was developed for intravitreal injection to provide sustained drug delivery.

Below is a diagram illustrating the distinct signaling pathways targeted by TG100801 and Sunitinib.

Signaling_Pathways cluster_TG100801 TG100801 (active form TG100572) cluster_Sunitinib Sunitinib (GB-102) TG100572 TG100572 VEGFR_T VEGFR TG100572->VEGFR_T inhibits Src_T Src Kinase TG100572->Src_T inhibits Angiogenesis_T Angiogenesis & Leakage VEGFR_T->Angiogenesis_T Inflammation_T Inflammation Src_T->Inflammation_T Sunitinib Sunitinib VEGFR_S VEGFRs (1, 2, 3) Sunitinib->VEGFR_S inhibits PDGFR_S PDGFRs (α, β) Sunitinib->PDGFR_S inhibits Angiogenesis_S Angiogenesis & Leakage VEGFR_S->Angiogenesis_S Pericyte_Recruitment Pericyte Recruitment & Vessel Maturation PDGFR_S->Pericyte_Recruitment ALTISSIMO_Trial_Workflow Screening Patient Screening (nAMD, prior anti-VEGF) Randomization Randomization Screening->Randomization GB102_Arm GB-102 1mg Arm Randomization->GB102_Arm Aflibercept_Arm Aflibercept 2mg Arm Randomization->Aflibercept_Arm GB102_Dosing Dosing: Baseline & Month 6 GB102_Arm->GB102_Dosing Aflibercept_Dosing Dosing: Every 2 Months Aflibercept_Arm->Aflibercept_Dosing Follow_Up 12-Month Follow-up (BCVA, CST, Safety) GB102_Dosing->Follow_Up Aflibercept_Dosing->Follow_Up Primary_Endpoint Primary Endpoint: Time to First Rescue Follow_Up->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: ΔBCVA, ΔCST, Safety Follow_Up->Secondary_Endpoints

Validating TG 100572 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of TG 100572, a multi-targeted kinase inhibitor. We will explore experimental approaches, compare its performance with alternative inhibitors, and provide detailed protocols and signaling pathway diagrams to support your research.

Introduction to TG 100572 and its Targets

TG 100572 is a potent small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) and Src family kinases. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), and Platelet-Derived Growth Factor Receptor β (PDGFRβ), as well as several members of the Src kinase family (Src, Fgr, Fyn, Hck, Lck, Lyn, Yes). This broad-spectrum activity makes TG 100572 a valuable tool for investigating angiogenesis, cell proliferation, and migration.

Validating that a compound like TG 100572 reaches and interacts with its intended targets within a cellular context is a critical step in drug discovery and development. This guide will focus on established methods for confirming target engagement.

Comparative Analysis of Kinase Inhibitors

To objectively assess the performance of TG 100572, we compare it with two well-characterized Src kinase inhibitors, Saracatinib (AZD0530) and PP2.

CompoundPrimary TargetsReported Cellular IC50Key Cellular Effects
TG 100572 VEGFR1/2, FGFR1/2, PDGFRβ, Src family kinasesNot explicitly reported in a direct comparative cellular target engagement assay. Biochemical IC50 values are in the low nanomolar range for its primary targets.Inhibits endothelial cell proliferation and VEGF-induced signaling.
Saracatinib (AZD0530) Src, c-Yes, Fyn, Lyn, Blk, Fgr, Lck, Abl~80 nM (Src Y530F NIH 3T3 cells)[1]Inhibits cancer cell invasion and migration. Blocks TGF-β-induced fibrogenic processes.[1]
PP2 Src family kinases (Lck, Fyn, Hck), AblLck: 4.36 µM (cellular assay)[2]Suppresses breast cancer cell proliferation.[2]

Note: Direct comparison of IC50 values across different studies and cell lines should be done with caution due to variations in experimental conditions.

Experimental Methodologies for Target Engagement Validation

Two powerful techniques for confirming the interaction of a small molecule with its intracellular targets are the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based competitive profiling.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[3]

Experimental Protocol (Generic)

  • Cell Culture and Treatment: Culture cells of interest to a suitable confluence. Treat cells with varying concentrations of TG 100572 or a vehicle control for a defined period.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures to induce protein denaturation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Kinobeads Assay

Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on a solid support. This affinity chromatography-based method allows for the profiling of a compound's interaction with a large portion of the cellular kinome.

Experimental Protocol (Generic)

  • Cell Lysis: Prepare a native cell lysate from the cells of interest.

  • Competitive Binding: Incubate the cell lysate with varying concentrations of TG 100572.

  • Kinase Enrichment: Add Kinobeads to the lysate to capture kinases that are not bound to TG 100572.

  • Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides.

  • Mass Spectrometry: Analyze the peptide mixture by quantitative mass spectrometry to identify and quantify the captured kinases.

  • Data Analysis: A decrease in the amount of a specific kinase pulled down by the Kinobeads in the presence of TG 100572 indicates that the compound is engaging that kinase.

Visualizing the Molecular Landscape

Understanding the signaling pathways in which TG 100572's targets are involved is crucial for interpreting experimental results.

TG100572_Target_Engagement_Workflow cluster_Cellular_Assay Cellular Assay cluster_CETSA CETSA cluster_Kinobeads Kinobeads Assay Cell_Culture 1. Cell Culture & Treatment (e.g., Endothelial Cells) Drug_Treatment Incubate with TG100572 or Vehicle Control Cell_Culture->Drug_Treatment Heating 2. Heat Treatment (Temperature Gradient) Drug_Treatment->Heating CETSA Path Lysis_Kinobeads 2. Cell Lysis Drug_Treatment->Lysis_Kinobeads Kinobeads Path Lysis_CETSA 3. Cell Lysis & Fractionation Heating->Lysis_CETSA Quantification_CETSA 4. Target Protein Quantification (e.g., Western Blot) Lysis_CETSA->Quantification_CETSA Analysis_CETSA 5. Data Analysis (Melting Curve Shift) Quantification_CETSA->Analysis_CETSA Validation Target Engagement Validation Analysis_CETSA->Validation Competition 3. Competitive Binding with TG100572 Lysis_Kinobeads->Competition Enrichment 4. Kinase Enrichment with Kinobeads Competition->Enrichment MS_Analysis 5. Mass Spectrometry Analysis Enrichment->MS_Analysis Analysis_Kinobeads 6. Data Analysis (Target Identification) MS_Analysis->Analysis_Kinobeads Analysis_Kinobeads->Validation

Caption: Workflow for validating TG 100572 target engagement.

VEGFR_Src_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR Src Src Family Kinases VEGFR->Src PLCg PLCγ VEGFR->PLCg FGFR->Src FGFR->PLCg PDGFR->Src PI3K PI3K PDGFR->PI3K PDGFR->PLCg Src->PI3K Ras Ras Src->Ras Migration Cell Migration & Angiogenesis Src->Migration Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation PLCg->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration TG100572 TG 100572 TG100572->VEGFR inhibits TG100572->FGFR inhibits TG100572->PDGFR inhibits TG100572->Src inhibits

Caption: Simplified signaling pathways of TG 100572 targets.

Conclusion

Validating the cellular target engagement of TG 100572 is essential for understanding its mechanism of action and for the development of robust cell-based assays. Techniques like CETSA and Kinobeads profiling provide powerful and complementary approaches to confirm that TG 100572 interacts with its intended kinase targets within the complex environment of a living cell. The comparative data and protocols provided in this guide offer a framework for researchers to design and execute experiments to confidently assess the cellular activity of TG 100572 and other kinase inhibitors.

References

A Comparative Guide to the Downstream Signaling Effects of TG 100572 on ERK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of TG 100572 and its effects on the Extracellular signal-regulated kinase (ERK) signaling pathway, with a focus on its performance against other multi-kinase inhibitors, Sorafenib and Sunitinib. This document is intended for an audience with a background in cellular biology and drug development and aims to provide objective, data-supported insights into the mechanism of action of these compounds.

Introduction

The ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. TG 100572 is a potent, multi-targeted kinase inhibitor that has demonstrated significant effects on the ERK pathway. Understanding its specific downstream signaling effects in comparison to other established inhibitors is crucial for its potential clinical application and for the development of novel therapeutic strategies.

Mechanism of Action and Target Profiles

TG 100572 exerts its effects by inhibiting a range of receptor tyrosine kinases (RTKs) and Src family kinases.[1][2] Notably, it blocks the Vascular Endothelial Growth Factor (VEGF)-induced phosphorylation of ERK.[1][2] The inhibition of Src is particularly relevant as Src kinases can act upstream of the Ras-Raf-MEK-ERK cascade.[3]

Sorafenib is a multi-kinase inhibitor that targets Raf-1 and B-Raf kinases, as well as VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs).[4][5] Its dual action inhibits both tumor cell proliferation and angiogenesis.

Sunitinib also targets a broad spectrum of RTKs, including VEGFRs, PDGFRs, c-KIT, Flt-3, and RET, and is utilized in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[4][5]

Comparative Efficacy: In Vitro Inhibition Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) of TG 100572, Sorafenib, and Sunitinib against various kinases. This data provides a quantitative comparison of their potency.

Kinase TargetTG 100572 IC50 (nM)Sorafenib IC50 (nM)Sunitinib IC50 (nM)
VEGFR1 2[1][2]-2[6]
VEGFR2 7[1][2]90[7]2[6]
VEGFR3 -20[7]1[6]
PDGFRβ 13[1][2]57[7]2[6]
FGFR1 2[1][2]580[7]-
FGFR2 16[1][2]--
Src 1[1][2]--
Fyn 0.5[1][2]--
Lck 0.1[1][2]--
Lyn 0.4[1][2]--
Yes 0.2[1][2]--
c-Kit -68[7]1[6]
Flt3 -58[7]1[6]
Raf-1 -6[7]-
B-Raf -22[7]-

Signaling Pathway Diagrams

The following diagrams illustrate the points of inhibition for TG 100572, Sorafenib, and Sunitinib within the ERK signaling cascade.

TG100572_Pathway RTK VEGFR / PDGFR Src Src RTK->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation TG100572_RTK TG 100572 TG100572_RTK->RTK TG100572_Src TG 100572 TG100572_Src->Src

TG 100572 Inhibition Pathway.

Sorafenib_Pathway RTK VEGFR / PDGFR Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sorafenib_RTK Sorafenib Sorafenib_RTK->RTK Sorafenib_Raf Sorafenib Sorafenib_Raf->Raf Sunitinib_Pathway RTK VEGFR / PDGFR c-KIT / FLT3 / RET Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sunitinib Sunitinib Sunitinib->RTK Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-p-ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Imaging Imaging Detection->Imaging Normalization Normalization (Total ERK) Imaging->Normalization Quantification_Analysis Densitometry Normalization->Quantification_Analysis

References

Confirming TG 100572-Induced Apoptosis in Endothelial Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for confirming and quantifying apoptosis in endothelial cells induced by the multi-targeted kinase inhibitor TG 100572. Due to the limited publicly available data on the specific apoptotic effects of TG 100572, this document focuses on established methodologies and presents a comparative analysis with other well-characterized kinase inhibitors known to induce endothelial cell apoptosis. The provided experimental protocols and data from comparator compounds will serve as a valuable resource for designing and interpreting studies aimed at elucidating the pro-apoptotic activity of TG 100572.

Introduction to TG 100572

TG 100572 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor (PDGFR), and Src kinases. These signaling pathways are crucial for endothelial cell survival, proliferation, and migration. By targeting these kinases, TG 100572 is hypothesized to disrupt essential signaling cascades, leading to the induction of apoptosis in endothelial cells, a key mechanism for inhibiting angiogenesis.

Comparative Analysis of Kinase Inhibitors

To provide a context for evaluating TG 100572, this section summarizes the pro-apoptotic effects of other kinase inhibitors on endothelial cells. The following tables present quantitative data from published studies on Dasatinib, Sorafenib, and Sunitinib.

Table 1: Dasatinib-Induced Apoptosis in Human Pulmonary Artery Endothelial Cells (HPAECs)
AssayConcentrationResult
Caspase-3/7 Activity 40 nMSignificant increase in activity
400 nMMore pronounced increase in activity
Hoechst Staining 40 nMSignificant increase in apoptotic nuclei
400 nMMore pronounced increase in apoptotic nuclei
Annexin V / PI Staining 40 nMSignificant increase in apoptotic cells
400 nMMore pronounced increase in apoptotic cells
TUNEL Assay 40 nMSignificant increase in TUNEL-positive cells
400 nMMore pronounced increase in TUNEL-positive cells

Data extracted from a study on the effects of Dasatinib on pulmonary ECs.

Table 2: Sorafenib and Sunitinib Cytotoxicity in Endothelial Cells
CompoundCell LineAssayIC50
Sorafenib HUVECMTT Assay~1.5 µM (48h)
Sunitinib HUVECMTT Assay~1.5 µM (48h)
Sunitinib PTECProliferation AssayInhibition at 1 µM
Sorafenib PTECProliferation AssayNo effect at 1 µM, cytotoxic at 2.5 µM

PTEC: Prostate Tumor-Derived Endothelial Cells; HUVEC: Human Umbilical Vein Endothelial Cells. Data compiled from studies investigating the differential sensitivity of endothelial cells to Sorafenib and Sunitinib.

Experimental Protocols for Apoptosis Detection

To rigorously confirm and quantify TG 100572-induced apoptosis, a combination of the following well-established methods is recommended. It is advisable to use at least two different methods to obtain robust and reliable results.

Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

This is a widely used method to detect early and late-stage apoptosis.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Seed endothelial cells (e.g., HUVECs) in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of TG 100572 and a vehicle control for a predetermined time course (e.g., 24, 48 hours).

    • Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Four populations can be distinguished:

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.[1]

Caspase Activity Assays

Caspases are a family of proteases that play a central role in the execution of apoptosis.

  • Principle: Specific fluorogenic or colorimetric substrates for key executioner caspases (e.g., caspase-3, -7) or initiator caspases (e.g., caspase-8, -9) are used. Cleavage of the substrate by the active caspase releases a fluorescent or colored molecule, which can be quantified.

  • Protocol:

    • Culture and treat endothelial cells with TG 100572 as described above.

    • Lyse the cells to release intracellular contents.

    • Add the caspase substrate to the cell lysate.

    • Incubate to allow for the enzymatic reaction to occur.

    • Measure the fluorescence or absorbance using a plate reader.

    • Normalize the results to the total protein concentration of the lysate.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs (e.g., fluorescently labeled or biotinylated).

  • Protocol:

    • Grow endothelial cells on coverslips or in chamber slides and treat with TG 100572.

    • Fix and permeabilize the cells.

    • Incubate the cells with the TdT enzyme and labeled dUTPs.

    • Wash the cells to remove unincorporated nucleotides.

    • Visualize the labeled cells using fluorescence microscopy or a plate reader.

Hoechst Staining for Nuclear Morphology

This is a simple and effective method to visualize nuclear changes associated with apoptosis.

  • Principle: Hoechst 33342 is a cell-permeant blue fluorescent dye that binds to DNA. Apoptotic cells exhibit characteristic nuclear condensation and fragmentation, which can be visualized by fluorescence microscopy.

  • Protocol:

    • Culture and treat endothelial cells with TG 100572.

    • Add Hoechst 33342 directly to the culture medium.

    • Incubate for a short period.

    • Observe the cells under a fluorescence microscope. Apoptotic nuclei will appear smaller, more condensed, and often fragmented compared to the larger, uniformly stained nuclei of healthy cells.

Proposed Signaling Pathway for TG 100572-Induced Apoptosis

Based on the known targets of TG 100572, a putative signaling pathway leading to apoptosis in endothelial cells can be proposed. This pathway involves the inhibition of key survival signals and the activation of pro-apoptotic cascades.

TG100572_Apoptosis_Pathway TG100572 TG 100572 VEGFR2 VEGFR2 TG100572->VEGFR2 Inhibits PDGFR PDGFR TG100572->PDGFR Inhibits Src Src TG100572->Src Inhibits PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt MAPK_ERK MAPK/ERK Pathway VEGFR2->MAPK_ERK PDGFR->PI3K_Akt Src->PI3K_Akt Survival_Signals Cell Survival & Proliferation PI3K_Akt->Survival_Signals Promotes Bcl2_Family Bcl-2 Family (e.g., Bad, Bcl-xL) PI3K_Akt->Bcl2_Family Regulates MAPK_ERK->Survival_Signals Promotes Mitochondria Mitochondria Bcl2_Family->Mitochondria Regulates Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for TG 100572-induced apoptosis in endothelial cells.

Conclusion

This guide provides a comprehensive framework for the investigation of TG 100572-induced apoptosis in endothelial cells. By utilizing the described experimental protocols and leveraging the comparative data from other kinase inhibitors, researchers can effectively characterize the pro-apoptotic potential of TG 100572. Elucidating the precise mechanisms by which TG 100572 induces apoptosis will be critical for its continued development as a potential anti-angiogenic therapeutic.

References

Assessing TG100801 In Vivo Activity: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the in vivo activity of TG100801, a multi-targeted tyrosine kinase inhibitor, this guide provides a comparative overview of relevant biomarkers. TG100801, a prodrug of TG100572, primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Src kinases, making it a promising candidate for topical treatment of ocular diseases like neovascular age-related macular degeneration (nAMD). This guide outlines key biomarkers for assessing its activity, compares it with other topical tyrosine kinase inhibitors (TKIs), and provides detailed experimental protocols.

Given that TG100801 is administered topically as eye drops and has minimal systemic absorption, the focus of biomarker analysis is on ocular fluids (aqueous and vitreous humor) and tissues (retina, choroid, and retinal pigment epithelium - RPE).

Comparison of TG100801 and Alternative Topical Kinase Inhibitors

FeatureTG100801PazopanibAxitinibSunitinib
Primary Targets VEGFR, SrcVEGFR, PDGFR, c-KitVEGFR, PDGFRVEGFR, PDGFR, c-Kit, FLT3
Administration Topical (Eye Drops)Topical (Eye Drops)Topical (Eye Drops), Intravitreal ImplantTopical (Eye Drops), Intravitreal Injection
Reported In Vivo Efficacy Reduction of retinal leakage and choroidal neovascularization (CNV) in preclinical models.[1][2]Inhibition of CNV in rat models.[3][4]Reduction of CNV in non-human primate and rat models.[5][6]Inhibition of CNV in rabbit and rat models.[7][8]
Systemic Exposure Below detectable limits in plasma.[1][2]Low but detectable systemic exposure.Minimal systemic exposure with topical administration.Low systemic exposure with topical administration.

Biomarkers for Assessing In Vivo Activity

The in vivo activity of TG100801 can be assessed by measuring the modulation of its targets and downstream signaling pathways.

VEGFR Pathway Biomarkers

a) Soluble Biomarkers in Ocular Fluids:

BiomarkerOcular FluidExpected Change with TG100801
VEGFAqueous/Vitreous HumorDecrease
Soluble VEGFR-2 (sVEGFR-2)Aqueous/Vitreous HumorDecrease

b) Tissue-Based Biomarkers:

BiomarkerOcular TissueExpected Change with TG100801
Phospho-VEGFR2 (p-VEGFR2)Retina, Choroid, RPEDecrease
Src Kinase Pathway Biomarkers
BiomarkerOcular TissueExpected Change with TG100801
Phospho-Src (p-Src Tyr416)Retina, Choroid, RPEDecrease
Phospho-Paxillin (p-Paxillin Tyr118)Retina, Choroid, RPEDecrease

Signaling Pathways and Experimental Workflow

TG100801_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds pVEGFR p-VEGFR2 VEGFR->pVEGFR Autophosphorylation TG100801 TG100801 (Prodrug) TG100572 TG100572 (Active) TG100801->TG100572 Conversion TG100572->pVEGFR Inhibits pSrc p-Src TG100572->pSrc Inhibits Src Src Src->pSrc Autophosphorylation pVEGFR->Src Activates Downstream Downstream Signaling (Angiogenesis, Permeability) pVEGFR->Downstream Paxillin Paxillin pSrc->Paxillin pSrc->Downstream pPaxillin p-Paxillin Paxillin->pPaxillin Phosphorylation pPaxillin->Downstream

Caption: TG100801 Signaling Pathway.

Biomarker_Analysis_Workflow cluster_animal_model In Vivo Model cluster_sampling Sample Collection cluster_analysis Biomarker Analysis animal Animal Model of Ocular Disease (e.g., Laser-induced CNV in rodents/NHPs) treatment Topical Administration (TG100801 or Alternative TKI) animal->treatment ocular_fluids Aqueous & Vitreous Humor treatment->ocular_fluids ocular_tissues Retina, Choroid, RPE treatment->ocular_tissues elisa ELISA (VEGF, sVEGFR-2) ocular_fluids->elisa western_blot Western Blot (p-VEGFR2, p-Src, p-Paxillin) ocular_tissues->western_blot

Caption: Experimental Workflow for Biomarker Analysis.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble Biomarkers in Aqueous Humor

This protocol is adapted for the quantification of VEGF and sVEGFR-2 in small volumes of aqueous humor.[9][10][11][12]

a. Sample Collection and Preparation:

  • Collect aqueous humor (20-50 µL) from the anterior chamber of the eye using a 30-gauge needle under a surgical microscope.

  • Immediately freeze the samples at -80°C until analysis.

  • On the day of the assay, thaw the samples on ice. If necessary, centrifuge to remove any debris.

b. ELISA Procedure (using a commercial high-sensitivity ELISA kit):

  • Prepare standards and samples according to the kit manufacturer's instructions. Due to the small sample volume, minimal dilution is preferred.

  • Add 50 µL of standards and samples to the appropriate wells of the pre-coated microplate.

  • Incubate for the time specified in the kit protocol (typically 1-2 hours at room temperature).

  • Wash the wells 3-4 times with the provided wash buffer.

  • Add 100 µL of the detection antibody to each well and incubate as recommended.

  • Wash the wells as described in step 4.

  • Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate in the dark until color develops.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the concentration of the biomarker in the samples by interpolating from the standard curve.

Western Blot for Phosphorylated Proteins in Ocular Tissues

This protocol is a general guideline for detecting phosphorylated VEGFR2, Src, and Paxillin in retinal and choroidal tissue lysates.[2][13][14][15][16][17][18][19][20][21][22][23]

a. Tissue Lysis:

  • Dissect and isolate the retina and choroid/RPE complex from enucleated eyes on ice.

  • Homogenize the tissues in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

b. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins on a 4-12% gradient SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

c. Immunoblotting:

  • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., rabbit anti-p-VEGFR2, rabbit anti-p-Src Tyr416, or rabbit anti-p-Paxillin Tyr118) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total VEGFR2, total Src, or total Paxillin) or a housekeeping protein (e.g., GAPDH or β-actin).

d. Densitometry Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Express the level of the phosphorylated protein as a ratio to the total protein or the housekeeping protein.

Note: It is crucial to optimize antibody concentrations and incubation times for each specific antibody and tissue type.

This guide provides a framework for assessing the in vivo activity of TG100801 and comparing it to other topical TKIs. The selection of biomarkers and methodologies should be tailored to the specific research question and the preclinical model being used. Direct comparative studies of TG100801 and its alternatives on these molecular biomarkers would be highly valuable to further elucidate their relative potencies and mechanisms of action in the eye.

References

A Comparative Guide to TG100801 and Other Topical Kinase Inhibitors for Neovascular Age-Related Macular Degeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neovascular age-related macular degeneration (nAMD) is a primary cause of severe vision loss in the elderly, characterized by choroidal neovascularization (CNV). The current standard of care involves repeated intravitreal injections of anti-VEGF (Vascular Endothelial Growth Factor) agents. To mitigate the treatment burden and risks associated with injections, research has focused on developing topically administered drugs, such as kinase inhibitors, that can penetrate to the posterior segment of the eye. This guide provides a detailed comparison of TG100801, a multi-targeted kinase inhibitor, with other topical kinase inhibitors investigated for nAMD, supported by available experimental data.

Mechanism of Action: Targeting Pathogenic Pathways in nAMD

The pathogenesis of nAMD is driven by the upregulation of growth factors, primarily VEGF and Platelet-Derived Growth Factor (PDGF), which promote angiogenesis and vascular permeability. Kinase inhibitors for nAMD are designed to block the intracellular signaling cascades initiated by these growth factors.

TG100801 is a prodrug that is converted to its active form, TG100572, as it penetrates the eye.[1][2] TG100572 is a multi-targeted inhibitor, potently targeting VEGFR, PDGFR, and Src family kinases.[1][2] This broad-spectrum inhibition aims to not only suppress angiogenesis and vascular leakage but also address inflammation, which is a key component of AMD pathology.[1][3] Other topical kinase inhibitors, such as Pazopanib and Axitinib, also target VEGFR and PDGFR, playing a crucial role in the angiogenic process.[4][5]

Below is a diagram illustrating the signaling pathway targeted by these kinase inhibitors.

Kinase_Inhibitor_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGFR VEGF Receptor (VEGFR) PDGF Receptor (PDGFR) TKD Tyrosine Kinase Domain VEGFR->TKD Activates PI3K PI3K/Akt Pathway TKD->PI3K MAPK MAPK/ERK Pathway TKD->MAPK VascPerm Vascular Permeability (Leakage) TKD->VascPerm Prolif Cell Proliferation Migration Survival PI3K->Prolif MAPK->Prolif VEGF VEGF PDGF VEGF->VEGFR Binds to receptor TKI Topical Kinase Inhibitors (TG100572, Pazopanib, Axitinib) TKI->TKD Inhibits phosphorylation

Caption: Simplified signaling pathway of kinase inhibitors in AMD.

Comparative In Vitro Kinase Inhibition

The potency of kinase inhibitors is determined by their half-maximal inhibitory concentration (IC50) against specific kinases. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for the active form of TG100801 (TG100572) and its competitors.

Kinase TargetTG100572 IC50 (nM)Pazopanib IC50 (nM)[3][4][6][7][8]Axitinib IC50 (nM)[1][3][5][9][10]PAN-90806 IC50 (nM)[2][11]
VEGFR1 2100.1-
VEGFR2 7300.21.27 - 11
VEGFR3 -470.1 - 0.3-
PDGFRβ 13841.6-
c-Kit -741.7-
Src Family Kinases
Src1---
Fgr5---
Fyn0.5---
Hck6---
Lck0.1---
Lyn0.4---
Yes0.2---
FGFR1 2140--
FGFR2 16---

Data compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may vary.

Preclinical Efficacy in Animal Models

The laser-induced choroidal neovascularization (CNV) model in rodents is a standard for evaluating the efficacy of anti-angiogenic therapies for AMD.

G cluster_animal Animal Preparation cluster_laser CNV Induction cluster_treatment Treatment Regimen cluster_analysis Efficacy Analysis A Anesthetize Mouse (e.g., C57BL/6J) B Dilate Pupils A->B C Laser Photocoagulation (Rupture Bruch's Membrane) B->C D Topical Drug Administration (e.g., TG100801 2x/day for 14 days) C->D E Perfuse with Fluorescent Dextran D->E After treatment period F Dissect Eye & Flat-mount Choroid E->F G Image CNV Lesions (Fluorescence Microscopy) F->G H Quantify CNV Area/Volume G->H

Caption: Workflow for the laser-induced CNV mouse model.
CompoundAnimal ModelDosing RegimenEfficacy Outcome
TG100801 Mouse1% solution, twice daily for 14 days58% reduction in CNV area vs. vehicle.[2]
Pazopanib RatTopical application (concentration not specified)Marked inhibition of CNV.[12]
Axitinib Rabbit0.5 mg/mL, three times daily for 14 days84.73% inhibition of corneal neovascularization.[13]
Axitinib Rhesus Monkey0.04% - 0.12% eye dropsSignificant reduction in CNV lesions and leakage.[6]

Note: Data for Axitinib in a corneal neovascularization model is included due to the limited availability of topical CNV data. This model also assesses anti-angiogenic effects.

Clinical Trial Performance

The ultimate measure of a drug's utility is its performance in human clinical trials. Key endpoints in nAMD trials include changes in Best-Corrected Visual Acuity (BCVA) and Central Retinal Thickness (CRT) measured by Optical Coherence Tomography (OCT).

CompoundPhaseKey Findings
TG100801 Phase II (NCT00723226)A multicenter, open-label, randomized study was initiated to evaluate the effect of two dose levels on central retinal/lesion thickness.[14] Quantitative results from this trial are not publicly available.
Pazopanib Phase IIaIn a study of 19 patients, pazopanib 10 mg/mL four times daily for 12 weeks did not significantly improve BCVA (mean change: 0.1 letters) or decrease CRT (mean change: 37.9 µm) at week 4.[8][15]
PAN-90806 Phase I/II (NCT03479372)In a 12-week study of 51 treatment-naïve patients, 51% did not require rescue anti-VEGF injections. Of those not rescued, 88% showed clinical improvement or stability.[15]

Experimental Protocols

Laser-Induced Choroidal Neovascularization (CNV) in Mice

This protocol is a standard method for inducing CNV to test anti-angiogenic compounds.

  • Animal Preparation : Adult C57BL/6J mice are anesthetized, and their pupils are dilated.[1]

  • Laser Photocoagulation : Four laser spots are delivered to each retina using a diode laser to rupture Bruch's membrane, confirmed by the appearance of a vaporization bubble.[1][2]

  • Treatment : Mice receive topical administration of the test compound (e.g., 10 µL of 1% TG100801) or vehicle twice daily for 14 days.[2]

  • CNV Quantification : After 14 days, mice are perfused with a high-molecular-weight fluorescein-dextran solution.[2] The eyes are then enucleated, and the choroid is flat-mounted.[2]

  • Imaging and Analysis : The flat mounts are imaged using a fluorescence microscope, and the area of hyperfluorescence, corresponding to the CNV lesion, is quantified using image analysis software.[1][2]

Ocular Pharmacokinetics in Rabbits

This protocol is used to determine the concentration of a topically applied drug in various ocular tissues.

  • Animal Model : New Zealand White or Dutch-Belted rabbits are used due to their larger eyes, which facilitate tissue dissection.[3]

  • Drug Administration : A single drop (approximately 40-50 µL) of the drug formulation is instilled into the conjunctival sac of each eye.[11]

  • Sample Collection : At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration, rabbits are euthanized.[11] Ocular tissues (cornea, aqueous humor, retina, choroid, vitreous humor) and plasma are collected.[11]

  • Bioanalysis : The concentration of the drug and its active metabolites in the collected tissues is quantified using a validated method, typically Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).

  • Pharmacokinetic Analysis : The data is used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

Summary and Conclusion

TG100801 and its active metabolite, TG100572, demonstrate potent multi-kinase inhibition in vitro, targeting key pathways in nAMD pathogenesis beyond VEGF, including Src family kinases. Preclinical data showed a significant reduction in CNV in a mouse model. However, a lack of publicly available quantitative data from its Phase II clinical trial makes a direct comparison of its clinical efficacy challenging.

In contrast, while other topical kinase inhibitors like Pazopanib have progressed through clinical trials, they have shown limited efficacy as a monotherapy for nAMD.[8][15] PAN-90806 has shown more promising early clinical results, with a significant portion of patients avoiding the need for rescue injections. Axitinib has demonstrated potent anti-angiogenic effects in preclinical models, but clinical data for its topical application in nAMD is still emerging.[6][13]

The development of a safe and effective topical kinase inhibitor for nAMD remains a significant goal. While TG100801 showed preclinical promise due to its multi-targeted approach, the clinical viability of this and other topical agents will depend on demonstrating significant and sustained efficacy in larger, well-controlled clinical trials. Future research will likely focus on optimizing drug delivery to the posterior segment and identifying the patient populations most likely to respond to this therapeutic approach.

References

Validating VEGFR Phosphorylation Inhibition: A Comparative Analysis of TG100572 and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of TG100572, a multi-targeted kinase inhibitor, with other established VEGFR inhibitors, Sunitinib and Sorafenib. The focus is on the validation of Vascular Endothelial Growth Factor Receptor (VEGFR) phosphorylation inhibition, a critical mechanism in angiogenesis and a key target in cancer therapy. This document offers a compilation of experimental data, detailed protocols for relevant assays, and visualizations to aid in the objective assessment of these compounds.

Comparative Analysis of Kinase Inhibitory Activity

TG100572 is a potent inhibitor of multiple receptor tyrosine kinases, including VEGFR1 and VEGFR2. To provide a clear comparison of its potency against other well-established VEGFR inhibitors, the following table summarizes the half-maximal inhibitory concentration (IC50) values for TG100572, Sunitinib, and Sorafenib against key kinases.

Disclaimer: The IC50 values presented in this table are compiled from various sources and were not determined in a head-to-head comparative study. Therefore, these values should be considered for informational purposes and not as a direct comparison of potency under identical experimental conditions.

Kinase TargetTG100572 IC50 (nM)Sunitinib IC50 (nM)Sorafenib IC50 (nM)
VEGFR12-13
VEGFR278090
PDGFRβ13257
c-Kit--68
Raf-1--6
B-Raf--22

Experimental Protocols for Validating VEGFR Phosphorylation Inhibition

Accurate and reproducible experimental methods are crucial for validating the inhibitory effects of compounds on VEGFR phosphorylation. Below are detailed protocols for two standard assays used in this field.

Western Blotting for VEGFR2 Phosphorylation

This protocol details the steps to assess the phosphorylation status of VEGFR2 in cultured cells upon treatment with an inhibitor.

Materials:

  • Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Cell culture medium and supplements

  • VEGF-A

  • Test inhibitors (TG100572, Sunitinib, Sorafenib)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-VEGFR2 (Tyr1175)

    • Rabbit anti-total-VEGFR2

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies:

    • Anti-rabbit IgG

    • Anti-mouse IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat cells with desired concentrations of TG100572, Sunitinib, or Sorafenib for 2 hours.

    • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibody against phospho-VEGFR2 (Tyr1175) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated anti-rabbit IgG secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR2 and subsequently with an antibody against a loading control like β-actin.

In Vitro VEGFR Kinase Assay (Kinase-Glo™ MAX Assay)

This biochemical assay measures the activity of purified VEGFR kinase and the inhibitory effect of test compounds.

Materials:

  • Recombinant human VEGFR2 kinase

  • Kinase assay buffer

  • ATP

  • VEGFR2 substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test inhibitors (TG100572, Sunitinib, Sorafenib)

  • Kinase-Glo™ MAX reagent

  • 96-well white plates

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the test inhibitors in kinase assay buffer.

    • Prepare a master mix containing kinase assay buffer, ATP, and VEGFR2 substrate.

  • Assay Setup:

    • Add the test inhibitor dilutions to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the master mix to all wells.

  • Kinase Reaction:

    • Initiate the reaction by adding the recombinant VEGFR2 kinase to each well (except the negative control).

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add Kinase-Glo™ MAX reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate at room temperature for 10 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing Key Processes and Comparisons

To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

VEGFR_Signaling_Pathway VEGF VEGF Ligand VEGFR VEGFR Dimerization & Autophosphorylation VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Akt Akt PI3K->Akt PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Survival Cell Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Experimental_Workflow Start Start: Hypothesis Inhibitor blocks VEGFR phosphorylation Cell_Culture 1. Cell Culture (e.g., HUVECs) Start->Cell_Culture Treatment 2. Treatment - Inhibitor (TG100572, etc.) - VEGF Stimulation Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis Assay 4. Assay Lysis->Assay WB Western Blot (p-VEGFR / Total VEGFR) Assay->WB Cell-based Kinase_Assay In Vitro Kinase Assay (e.g., Kinase-Glo) Assay->Kinase_Assay Biochemical Data_Analysis 5. Data Analysis - Band Densitometry - IC50 Calculation WB->Data_Analysis Kinase_Assay->Data_Analysis Conclusion Conclusion: Validation of Inhibition Data_Analysis->Conclusion Comparison_Logic Objective Objective: Compare VEGFR Inhibitors TG100572 TG100572 Objective->TG100572 Alternatives Alternative Inhibitors Objective->Alternatives Parameters Comparison Parameters TG100572->Parameters Sunitinib Sunitinib Alternatives->Sunitinib Sorafenib Sorafenib Alternatives->Sorafenib Alternatives->Parameters Potency Potency (IC50) Parameters->Potency Selectivity Kinase Selectivity Parameters->Selectivity Data Data Sources Potency->Data Selectivity->Data Direct Head-to-Head Studies Data->Direct Literature Literature Data Data->Literature Evaluation Objective Evaluation Data->Evaluation

A Comparative Analysis of TG100801 and Axitinib on Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-angiogenic properties of two tyrosine kinase inhibitors, TG100801 and axitinib. The information presented is supported by experimental data to assist researchers in evaluating these compounds for their studies.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of this process, making them prime targets for anti-angiogenic therapies. This guide compares TG100801, a prodrug of the multi-kinase inhibitor TG100572, and axitinib, a potent and selective VEGFR inhibitor.

Mechanism of Action

TG100801 is a prodrug that is converted in vivo to its active form, TG100572 . TG100572 is a multi-targeted kinase inhibitor that potently inhibits VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and Src family kinases.[1][2] By targeting multiple signaling pathways, TG100572 can inhibit endothelial cell proliferation and induce apoptosis in proliferating endothelial cells.[3][4]

Axitinib is a highly potent and selective inhibitor of VEGFR-1, -2, and -3.[5] By binding to the ATP-binding site of these receptors, axitinib blocks downstream signaling pathways, including the Akt and extracellular signal-regulated kinase (ERK) pathways, which are crucial for endothelial cell proliferation, migration, and survival.[5][6]

Comparative Data on Anti-Angiogenic Activity

The following tables summarize the quantitative data on the inhibitory activities of TG100572 (the active form of TG100801) and axitinib in various angiogenesis assays.

Kinase Inhibition Profile (IC50) TG100572[3][7]Axitinib[8]
VEGFR12 nM0.1 nM
VEGFR27 nM0.2 nM
VEGFR3-0.1-0.3 nM
PDGFRβ13 nM1.6 nM
Src1 nM-
c-Kit-1.7 nM
In Vitro Angiogenesis Assays TG100572Axitinib
HUVEC Proliferation (IC50/ED50) 610 ± 71 nM (ED50)[3]~300 nM (IC50)[9]
Endothelial Cell Tube Formation Data not available65-70% inhibition at 30 nM[9]
In Vivo Angiogenesis Models TG100801Axitinib
Choroidal Neovascularization (CNV) Model (Mouse) 40% reduction in CNV area (topical administration)[1][2]70.1% inhibition of CNV lesions (oral administration)[10]
Orthotopic Glioblastoma Xenograft (Mouse) Data not available>90% decrease in microvascular density[11]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by TG100572 and axitinib.

TG100572_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Src Src VEGFR->Src PDGFR PDGFR PDGFR->Src Downstream Downstream Signaling (e.g., Akt, ERK) Src->Downstream Angiogenesis Angiogenesis Proliferation Survival Downstream->Angiogenesis VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR TG100572 TG100572 TG100572->VEGFR TG100572->PDGFR TG100572->Src

Figure 1. TG100572 Signaling Pathway Inhibition.

Axitinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR-1, 2, 3 PI3K PI3K VEGFR->PI3K Raf Raf VEGFR->Raf Akt Akt PI3K->Akt Angiogenesis Angiogenesis Proliferation Survival Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis VEGF VEGF VEGF->VEGFR Axitinib Axitinib Axitinib->VEGFR

Figure 2. Axitinib Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HUVEC Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[12][13]

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the test compound (TG100572 or axitinib) or vehicle control for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[8]

  • Plate Coating: A 96-well plate is coated with a basement membrane extract (e.g., Matrigel) and allowed to solidify at 37°C.

  • Cell Seeding: HUVECs are seeded onto the gel in the presence of various concentrations of the test compound or vehicle control.

  • Incubation: The plate is incubated for 6-18 hours to allow for the formation of tube-like structures.

  • Imaging and Analysis: The formation of tubes is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of branch points, and total tube area using image analysis software.

Scratch Wound Healing (Migration) Assay

This assay evaluates the effect of compounds on collective cell migration.[9]

  • Cell Monolayer: HUVECs are grown to confluence in a multi-well plate.

  • Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with medium containing the test compound or vehicle control.

  • Imaging and Analysis: The closure of the wound is monitored and imaged at different time points (e.g., 0, 6, 12, 24 hours). The rate of wound closure is quantified by measuring the change in the width of the scratch over time.

In Vivo Choroidal Neovascularization (CNV) Model

This model is used to study angiogenesis in the eye, particularly relevant for diseases like age-related macular degeneration.[1][2]

  • Induction of CNV: In rodents, laser photocoagulation is used to rupture Bruch's membrane, which induces the growth of new blood vessels from the choroid into the subretinal space.

  • Treatment: Animals are treated with the test compound (e.g., topical administration of TG100801 or oral administration of axitinib) or vehicle.

  • Analysis: After a set period (e.g., 14 days), the animals are euthanized, and the eyes are enucleated. The area of CNV is visualized by staining choroidal flat mounts with a fluorescent vascular label (e.g., isolectin B4) and quantified using image analysis software.

Experimental Workflow Comparison

The following diagram outlines a typical experimental workflow for comparing the anti-angiogenic effects of two compounds.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Proliferation HUVEC Proliferation Assay (MTT) CNV Choroidal Neovascularization Model Proliferation->CNV Tube_Formation Tube Formation Assay (Matrigel) Tube_Formation->CNV Migration Migration Assay (Scratch Wound) Migration->CNV Xenograft Tumor Xenograft Model CNV->Xenograft Data_Analysis Data Analysis & Comparison Xenograft->Data_Analysis Start Compound Synthesis (TG100801 & Axitinib) Start->Proliferation Start->Tube_Formation Start->Migration Conclusion Conclusion on Anti-Angiogenic Efficacy Data_Analysis->Conclusion

Figure 3. Comparative Experimental Workflow.

Conclusion

Both TG100801 (via its active metabolite TG100572) and axitinib are potent inhibitors of angiogenesis. Axitinib demonstrates high selectivity and picomolar to low nanomolar potency against VEGFRs. TG100572, while also a potent VEGFR inhibitor, possesses a broader kinase inhibition profile that includes PDGFR and Src kinases. This multi-targeted approach may offer advantages in complex disease models where multiple signaling pathways contribute to angiogenesis. The choice between these two compounds will depend on the specific research question, the desired kinase selectivity profile, and the experimental model being used. The data and protocols presented in this guide provide a foundation for making an informed decision for future anti-angiogenic research.

References

Safety Operating Guide

Proper Disposal Procedures for TG 100801

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of TG 100801, a multi-kinase inhibitor. Adherence to these procedures is critical due to the compound's potential hazards.

Safety and Hazard Information

This compound hydrochloride is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment.

Hazard Classification:

Hazard StatementClassificationGHS Code
Harmful if swallowedAcute toxicity, Oral (Category 4)H302
Very toxic to aquatic lifeAcute aquatic toxicity (Category 1)H400
Very toxic to aquatic life with long lasting effectsChronic aquatic toxicity (Category 1)H410

Disposal Protocol

The primary directive for the disposal of this compound is to avoid release to the environment and to dispose of contents and containers to an approved waste disposal plant [1]. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step-by-Step Disposal Procedure:
  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), in a designated and properly labeled hazardous waste container.

    • The container must be compatible with the chemical and securely sealed to prevent leaks or spills.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the relevant hazard pictograms (e.g., harmful, environmental hazard).

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area that is cool, well-ventilated, and away from incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container. Follow all institutional and local regulations for hazardous waste disposal.

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Immediate Action:

    • Evacuate the immediate area if necessary.

    • Ensure adequate ventilation.

    • Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing[1].

  • Containment and Cleanup:

    • For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders[1].

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • Place all contaminated materials into a labeled hazardous waste container.

  • Decontamination:

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol[1].

    • Collect all decontamination materials and dispose of them as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of this compound Waste collect Step 1: Collect Waste in Designated Container start->collect spill Accidental Spill Occurs start->spill label Step 2: Label Container 'Hazardous Waste - this compound' collect->label store Step 3: Store in Satellite Accumulation Area label->store contact Step 4: Contact EHS for Disposal Pickup store->contact end End: Approved Waste Disposal contact->end contain Contain and Clean Up Spill spill->contain Follow Accidental Release Measures decontaminate Decontaminate Area contain->decontaminate decontaminate->collect

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling TG 100801

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of TG 100801. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with acute oral toxicity and is very toxic to aquatic life with long-lasting effects. Adherence to strict safety protocols is mandatory to prevent accidental exposure and environmental contamination.

Summary of Hazards:

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 4) Harmful if swallowed.
Acute Aquatic Toxicity (Category 1) Very toxic to aquatic life.
Chronic Aquatic Toxicity (Category 1) Very toxic to aquatic life with long lasting effects.[1]

Recommended Personal Protective Equipment (PPE):

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.
Body Protection Laboratory coat.To protect skin and clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust/aerosol generation is likely.To prevent inhalation.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or aerosols.

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

Storage Conditions:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and dark place.

  • Recommended long-term storage is at -20°C.[2]

  • For short-term storage (days to weeks), 0-4°C is acceptable.[2]

Accidental Release and First Aid Measures

Immediate and appropriate action is critical in the event of an accidental release or exposure.

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

First Aid:

Exposure RouteFirst Aid Measures
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
In Case of Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
In Case of Skin Contact Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation persists.
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste due to its aquatic toxicity.

Disposal Guidelines:

  • Dispose of contents and container to an approved waste disposal plant.

  • Do not allow the chemical to enter drains or waterways.

  • All waste materials, including contaminated PPE and spill cleanup materials, should be collected in a labeled, sealed container for hazardous waste disposal.

Experimental Protocols and Workflow

This compound is a prodrug that is converted to its active form, TG 100572, by esterases in tissues.[3][4] TG 100572 is a multi-targeted kinase inhibitor.[1][3][4]

In Vitro Cell-Based Assay Workflow:

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis prep_solution Prepare this compound Stock Solution (e.g., in DMSO) prep_media Prepare Cell Culture Media with Desired this compound Concentration prep_solution->prep_media treat_cells Treat Cells with this compound (or vehicle control) prep_media->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells incubate Incubate for a Defined Period treat_cells->incubate cell_viability Assess Cell Viability (e.g., MTT, CellTiter-Glo) incubate->cell_viability protein_analysis Analyze Protein Expression/Phosphorylation (e.g., Western Blot, ELISA) incubate->protein_analysis gene_expression Analyze Gene Expression (e.g., qPCR, RNA-seq) incubate->gene_expression

A typical workflow for an in vitro cell-based assay using this compound.

In Vivo Animal Study Protocol (Example): A study on a rat model of retinal vein occlusion involved topical administration of this compound.[3]

ParameterDescription
Animal Model Rat model of laser-induced retinal vein occlusion.
Formulation This compound solution for topical eye drops.
Dosing Regimen Topical application to the eye.
Endpoint Analysis Measurement of fluorescein leakage and retinal thickening.[3]

Mechanism of Action and Signaling Pathway

This compound is a prodrug that is rapidly converted to TG 100572, a potent inhibitor of multiple receptor tyrosine kinases and Src family kinases.[1][3][4] This inhibition blocks downstream signaling pathways involved in angiogenesis, vascular permeability, and inflammation. The primary targets include VEGFR1, VEGFR2, FGFR1, FGFR2, PDGFRβ, and members of the Src kinase family (Src, Fyn, Lck, Lyn, Hck, Fgr, Yes).[3][4]

Inhibition of Kinase Signaling by TG 100572 (Active Form of this compound):

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR1/2 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR->Downstream FGFR FGFR1/2 FGFR->Downstream PDGFR PDGFRβ PDGFR->Downstream Src_family Src Family Kinases (Src, Fyn, Lck, etc.) Src_family->Downstream Cellular_responses Cellular Responses Downstream->Cellular_responses Gene Expression, etc. Angiogenesis Angiogenesis Cellular_responses->Angiogenesis Permeability Permeability Cellular_responses->Permeability Inflammation Inflammation Cellular_responses->Inflammation TG100801 This compound (Prodrug) Esterases Esterases TG100801->Esterases TG100572 TG 100572 (Active Inhibitor) Esterases->TG100572 Hydrolysis TG100572->VEGFR TG100572->FGFR TG100572->PDGFR TG100572->Src_family

This compound is converted to TG 100572, which inhibits key signaling pathways.

IC50 Values for TG 100572:

Target KinaseIC50 (nM)
VEGFR12
VEGFR27
FGFR12
FGFR216
PDGFRβ13
Fgr5
Fyn0.5
Hck6
Lck0.1
Lyn0.4
Src1
Yes0.2
Data from MedChemExpress and Selleck Chemicals.[1][3][4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TG 100801
Reactant of Route 2
Reactant of Route 2
TG 100801

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。